Product packaging for Oxine-copper(Cat. No.:CAS No. 13014-03-4)

Oxine-copper

Cat. No.: B1143693
CAS No.: 13014-03-4
M. Wt: 208.70 g/mol
InChI Key: MMUFAGXJPKNAHT-UHFFFAOYSA-N
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Description

Oxine-copper, also known as copper-8-quinolinolate or bis(quinolin-8-olato)copper, is an organocopper fungicide and biocide with significant research applications. Its primary research value lies in its use as a protective agent against molds, mildews, and sapstain fungi, as well as termites and wood-eating beetles, making it a key compound for studies in wood preservation and antifungal coatings . The mechanism of action is characterized as multi-site, where the absorbed copper is understood to disrupt critical enzyme systems within target pathogens . This non-systemic mode of action is of particular interest for resistance management studies. For application in research, this compound is noted for forming a protective film on surfaces, which inhibits the germination and invasion of pathogenic spores . It is commercially available in various formulations to facilitate different research methodologies, including wettable powders (WP) and suspension concentrates (SC) . It is critical to note that this substance is not approved under EC Regulation 1107/2009 . This product is intended For Research Use Only (RUO) and must not be used for personal, commercial, or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7CuNO B1143693 Oxine-copper CAS No. 13014-03-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13014-03-4

Molecular Formula

C9H7CuNO

Molecular Weight

208.70 g/mol

IUPAC Name

copper;quinolin-8-ol

InChI

InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;

InChI Key

MMUFAGXJPKNAHT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu]

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.[Cu]

density

Relative density (water = 1): 1.63

flash_point

Flash Point > 200 °C

physical_description

Yellow-green solid, insoluble in water;  [Hawley] Greenish-yellow crystalline powder;  [MSDSonline]
GREEN-TO-YELLOW CRYSTALLINE POWDER.

solubility

Solubility in water: none

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Oxine-Copper (Copper(II) 8-Hydroxyquinolinate)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxine-copper, also known as copper(II) 8-hydroxyquinolinate or CuQ2, is a coordination complex formed between a central copper(II) ion and two 8-hydroxyquinoline ligands.[1] This compound is of significant interest across various scientific disciplines, including its use as a pharmaceutical intermediate, bactericidal and antifungal agent, and pesticide.[1] Its biological activity and chelating properties make it a valuable precursor in the synthesis of medicinal compounds.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated data for key physicochemical properties, and visual workflows to aid in laboratory applications.

Physicochemical Properties

This compound is a stable, yellow-green crystalline powder.[1][2] It demonstrates low solubility in water and the majority of organic solvents, a property that contributes to its stability.[1][3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name copper;bis(quinolin-8-olate)[2]
Molecular Formula C₁₈H₁₂CuN₂O₂[1][2]
Molar Mass 351.85 g/mol [1][2]
Appearance Yellow-green crystalline powder[1][2]
Melting Point ~240°C (with decomposition)[1][4][5]
Solubility Insoluble in water, sparingly soluble in diethyl ether, acetone, and 96% ethanol. Good solubility in DMSO, DMF, chloroform, and methanol.[1][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a precipitation reaction involving a soluble copper(II) salt and 8-hydroxyquinoline (oxine) in an appropriate solvent. The 8-hydroxyquinoline acts as a monoprotic, bidentate chelating agent, coordinating with the copper ion through its phenolic oxygen and quinoline nitrogen atoms.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reactant reactant process process product product equipment equipment CuSO4 Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) Add_CuSO4 Add CuSO₄ Solution Dropwise with Stirring CuSO4->Add_CuSO4 Oxine 8-Hydroxyquinoline (C₉H₇NO) Dissolve_Oxine Dissolve Oxine & NaOH in Water (40-90°C) Oxine->Dissolve_Oxine NaOH Sodium Hydroxide (NaOH) NaOH->Dissolve_Oxine Dissolve_Oxine->Add_CuSO4 Heated Solution Cool Cool to 25-30°C Add_CuSO4->Cool Precipitate Forms Filter Vacuum Filtration Cool->Filter Wash Wash with Distilled Water Filter->Wash Dry Dry in Oven Wash->Dry Final_Product Pure this compound (C₁₈H₁₂CuN₂O₂) Dry->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Precipitation Method

This protocol is adapted from a common preparation method for copper 8-quinolinolate.[7]

  • Preparation of Solutions:

    • Oxine Solution: In a reaction vessel, dissolve 125 parts by mass of 8-hydroxyquinoline and 35.4 parts by mass of sodium hydroxide in 1500 parts by mass of water. Heat the mixture to between 40°C and 90°C to ensure complete dissolution.[7]

    • Copper Solution: Separately, prepare an aqueous solution of copper(II) sulfate pentahydrate. The mass ratio of copper(II) sulfate pentahydrate to 8-hydroxyquinoline should be approximately 107.5:125.[7]

  • Reaction:

    • While maintaining the temperature of the oxine solution, add the copper(II) sulfate solution dropwise under constant stirring (60-150 rpm).[7] A yellow-green precipitate of this compound will form immediately.

  • Isolation and Purification:

    • After the addition is complete, allow the reaction mixture to cool to room temperature (25-30°C).[7]

    • Collect the precipitate by vacuum filtration using a Buchner funnel.[8]

    • Wash the collected solid thoroughly with several portions of distilled water to remove any unreacted starting materials and byproducts like sodium sulfate.

    • Dry the purified product in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[8]

Characterization of this compound

A combination of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Thermal Analysis start_node Synthesized This compound FTIR FTIR Spectroscopy start_node->FTIR UV_Vis UV-Vis Spectroscopy start_node->UV_Vis XRD X-Ray Diffraction (XRD) start_node->XRD TGA Thermogravimetric Analysis (TGA) start_node->TGA technique technique property property FTIR_prop Functional Groups & M-L Bonding FTIR->FTIR_prop UV_Vis_prop Electronic Transitions UV_Vis->UV_Vis_prop XRD_prop Crystalline Structure & Phase Purity XRD->XRD_prop TGA_prop Thermal Stability & Decomposition TGA->TGA_prop

Caption: Logical workflow for the characterization of this compound.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the 8-hydroxyquinoline ligand to the copper(II) ion.

  • Experimental Protocol: An FTIR spectrum is typically recorded by preparing a KBr pellet containing a small amount of the synthesized this compound.[9] The spectrum is recorded over a range of 4000–400 cm⁻¹.[9]

  • Data Interpretation: The formation of the complex is confirmed by shifts in the characteristic vibrational bands of the 8-hydroxyquinoline ligand upon coordination to the copper ion.

Wavenumber (cm⁻¹)AssignmentInterpretation
~3400 (broad)ν(O-H) of H₂OMay indicate the presence of lattice or coordinated water molecules in some hydrated forms.[9]
~1630ν(C=N)Vibration of the imine group in the quinoline ring.[10]
~1560 & ~1450ν(C=C)Aromatic ring stretching vibrations.[10]
~1110ν(C-O)Phenolic C-O stretching. A shift in this band compared to the free ligand indicates coordination of the oxygen atom to the copper ion.[10]

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

  • Experimental Protocol: The UV-Vis absorption spectrum is recorded by dissolving a small amount of the complex in a suitable solvent, such as DMSO or CH₂Cl₂.[9] The spectrum is typically scanned from 200 to 800 nm.[9]

  • Data Interpretation: The spectrum of this compound complexes typically shows intense bands in the UV region corresponding to π→π* transitions within the aromatic ligand and charge-transfer bands, as well as weaker d-d transition bands in the visible region.

Solventλ_max (nm)Molar Absorptivity (ε / M⁻¹cm⁻¹)AssignmentReference
DMSO29753105Ligand-based transitions[9]
DMSO4223368Metal-to-Ligand Charge Transfer (MLCT)[9][11]
CH₂Cl₂26830435Ligand-based transitions[9]
CH₂Cl₂4233278Metal-to-Ligand Charge Transfer (MLCT)[9]
(Note: Data is for a closely related Cu(II) 8-hydroxyquinoline Schiff base complex and is representative.)
Structural and Thermal Characterization

Powder XRD is a crucial technique for confirming the crystalline nature and phase purity of the synthesized product.

  • Experimental Protocol: The powder XRD pattern of the synthesized this compound is recorded using a diffractometer, typically with Cu Kα radiation.[12] Data is collected over a 2θ range, for example, from 10° to 80°.

  • Data Interpretation: The positions (2θ values) and intensities of the diffraction peaks are compared to standard patterns from crystallographic databases (e.g., JCPDS) to confirm the identity of the compound.[12] The sharpness of the peaks indicates the degree of crystallinity.

2θ (degrees)(hkl) PlaneRelative Intensity
Specific peak data would be compared to a reference pattern for Cu(C₉H₆NO)₂ from a database like the JCPDS/ICDD.

(Note: Specific 2θ values for this compound must be obtained from a reference database or experimental measurement. The table serves as a template for data presentation.)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition pathway.

  • Experimental Protocol: A small, accurately weighed sample of this compound is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).[13][14] The mass loss is recorded as the temperature increases, typically up to 800-900°C.[13][14]

  • Data Interpretation: The TGA curve shows distinct steps corresponding to the loss of water molecules (if present) and the subsequent decomposition of the organic ligands, ultimately leaving a residue of copper oxide.

Temperature Range (°C)Mass Loss (%)Assignment
< 150°CVariesLoss of lattice/adsorbed water.[14]
> 240°CSignificantOnset of decomposition of the organic ligands.[1][4]
Final ResidueVariesCorresponds to the formation of a stable copper oxide (e.g., CuO).

(Note: Specific decomposition temperatures and mass loss percentages are dependent on the exact structure and experimental conditions.)

References

An In-depth Technical Guide to the Chemical Properties of Copper 8-Hydroxyquinolinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper 8-hydroxyquinolinate, a coordination complex with the formula Cu(C₉H₆NO)₂, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its synthesis, structure, solubility, stability, and spectroscopic signature. Detailed experimental protocols for its preparation and characterization are provided to facilitate reproducible research. Furthermore, this guide elucidates the compound's mechanism of action as a copper ionophore, leading to the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and subsequent paraptotic cell death, a non-apoptotic form of programmed cell death. This information is critical for professionals engaged in the development of novel therapeutics, particularly in the fields of oncology and antimicrobial research.

Core Chemical and Physical Properties

Copper 8-hydroxyquinolinate is a greenish-yellow crystalline powder.[1] It is generally stable under normal conditions but may decompose at high temperatures.[2]

PropertyValueReference
Molecular Formula C₁₈H₁₂CuN₂O₂[3]
Molecular Weight 351.85 g/mol [4]
Appearance Dark green to dark red to black powder/crystal[4]
Melting Point Decomposes at high temperatures[2]
Topological Polar Surface Area 66.2 Ų

Solubility Profile

Copper 8-hydroxyquinolinate is notable for its low solubility in water and most common organic solvents.[2] This property can present challenges in formulation and biological assays. The compound is soluble in dimethyl sulfoxide (DMSO).[5][6] While precise quantitative data is limited, its solubility in DMSO facilitates its use in in vitro studies.

SolventSolubilityReference
WaterInsoluble[2]
Most Organic SolventsInsoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[5][6]

Synthesis and Purification

The synthesis of copper 8-hydroxyquinolinate is typically achieved through the reaction of a copper(II) salt with 8-hydroxyquinoline in a suitable solvent. The product precipitates from the reaction mixture and can be collected by filtration.

Experimental Protocol: Synthesis of Copper 8-Hydroxyquinolinate

Materials:

  • Copper(II) chloride (CuCl₂) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 8-Hydroxyquinoline

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution (1 M)

Procedure:

  • Prepare a solution of 8-hydroxyquinoline (0.2 mol/L) in an 80:20 (v/v) ethanol:water mixture.[7]

  • Prepare an aqueous solution of a copper(II) salt (e.g., CuCl₂) at a concentration of 0.1 mol/L.[7]

  • In a beaker, mix 30 mL of the copper(II) salt solution with 30 mL of the 8-hydroxyquinoline solution while stirring on a magnetic stirrer.[7]

  • Adjust the pH of the mixture to approximately 5.6 using a 1 M sodium hydroxide solution.[7]

  • Continue stirring the mixture for 30 minutes. A greenish-yellow precipitate of copper 8-hydroxyquinolinate will form.

  • Allow the mixture to stand for several hours, or overnight, to ensure complete precipitation.

  • Collect the precipitate by filtration using a Buchner funnel and filter paper.

  • Wash the precipitate with distilled water and then with a small amount of ethanol to remove any unreacted starting materials.

  • Dry the purified copper 8-hydroxyquinolinate in a desiccator or a vacuum oven at a low temperature.

Structural Characterization

The crystal structure of anhydrous copper 8-hydroxyquinolinate reveals a coordination complex where the copper(II) ion is chelated by two 8-hydroxyquinolinate ligands. Each ligand binds to the copper center through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. The geometry around the copper ion is typically described as square planar.[8]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of copper 8-hydroxyquinolinate.

UV-Visible Spectroscopy

The UV-Vis spectrum of copper 8-hydroxyquinolinate in DMSO exhibits characteristic absorption bands. These bands are attributed to π-π* transitions within the 8-hydroxyquinoline ligand and metal-to-ligand charge transfer (MLCT) transitions.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
DMSO~270, ~293 (shoulder), ~41838607, shoulder, 2410[9]
Chloroform~271, ~309 (shoulder), ~41241828, shoulder, 5199[9]
Methanol~310, ~370-[10]
Experimental Protocol: UV-Visible Spectroscopic Analysis

Materials:

  • Copper 8-hydroxyquinolinate

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of copper 8-hydroxyquinolinate in DMSO of a known concentration (e.g., 1 mM).

  • From the stock solution, prepare a series of dilutions in DMSO to obtain concentrations within the linear range of the spectrophotometer.

  • Record the UV-Vis absorption spectrum of each solution from approximately 200 to 800 nm, using DMSO as the blank.

  • Identify the wavelengths of maximum absorbance (λmax).

  • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Infrared (IR) Spectroscopy

The IR spectrum of copper 8-hydroxyquinolinate provides information about the coordination of the 8-hydroxyquinoline ligand to the copper ion. Key spectral changes upon complexation include the disappearance of the broad O-H stretching vibration of the free ligand and shifts in the C=N and C-O stretching frequencies.

Wavenumber (cm⁻¹)AssignmentReference
~1500-1600C=C and C=N stretching vibrations of the quinoline ring[11]
~1384Aromatic amine C-N stretching[11]
~1100-1280C-O stretching[11]
~505Cu-O stretching[11]
~428Cu-N stretching[11]
Experimental Protocol: Infrared (IR) Spectroscopic Analysis

Materials:

  • Copper 8-hydroxyquinolinate

  • Potassium bromide (KBr), IR grade

  • FTIR spectrometer

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Thoroughly grind a small amount (1-2 mg) of copper 8-hydroxyquinolinate with approximately 100-200 mg of dry KBr in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands and compare them to the spectrum of the free 8-hydroxyquinoline ligand to confirm coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the copper(II) ion, obtaining well-resolved ¹H and ¹³C NMR spectra of copper 8-hydroxyquinolinate is challenging. The paramagnetic center causes significant line broadening, often rendering the spectra uninformative. For reference, the NMR data for the free 8-hydroxyquinoline ligand is provided.

¹H NMR of 8-Hydroxyquinoline (CDCl₃, 300 MHz): δ 8.78 (dd, J=4.1, 1.6 Hz, 1H), 8.15 (dd, J=8.3, 1.6 Hz, 1H), 7.45 (m, 2H), 7.33 (dd, J=8.3, 1.2 Hz, 1H), 7.19 (d, J=7.6 Hz, 1H).

Stability

The stability of the copper 8-hydroxyquinolinate complex in solution is a critical parameter for its biological applications. The stability is quantified by the formation constants (log K) or the overall stability constants (log β). These constants are typically determined by potentiometric titration.

ConstantValueConditionsReference
log K₁10.07 ± 0.21293 K, I = 0.01[12]
log β₂ (K₁*K₂)20.92 ± 0.29293 K, I = 0.01[12]
log β₁14.39 ± 0.20(for CuHOx²⁺) 293 K, I = 0.01[12]
log β₂25.25 ± 0.16(for Cu(HOx)₂²⁺) 293 K, I = 0.01[12]

Electrochemical Properties

Cyclic voltammetry is a useful technique to study the redox behavior of copper 8-hydroxyquinolinate. The complex can undergo redox reactions centered at the copper ion (Cu(II)/Cu(I) couple).

Experimental Protocol: Cyclic Voltammetry

Materials:

  • Copper 8-hydroxyquinolinate

  • Anhydrous, non-aqueous solvent (e.g., acetonitrile or DMSO)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Prepare a solution of copper 8-hydroxyquinolinate (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the expected redox events of the copper complex.

  • Initiate the scan and record the resulting voltammogram (current vs. potential).

  • Analyze the voltammogram to determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc) for the redox processes.

Mechanism of Action in a Biological Context

The biological activity of copper 8-hydroxyquinolinate, particularly its anticancer and antimicrobial effects, is largely attributed to its function as a copper ionophore.

Copper Ionophore Activity and ROS Generation

Copper 8-hydroxyquinolinate, being a lipophilic complex, can readily cross cell membranes. Once inside the cell, it can dissociate, releasing copper ions and increasing the intracellular copper concentration. This disruption of copper homeostasis can lead to a cascade of events, including the generation of reactive oxygen species (ROS) through Fenton-like reactions.

Copper_Ionophore_ROS_Generation cluster_ros_species ROS Species Cu_8HQ_ext Copper 8-Hydroxyquinolinate (Extracellular) Cu_8HQ_int Copper 8-Hydroxyquinolinate (Intracellular) Cu_8HQ_ext->Cu_8HQ_int Lipophilic Transport Cell_Membrane Cell Membrane Cu_ion Cu²⁺ Cu_8HQ_int->Cu_ion Dissociation HQ_ligand 8-Hydroxyquinoline Cu_8HQ_int->HQ_ligand Cu_ion_reduced Cu⁺ Cu_ion->Cu_ion_reduced Reduction ROS Reactive Oxygen Species (ROS) Cellular_Reductants Cellular Reductants (e.g., GSH) Cellular_Reductants->Cu_ion Cu_ion_reduced->ROS Fenton-like Reactions O2 O₂ Cu_ion_reduced->O2 e⁻ transfer O2_radical O₂⁻• O2->O2_radical H2O2 H₂O₂ O2_radical->H2O2 SOD OH_radical •OH H2O2->OH_radical Fenton Reaction (with Cu⁺)

Caption: Copper 8-hydroxyquinolinate acts as a copper ionophore, leading to intracellular ROS generation.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of ROS can cause oxidative stress, leading to damage of cellular components, including proteins. Misfolded and unfolded proteins can accumulate in the endoplasmic reticulum, triggering ER stress. In response to ER stress, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

UPR_Pathway ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP BiP dissociates from sensors IRE1 IRE1 BiP->IRE1 PERK PERK BiP->PERK ATF6 ATF6 BiP->ATF6 XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing Activates RNase domain eIF2a eIF2α Phosphorylation PERK->eIF2a Phosphorylates ATF6_cleavage ATF6 Cleavage (in Golgi) ATF6->ATF6_cleavage Translocates to Golgi XBP1s XBP1s (active transcription factor) XBP1_splicing->XBP1s ATF4 ATF4 Translation eIF2a->ATF4 Translation_Attenuation ↓ Global Protein Translation eIF2a->Translation_Attenuation ATF6n ATF6n (active transcription factor) ATF6_cleavage->ATF6n ER_Chaperones ↑ ER Chaperones (Protein Folding) XBP1s->ER_Chaperones ERAD ↑ ERAD Components (Protein Degradation) XBP1s->ERAD Apoptosis_Paraptosis Apoptosis / Paraptosis (Prolonged Stress) ATF4->Apoptosis_Paraptosis ATF6n->ER_Chaperones

Caption: The Unfolded Protein Response (UPR) is activated in response to ER stress.

Induction of Paraptosis

If ER stress is severe and prolonged, the UPR can switch from a pro-survival to a pro-death signal. In the case of copper 8-hydroxyquinolinate-induced cytotoxicity, this often manifests as paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria, without the typical morphological features of apoptosis (e.g., chromatin condensation and formation of apoptotic bodies).[13][14] This process is often caspase-independent.[14]

Paraptosis_Pathway Cu_8HQ Copper 8-Hydroxyquinolinate ROS ↑ Intracellular ROS Cu_8HQ->ROS Copper Ionophore Activity ER_Stress ER Stress (Unfolded Protein Response) ROS->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Proteasome_Inhibition Proteasome Inhibition ER_Stress->Proteasome_Inhibition Vacuolization Extensive Cytoplasmic Vacuolization (ER & Mitochondria derived) ER_Stress->Vacuolization Mitochondrial_Dysfunction->Vacuolization Paraptosis Paraptotic Cell Death Vacuolization->Paraptosis Caspase_Independent Caspase-Independent Paraptosis->Caspase_Independent

References

An In-depth Technical Guide to the Fungicidal Mechanism of Action of Oxine-Copper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxine-copper, a coordination complex of copper and 8-hydroxyquinoline (oxine), is a broad-spectrum fungicide with a long history of use in agriculture and material preservation. Its efficacy stems from a multi-faceted mechanism of action that primarily involves the disruption of essential metalloenzyme functions within fungal cells. This technical guide provides a comprehensive overview of the current understanding of this compound's fungicidal action, including its biochemical interactions, cellular targets, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on its antifungal activity is presented, and key pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development professionals.

Introduction

This compound, also known as copper-8-quinolinolate, is a highly stable organometallic compound recognized for its potent fungicidal and bactericidal properties.[1] It is effective against a wide range of fungal pathogens, including those responsible for leaf spots, blights, and mildews.[2] The fungitoxicity of this compound is significantly greater than that of its individual components, copper or 8-hydroxyquinoline alone, highlighting a synergistic interaction.[1] The lipophilic nature of the complex is crucial for its ability to penetrate fungal cell membranes.[1][3] This guide delves into the core mechanisms by which this compound exerts its antifungal effects, providing a technical foundation for further research and application development.

Core Mechanism of Action: A Two-Pronged Attack

The fungicidal activity of this compound is not attributed to a single mode of action but rather to a multi-site effect, which is a key factor in its low risk of inducing fungal resistance.[4][5] The primary mechanism revolves around the dual action of its two components: the chelating agent 8-hydroxyquinoline (oxine) and the transition metal copper.

Chelation and Disruption of Metalloenzymes

The foundational mechanism of this compound's toxicity is the chelation of essential metal ions that are critical for the function of numerous fungal enzyme systems.[4] The 8-hydroxyquinoline component is a powerful chelating agent that can bind to various metal ions.[4]

It is hypothesized that the lipophilic this compound complex readily permeates the fungal cell membrane.[1] Once inside the cytoplasm, the complex can dissociate, or the copper can be displaced, allowing the 8-hydroxyquinoline to sequester essential metal ions like iron (Fe) and zinc (Zn), which serve as vital cofactors for a multitude of enzymes.[4] This disruption of metallic cofactors leads to the inhibition of metalloproteins and enzymes crucial for fungal growth and metabolism.[4]

Copper-Induced Toxicity

The copper ion itself is a potent antimicrobial agent.[6] Once released within the fungal cell, copper can exert its toxic effects through several mechanisms:

  • Enzyme Inhibition: Copper ions can react with sulfur-containing enzymes, leading to their inactivation.[7]

  • Generation of Reactive Oxygen Species (ROS): Copper can catalyze the formation of highly destructive reactive oxygen species (ROS) through Fenton-like reactions.[8] This oxidative stress can lead to widespread damage of cellular components, including lipids, proteins, and DNA.[8]

  • Disruption of Cellular Homeostasis: An excess of intracellular copper disrupts the delicate balance of other essential metal ions, further impairing cellular function.[9]

Quantitative Data: Antifungal Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Oxine and Copper Oxinate against a range of fungal species, as determined by broth and agar dilution methods. These values provide a quantitative measure of their antifungal potency.

Fungal SpeciesCompoundMIC (µM)MFC (µM)Medium
Aspergillus flavusOxine16.8>2000CDLM
Copper Oxinate7.220.8CDLM
Penicillium citrinumOxine59.4>2000CDLM
Copper Oxinate7.570.2CDLM
Fusarium chlamydosporumOxine30.150.3CDLM
Copper Oxinate6.6>100CDLM
Rhizopus stoloniferOxine17.1>1000CDLM
Copper Oxinate3.124.1CDLM
Candida albicansOxine16.8>100SLM
Copper Oxinate9.724.1SLM
Saccharomyces cerevisiaeOxine30.1>100SLM
Copper Oxinate16.816.8SLM
Pythium irregulareOxine1.11.3CDLM
Copper Oxinate1.11.3CDLM
Phytophthora cinnamomiOxine1.61.8CDLM
Copper Oxinate1.61.8CDLM
Sclerotinia sclerotiorumOxine1.31.7CDLM
Copper Oxinate1.31.7CDLM
Trametes cinnabarinaOxine4.2>50CDLM
Copper Oxinate2.13.5CDLM

Data extracted from Nicoletti et al., 1999.[5] CDLM: Czapek-Dox Liquid Medium; SLM: Sabouraud Liquid Medium.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is based on the broth macrodilution method as described by Nicoletti et al. (1999).[2]

Objective: To determine the lowest concentration of a fungicide that inhibits visible growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

  • Fungal isolates

  • Appropriate liquid culture medium (e.g., Czapek-Dox Liquid Medium or Sabouraud Liquid Medium)

  • Sterile test tubes

  • Stock solution of this compound of known concentration

  • Sterile diluent (e.g., sterile distilled water or medium)

  • Incubator

  • Solid agar plates (for MFC determination)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Inoculum:

    • Grow the fungal isolate on a suitable agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile saline or liquid medium.

    • Adjust the inoculum concentration to a standardized level (e.g., 1–5 x 10^4 colony-forming units (CFU)/mL) using a hemocytometer or by spectrophotometric methods.

  • Serial Dilution of Fungicide:

    • Prepare a series of twofold dilutions of the this compound stock solution in the appropriate liquid medium in sterile test tubes. The concentration range should bracket the expected MIC.

    • Include a positive control tube (medium with inoculum, no fungicide) and a negative control tube (medium only).

  • Inoculation:

    • Inoculate each tube (except the negative control) with the standardized fungal inoculum.

  • Incubation:

    • Incubate the tubes at the optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control.

  • MIC Determination:

    • Visually inspect the tubes for turbidity (for yeasts) or mycelial growth (for filamentous fungi).

    • The MIC is the lowest concentration of the fungicide at which there is no visible growth.

  • MFC Determination:

    • From each tube showing no visible growth (at and above the MIC), subculture a standard volume (e.g., 100 µL) onto a fresh, fungicide-free agar plate.

    • Incubate the plates at the optimal temperature until growth is visible in the control subculture (from the MIC tube).

    • The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates, indicating a ≥99.9% reduction in the initial inoculum.[2]

Assessment of Cell Membrane Damage

This protocol utilizes propidium iodide (PI) staining to assess cell membrane integrity.

Objective: To determine if this compound causes damage to the fungal cell membrane.

Materials:

  • Fungal cells treated with this compound and untreated control cells

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm)

  • Microscope slides and coverslips

Procedure:

  • Cell Treatment:

    • Expose fungal cells to various concentrations of this compound for a defined period. Include an untreated control.

  • Harvesting and Washing:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with PBS to remove any residual fungicide and medium.

  • Staining:

    • Resuspend the cell pellet in PBS containing PI at a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Microscopy:

    • Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope. Cells with compromised membranes will show red fluorescence as PI can enter and intercalate with DNA, while cells with intact membranes will not fluoresce.

  • Quantification (Optional):

    • The percentage of damaged cells can be quantified by counting the number of fluorescent cells relative to the total number of cells in several fields of view.

Visualizing the Mechanism and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound, its cellular uptake, and a general experimental workflow for its evaluation.

Oxine_Copper_Mechanism cluster_extracellular Extracellular Environment cluster_cell Fungal Cell This compound This compound Fungal_Cell_Membrane Fungal Cell Membrane This compound->Fungal_Cell_Membrane Lipophilic Penetration Intracellular_this compound Intracellular This compound Fungal_Cell_Membrane->Intracellular_this compound Dissociation Dissociation Intracellular_this compound->Dissociation Oxine 8-Hydroxyquinoline (Oxine) Dissociation->Oxine Copper_Ion Copper Ion (Cu2+) Dissociation->Copper_Ion Metalloenzymes Essential Metalloenzymes (Fe, Zn cofactors) Oxine->Metalloenzymes Chelates Metal Cofactors Copper_Ion->Metalloenzymes Inhibits Directly ROS Reactive Oxygen Species (ROS) Copper_Ion->ROS Catalyzes Formation Inhibited_Enzymes Inhibited Metalloenzymes Metalloenzymes->Inhibited_Enzymes Cell_Death Fungal Cell Death Inhibited_Enzymes->Cell_Death Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action of this compound in a fungal cell.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Antifungal Screening Start->In_Vitro_Screening MIC_MFC Determine MIC/MFC (Broth/Agar Dilution) In_Vitro_Screening->MIC_MFC Mechanism_Studies Mechanism of Action Studies MIC_MFC->Mechanism_Studies Membrane_Damage Cell Membrane Damage Assay (e.g., PI Staining) Mechanism_Studies->Membrane_Damage Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Studies->Enzyme_Inhibition ROS_Detection ROS Detection Assay Mechanism_Studies->ROS_Detection Data_Analysis Data Analysis and Interpretation Membrane_Damage->Data_Analysis Enzyme_Inhibition->Data_Analysis ROS_Detection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound's fungicidal activity.

Signaling Pathways and Cellular Disruption

While a definitive, single signaling pathway disrupted by this compound has not been fully elucidated due to its multi-site nature, the primary impact is on metabolic pathways reliant on metalloenzymes.

Signaling_Disruption cluster_metabolic Disruption of Metabolic Pathways Oxine_Copper This compound Intracellular_Copper_Oxine Increased Intracellular Copper and Oxine Oxine_Copper->Intracellular_Copper_Oxine Respiratory_Chain Mitochondrial Respiration (Cytochromes - Fe) Intracellular_Copper_Oxine->Respiratory_Chain Inhibition via Cofactor Disruption DNA_RNA_Synthesis DNA/RNA Synthesis (Polymerases - Zn, Mg) Intracellular_Copper_Oxine->DNA_RNA_Synthesis Inhibition via Cofactor Disruption Cell_Wall_Synthesis Cell Wall Integrity (Chitin/Glucan Synthases) Intracellular_Copper_Oxine->Cell_Wall_Synthesis Inhibition via Cofactor Disruption ATP_Production Decreased ATP Production Respiratory_Chain->ATP_Production Impaired_Replication Impaired Replication and Transcription DNA_RNA_Synthesis->Impaired_Replication Loss_of_Integrity Loss of Cell Wall Integrity Cell_Wall_Synthesis->Loss_of_Integrity Cell_Death Fungal Cell Death ATP_Production->Cell_Death Impaired_Replication->Cell_Death Loss_of_Integrity->Cell_Death

Caption: Disruption of key fungal metabolic pathways by this compound.

The chelation of iron can disrupt the electron transport chain in mitochondria, as many cytochromes are iron-dependent, leading to a failure in ATP production.[10] Similarly, the sequestration of zinc can inhibit DNA and RNA polymerases, which are zinc-finger proteins, thereby halting cell division and protein synthesis. The integrity of the fungal cell wall, maintained by enzymes that may also require metal cofactors, can also be compromised.[11]

Conclusion

The mechanism of action of this compound as a fungicide is robust and multi-faceted, centered on the synergistic action of 8-hydroxyquinoline and copper. Its ability to chelate essential metal ions and the inherent toxicity of copper lead to the widespread disruption of critical enzyme systems and cellular homeostasis in fungi. This multi-site activity is a significant advantage in mitigating the development of fungal resistance. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potent antifungal properties of this compound. Future research could focus on identifying the specific metalloenzymes most sensitive to this compound to further refine our understanding of its fungicidal pathways.

References

Oxine-Copper (CAS 10380-28-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxine-copper, also known as copper 8-quinolinolate or bis(8-quinolinolato)copper(II), is a stable metal complex with the CAS number 10380-28-6. Historically, it has been recognized for its potent, broad-spectrum antimicrobial properties, leading to its widespread use as a fungicide and bactericide in agriculture and as a preservative for materials like wood, paper, and textiles.[1] The biological activity of this compound stems from its multi-site mechanism of action, primarily involving the chelation of essential metal ions, disruption of enzyme functions, damage to cellular membranes, and denaturation of proteins and nucleic acids.[1] This guide provides a comprehensive overview of the physicochemical properties, toxicological profile, mechanism of action, and relevant experimental protocols for this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is a yellow-green to greenish-yellow crystalline powder.[2][3] It is notable for its insolubility in water and most common organic solvents.[2][4] The compound's stability and low solubility contribute to its persistence and efficacy as a protective fungicide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10380-28-6[2]
Molecular Formula C₁₈H₁₂CuN₂O₂[2]
Molecular Weight 351.85 g/mol [3]
Appearance Yellow-green crystalline solid/powder[2][3]
Melting Point 240°C (decomposes)[3][4]
Decomposition Temp. 270°C[2][5]
Density 1.63 - 1.68 g/cm³[2][3][4]
Water Solubility Insoluble / None[2][4][5]
LogP (Octanol/Water) 2.46[2][5]

Mechanism of Action

The antimicrobial activity of this compound is not attributed to a single, specific target but rather to a multi-pronged attack on microbial cells. This non-specific nature is a key factor in its effectiveness against a wide range of fungal and bacterial pathogens.[1] The primary mechanisms are detailed below.

  • Chelation of Metal Ions & Enzyme Disruption : The core mechanism involves the chelation of essential metal ions within the microbial cell. The 8-hydroxyquinoline ligand is a powerful chelating agent that can bind to metal ions that serve as critical cofactors for various enzymes, thereby disrupting vital metabolic pathways.[1]

  • Cellular Membrane Damage : this compound compromises the integrity of cellular membranes.[1] This leads to increased permeability, leakage of intracellular components, and can induce lipid peroxidation, further damaging the membrane structure.

  • Protein Denaturation : The compound can interact with proteins, leading to their denaturation and loss of function.[1] This non-specific interaction affects structural proteins and enzymes alike.

  • Nucleic Acid Damage : this compound has been shown to cause denaturation and damage to DNA, interfering with replication and transcription processes essential for microbial survival and proliferation.[1]

Oxine_Copper_MoA cluster_Cell Microbial Cell cluster_Outcome Enzymes Essential Enzymes Disruption Enzyme System Disruption Enzymes->Disruption Membrane Cellular Membrane Permeabilization Permeabilization & Lipid Peroxidation Membrane->Permeabilization Proteins Structural & Functional Proteins Denaturation Protein Denaturation Proteins->Denaturation DNA Nucleic Acids (DNA) Damage DNA Damage DNA->Damage CellDeath Microbial Cell Death Disruption->CellDeath Permeabilization->CellDeath Denaturation->CellDeath Damage->CellDeath OxineCopper This compound OxineCopper->Enzymes Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction & Precipitation cluster_purification Product Isolation prep_cu 1. Dissolve Copper(II) Salt in Water mix 3. Mix Solutions with Stirring prep_cu->mix prep_oxine 2. Dissolve 8-Hydroxyquinoline (in acidic or basic solution) prep_oxine->mix ph_adjust 4. Adjust pH to 4.5-6.5 mix->ph_adjust heat 5. Heat (e.g., 80-100°C) & Age Precipitate ph_adjust->heat filter 6. Cool & Filter Precipitate heat->filter wash 7. Wash with Deionized Water filter->wash dry 8. Dry Product wash->dry product Final Product: This compound Powder dry->product

References

The Solubility of Oxine-Copper: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of oxine-copper (also known as copper 8-quinolinolate or bis(8-quinolinolato)copper(II)) in a range of common solvents. This compound is a metal complex with significant applications as a fungicide, antiseptic, and in material preservation.[1] Its efficacy in various applications is intrinsically linked to its solubility in different media, which governs its bioavailability, formulation possibilities, and environmental fate. This document compiles available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent's polarity and chemical nature. Generally, it is characterized by low solubility in water and many common organic solvents. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous and Select Organic Solvents

SolventTemperature (°C)Solubility (mg/L)
Water250.07[1]
Methanol25116[1]
n-Hexane25< 0.01[1]

Table 2: Reported Solubility of a Technical Formulation of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/L)
Toluene2045.9
Dichloromethane20410
Acetone2027.6
Ethanol20150
Ethyl Acetate2028.6

Note: The data in Table 2 is derived from a safety data sheet for a 33.5% w/v suspension concentrate of this compound and may not represent the solubility of the pure compound.

Qualitative Solubility Information

Table 3: Qualitative Solubility of this compound

SolventSolubility Description
PyridineSlightly Soluble[1]
QuinolineSlightly Soluble[1]
ChloroformSlightly Soluble[1]
XyleneSlightly Soluble[1]
DioxaneSlightly Soluble[1]
Ethylene GlycolSlightly Soluble[1]
Glacial Acetic AcidSoluble[2]

It is important to note that "slightly soluble" indicates a low but appreciable level of dissolution, whereas "soluble" suggests a much higher capacity for the solvent to dissolve this compound.

Experimental Protocols for Solubility Determination

The determination of this compound's solubility can be performed using a variety of established methods. The following protocol outlines a general procedure for determining the concentration of this compound in a saturated solution, adapting methods used for its analysis in environmental and agricultural samples.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Reference standard of this compound

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to stand at the constant temperature to let the excess solid settle.

    • Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

      • Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.

      • Filtration: Draw the supernatant through a syringe filter that is compatible with the solvent and does not adsorb the analyte.

  • Quantification of Dissolved this compound:

    • Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent or mobile phase to a concentration within the calibrated range of the analytical instrument.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solution using a suitable analytical method, such as HPLC or LC-MS/MS.

      • HPLC Method Example:

        • Column: Octadecylsilanized silica gel (e.g., C18)

        • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). The exact composition may need optimization.

        • Detection: UV-Vis detector at a wavelength where this compound has significant absorbance (e.g., ~240-260 nm).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate separate Separate solid and liquid phases equilibrate->separate centrifuge Centrifugation separate->centrifuge Method 1 filter Filtration separate->filter Method 2 supernatant Collect clear saturated solution centrifuge->supernatant filter->supernatant dilute Dilute sample for analysis supernatant->dilute analyze Analyze by HPLC or LC-MS/MS dilute->analyze quantify Quantify against calibration curve analyze->quantify end End quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For drug development and formulation, further studies to determine the precise solubility in relevant solvent systems and under specific temperature conditions are recommended.

References

A Comprehensive Technical Guide on the Thermal Stability of Bis(8-quinolinolato)copper(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(8-quinolinolato)copper(II), often abbreviated as CuQ₂, is a coordination complex with significant interest in various scientific fields, including materials science and pharmaceuticals. Its thermal stability is a critical parameter that dictates its suitability for applications involving elevated temperatures, such as in organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of copper-based nanomaterials. This technical guide provides an in-depth analysis of the thermal behavior of bis(8-quinolinolato)copper(II), detailing its decomposition pathway and presenting key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Data Presentation

The thermal decomposition of bis(8-quinolinolato)copper(II) is a multi-step process that varies depending on the atmospheric conditions. The following tables summarize the quantitative data obtained from thermogravimetric and differential thermal analysis (TG-DTA) in both inert (nitrogen) and oxidizing (synthetic air) atmospheres.

Table 1: Thermal Decomposition Data for Bis(8-quinolinolato)copper(II) in a Nitrogen Atmosphere [1]

Decomposition StepTemperature Range (°C)Mass Loss (%)DTA Peak (°C)Assignment
1Up to 188Not specified128.8 (endothermic)Dehydration
1Up to 188Not specified172.4 (endothermic)Elimination of uncoordinated ligand
2276 - 483Not specifiedNot specifiedPartial volatilization and decomposition of the anhydrous complex

Table 2: Thermal Decomposition Data for Bis(8-quinolinolato)copper(II) in a Synthetic Air Atmosphere [1]

Decomposition StepTemperature Range (°C)Mass Loss (%)DTA Peak (°C)Assignment
1Up to 188Not specified128.8 (endothermic)Dehydration
1Up to 188Not specified172.4 (endothermic)Elimination of uncoordinated ligand
2276 - 37522.4Not specifiedPartial volatilization of the anhydrous complex
3375 - 584Not specifiedNot specifiedComplete decomposition to CuO

Experimental Protocols

The data presented above is typically acquired using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small quantity of the bis(8-quinolinolato)copper(II) sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The TGA instrument is calibrated for mass and temperature.

    • The desired atmosphere (e.g., high-purity nitrogen or synthetic air) is introduced into the furnace at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 900-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature). The first derivative of this curve (DTG) can be used to identify the temperatures of the fastest mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the bis(8-quinolinolato)copper(II) sample (typically 2-5 mg) is encapsulated in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

    • The desired atmosphere (e.g., nitrogen) is purged through the sample chamber.

  • Thermal Program:

    • The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min), over the desired temperature range.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The data is plotted as a DSC curve (heat flow vs. temperature), where endothermic and exothermic events appear as peaks.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of bis(8-quinolinolato)copper(II).

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis start Start sample Weigh Sample start->sample crucible Place in Crucible/Pan sample->crucible tga_setup Instrument Setup (Atmosphere, Flow Rate) crucible->tga_setup dsc_setup Instrument Setup (Atmosphere) crucible->dsc_setup tga_heat Heating Program (e.g., 10°C/min) tga_setup->tga_heat tga_data Record Mass Loss vs. Temp tga_heat->tga_data analyze_tga Determine Decomposition Temperatures & Mass Loss tga_data->analyze_tga dsc_heat Heating Program (e.g., 10°C/min) dsc_setup->dsc_heat dsc_data Record Heat Flow vs. Temp dsc_heat->dsc_data analyze_dsc Identify Endothermic/ Exothermic Events dsc_data->analyze_dsc stability Assess Thermal Stability analyze_tga->stability analyze_dsc->stability

Caption: Experimental workflow for thermal analysis of CuQ₂.

Proposed Thermal Decomposition Pathway of Bis(8-quinolinolato)copper(II)

The following diagram illustrates the proposed pathway for the thermal decomposition of bis(8-quinolinolato)copper(II) in an oxidizing atmosphere.

G CuQ2_hydrated Cu(C₉H₆NO)₂·nH₂O (Hydrated Complex) CuQ2_anhydrous Cu(C₉H₆NO)₂ (Anhydrous Complex) CuQ2_hydrated->CuQ2_anhydrous ~100-190°C - nH₂O (Dehydration) Volatilized_CuQ2 Volatilized Cu(C₉H₆NO)₂ CuQ2_anhydrous->Volatilized_CuQ2 ~276-375°C (Volatilization) Decomposition_Products Gaseous Organic Fragments CuQ2_anhydrous->Decomposition_Products > 375°C (Decomposition) Volatilized_CuQ2->Decomposition_Products Further Heating CuO CuO (Copper(II) Oxide Residue) Decomposition_Products->CuO + O₂

Caption: Decomposition pathway of CuQ₂ in an oxidizing atmosphere.

Conclusion

The thermal stability of bis(8-quinolinolato)copper(II) is a complex process influenced by the surrounding atmosphere. In an inert atmosphere, the decomposition involves dehydration, elimination of any uncoordinated ligand, followed by partial volatilization and decomposition of the complex at higher temperatures. In an oxidizing atmosphere, a similar initial process is observed, but it is followed by complete decomposition to form copper(II) oxide. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working with this important copper chelate.

References

A Technical Guide to the Coordination Chemistry of Copper with 8-Hydroxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, is a powerful bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[1] Its complexes with copper(II) have garnered significant scientific interest due to their diverse applications, ranging from electroluminescent materials to potent therapeutic agents.[1] The biological activity of 8-HQ is often directly linked to its ability to chelate metal ions that are crucial for the function of various enzymes.[1][2] This guide provides a comprehensive technical overview of the synthesis, structural characterization, physicochemical properties, and biological applications of copper(II)-8-hydroxyquinoline complexes, with a focus on their potential in drug development.

Synthesis of Copper(II)-8-Hydroxyquinoline Complexes

The synthesis of copper(II)-8-hydroxyquinoline complexes, most commonly bis(8-hydroxyquinolinato)copper(II) ([Cu(8-HQ)₂]), typically involves the reaction of a copper(II) salt (e.g., copper(II) chloride, copper(II) sulfate) with 8-hydroxyquinoline in a suitable solvent system. The stoichiometry of the reaction is generally a 1:2 molar ratio of copper(II) to 8-HQ.[1][2]

General Experimental Protocol: Lab-Scale Synthesis

A common method involves dissolving 8-hydroxyquinoline in an ethanol-water mixture, followed by the addition of an aqueous solution of a copper(II) salt. The complex precipitates out of the solution and can be collected by filtration.

Reactants:

  • 8-Hydroxyquinoline (8-HQ)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper(II) Chloride (CuCl₂)

  • Ethanol (96%)

  • Deionized Water

Procedure:

  • Prepare a solution of 8-hydroxyquinoline by dissolving it in a solvent mixture of 96% ethanol and water (e.g., 80:20 v/v).[2]

  • Prepare a separate aqueous solution of the copper(II) salt.

  • Slowly add the copper(II) salt solution dropwise to the 8-hydroxyquinoline solution while stirring continuously.

  • A precipitate of the copper-8-HQ complex will form. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 50-55°C) to ensure complete reaction.[3]

  • Cool the mixture to room temperature (e.g., 25-28°C) and continue stirring.[3]

  • Collect the resulting solid product by centrifugation or vacuum filtration.

  • Wash the product with the solvent mixture and then deionized water to remove any unreacted starting materials.

  • Dry the final product in a desiccator or under vacuum.

The workflow for synthesis and subsequent characterization is visualized below.

G cluster_start Reactants cluster_process Synthesis & Purification cluster_analysis Characterization A Copper(II) Salt (e.g., CuSO₄, CuCl₂) C Dissolution in Ethanol/Water A->C B 8-Hydroxyquinoline (Ligand) B->C D Complexation Reaction (Stirring, Heating) C->D E Precipitation & Isolation (Filtration) D->E F Washing & Drying E->F G Final Product [Cu(8-HQ)₂] F->G H Spectroscopy (FTIR, UV-Vis) G->H I X-Ray Diffraction (Crystal Structure) G->I J Electrochemical Studies G->J K Biological Assays (Anticancer, Antimicrobial) G->K

Fig. 1: General workflow for the synthesis and characterization of Cu(II)-8HQ complexes.

Structural and Physicochemical Characterization

The coordination of copper(II) with 8-hydroxyquinoline typically results in a complex with a 1:2 metal-to-ligand ratio, confirmed by methods like conductometric titration.[1][4] The geometry of the resulting [Cu(8-HQ)₂] complex is often a square planar or a distorted octahedral structure.[1][2][5] In the solid state, these complexes can form polymeric structures through intermolecular interactions.[6]

X-ray Crystallography Data

Single-crystal X-ray diffraction studies provide precise information on bond lengths and angles. The copper(II) ion in these complexes typically exhibits a distorted octahedral or square planar geometry, with the 8-HQ ligands coordinating in a bidentate fashion through the nitrogen and oxygen atoms.[5]

ComplexCrystal SystemSpace GroupCu-N Bond Length (Å)Cu-O Bond Length (Å)GeometryReference
[Cu(L¹)(L²)(8-HQ)]·NO₃·2H₂O (Complex 1)TriclinicP-11.976(4) - 2.024(4)-Distorted Octahedral[5]
[Cu(L²)₂(8-HQ)]·NO₃·2H₂O (Complex 2)TriclinicP-1--Distorted Octahedral[5]
[Cu₂(L1)₄]----Dinuclear (Cu-Cu: 3.146 Å)[7][8]
[Cu₂(L2)₄]----Dinuclear (Cu-Cu: 3.171 Å)[7][8]

L¹ and L² represent derivatives of 8-hydroxyquinoline.

Spectroscopic Properties

FTIR and UV-Vis spectroscopy are crucial for confirming the coordination of 8-HQ to the copper center.

FTIR Spectroscopy: The coordination is confirmed by the absence of the broad ν(O-H) vibration band (typically around 3400-3700 cm⁻¹) of the free 8-HQ ligand in the spectrum of the complex.[9] Shifts in the C=N and C-O stretching frequencies also indicate chelation.

Compound/Complexν(O-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C-O) (cm⁻¹)Reference
8-HQPresent~1648~1092[7]
[Cu(L3)₂]Absent/Broad H₂O~1646~1113[7]
[Cu₂(L2)₄]Absent/Broad H₂O~1632~1112[7]

UV-Vis Spectroscopy: Complex formation is indicated by significant changes in the UV-Vis spectrum of 8-HQ upon the addition of copper ions. Typically, the absorbance bands of the free ligand decrease while new bands corresponding to the complex appear.[10]

Compound/ComplexSolventλ_max (nm) (ε, M⁻¹cm⁻¹)Reference
8-HQDMSO270 (18362), 347 (2471)[7]
[Cu₂(L1)₄]DMSO268 (37291), 422 (2383)[7]
[Cu(L3)₂]DMSO270 (38607), 418 (2410)[7]
Stability in Solution

The stability of copper(II)-8-hydroxyquinoline complexes in solution is a key factor for their biological applications. Stability constants (log K) are determined using techniques like potentiometric or spectrophotometric titrations.[7][8][11] The complexes are generally highly stable.

Complex SpeciesSolvent Systemlog K₁log K₂log β₂Reference
[Cu(8-HQ)]²⁺DMSO:water 1:111-14-22-25[11]
[Cu(CQ)]²⁺-~10.9~10.4~21.3[12]
[Cu(PBT2)]²⁺-13.615.95-[12]

CQ = Clioquinol, PBT2 = 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol

Biological Applications and Mechanisms of Action

Copper-8-HQ complexes exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The prevailing theory is that these complexes act as ionophores, transporting copper ions across cell membranes and disrupting cellular metal homeostasis, which can lead to increased oxidative stress and cell death.[13][14]

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of copper-8-HQ derivatives against various cancer cell lines.[13][15] The mechanism is often multifactorial, involving the inhibition of the proteasome system and the generation of reactive oxygen species (ROS).[13][14][15] The complex can enter the cell, where the copper(II) is reduced to copper(I) by cellular reductants like glutathione (GSH). This redox cycling generates ROS, which induces oxidative stress, damages cellular components like DNA, and triggers apoptosis.[13]

G cluster_outside Extracellular Space cluster_inside Intracellular Space A [Cu(II)(8-HQ)₂] Complex B [Cu(II)(8-HQ)₂] A->B Membrane Transport C Reduction by GSH 2GSH -> GSSG B->C D [Cu(I)(8-HQ)₂]⁻ C->D E Re-oxidation O₂ -> O₂⁻ D->E E->B Redox Cycle F Reactive Oxygen Species (ROS) E->F G Oxidative Stress (DNA Damage) F->G H Apoptosis (Cell Death) G->H

Fig. 2: Proposed ROS-mediated anticancer mechanism of Cu(II)-8HQ complexes.

Table of Anticancer Activity (IC₅₀ Values)

Complex/LigandCell LineIC₅₀ (µM)Reference
[Cu(L1)₂]A375 (Melanoma)4.0 ± 0.5[7][8]
[Cu(L2)₂]A375 (Melanoma)2.5 ± 0.2[7][8]
[Cu(L3)₂]A375 (Melanoma)5.0 ± 0.2[7][8]
Complex 1 (Hydrazone)A-375 (Melanoma)1.1 ± 0.1[13]
Complex 3 (Hydrazone)A-549 (Lung)2.3 ± 0.3[13]
Complex 3 (HBrQ)MCF-7, HCT116, HeLa5.3 - 6.0[9]
CisplatinA375 (Melanoma)11.0 ± 0.9[7][8]
Antimicrobial Activity

The antimicrobial properties of 8-HQ and its copper complexes are well-documented.[1][16][17] The mechanism is believed to involve the chelation of metal ions essential for bacterial and fungal enzyme activity.[1] More recent studies suggest that 8-HQ acts as a copper ionophore, increasing the intracellular concentration of copper in bacteria like Mycobacterium tuberculosis, leading to copper-mediated toxicity and a bactericidal effect.[18]

Table of Antimicrobial Activity

Compound/ComplexMicroorganismActivity MeasurementResultReference
8-HQS. aureus, E. faecalis, C. albicansMIC27.58 µM[16][17]
[Cu(II)-8HQ]S. aureusZone of Inhibition15 mm[1][4]
[Cu(II)-8HQ]E. coliZone of Inhibition20 mm[1][4]
[Cu(II)-8HQ]C. albicansZone of Inhibition20 mm[1][4]
Ampicillin-MIC26.93 µM[16][17]
Applications in Neurodegenerative Diseases

Dyshomeostasis of brain metals like copper and zinc is implicated in neurodegenerative conditions such as Alzheimer's disease.[19] 8-HQ derivatives, such as clioquinol (PBT1) and PBT2, have been investigated as therapeutic agents that can act as metal-protein attenuating compounds.[12][19] They are thought to work by chelating excess metal ions from amyloid-beta plaques and redistributing them to restore cellular metal balance.[12][19] Copper complexes of 8-aminoquinoline have also shown neuroprotective effects against oxidative stress in neuronal cells.[20]

Conclusion

The coordination chemistry of copper with 8-hydroxyquinoline provides a rich field for research and development. The resulting complexes are synthetically accessible, structurally diverse, and possess a remarkable range of biological activities. Their ability to act as copper ionophores and induce redox-based cellular stress makes them highly promising candidates for the development of novel anticancer and antimicrobial drugs. Further research into structure-activity relationships, targeted delivery, and the precise molecular mechanisms of action will be critical for translating these versatile compounds into clinical applications.

References

Toxicological Profile of Oxine-copper on Non-target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine-copper, a chelated compound of copper with 8-hydroxyquinoline, is a broad-spectrum fungicide and bactericide utilized in agriculture and as a material preservative.[1] While effective against target pests, its potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target species, detailing quantitative toxicity data, experimental methodologies, and an exploration of the underlying mechanisms of toxicity.

Data Presentation: Quantitative Ecotoxicology of this compound

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms. These data are essential for understanding the potential environmental risk associated with its use.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms
OrganismSpeciesTest TypeDurationEndpointValue (mg a.i./L)Toxicity ClassificationReference
Fish Oncorhynchus mykiss (Rainbow Trout)Acute96 hoursLC500.00894Very Highly Toxic[2]
Oncorhynchus mykiss (Rainbow Trout)Chronic (Early Life Stage)60 daysNOEC0.00169-[2]
Lepomis macrochirus (Bluegill Sunfish)Acute96 hoursLC50>0.24Slightly Toxic[1]
Oncorhynchus kisutch (Coho Salmon)Acute96 hoursLC500.0139Very Highly Toxic[2]
Pimephales promelas (Fathead Minnow)Chronic (Life-Cycle)-NOEC--[3]
Danio rerio (Zebrafish)Acute (Embryo-larval)96 hoursEC500.804Toxic[4]
Invertebrates Daphnia magna (Water Flea)Acute48 hoursEC500.177Highly Toxic[5]
Daphnia magna (Water Flea)Chronic21 daysNOEC0.0064-[5]
Daphnia magna (Water Flea)Acute48 hoursLC500.04Highly Toxic[6]
Algae Pseudokirchneriella subcapitataAcute72 hoursEC500.046Very Highly Toxic[1]
Skeletonema costatumAcute-EC500.0022Very Highly Toxic[3]
Cyanobacteria--EC500.0315Very Highly Toxic[3]
Table 2: Toxicity of this compound to Terrestrial Organisms
OrganismSpeciesTest TypeDurationEndpointValueToxicity ClassificationReference
Birds Colinus virginianus (Bobwhite Quail)Acute Oral-LD50>2619 mg/kgSlightly Toxic[1]
Colinus virginianus (Bobwhite Quail)Dietary8 daysLC503428 ppmSlightly Toxic[7]
Earthworms Eisenia fetidaAcute14 daysLC50>100 mg a.i./kg dry soil-[6]

Experimental Protocols

The ecotoxicological data presented above are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and laboratories. Below are detailed methodologies for key experiments cited.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.

  • Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range.

  • Procedure: A range of at least five concentrations of this compound, prepared in a geometric series, and a control group are used. A specified number of fish are introduced into each test chamber.

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

  • Test Organism: Neonates of Daphnia magna (less than 24 hours old) are used.

  • Test Conditions: The test is conducted in a static system under controlled temperature and light conditions.

  • Procedure: A series of at least five concentrations of this compound and a control are prepared. A group of daphnids is exposed to each concentration.

  • Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 is calculated based on the number of immobilized daphnids at 48 hours.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a selected species of freshwater algae, typically over 72 hours.

  • Test Organism: An exponentially growing culture of an algal species like Pseudokirchneriella subcapitata is used.

  • Test Conditions: The test is performed in a nutrient-rich medium under constant illumination and temperature.

  • Procedure: Algal cultures are exposed to a range of at least five concentrations of this compound and a control.

  • Observations: Algal growth is measured daily by determining cell density or a surrogate parameter like chlorophyll fluorescence.

  • Data Analysis: The EC50, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is determined.

Earthworm Acute Toxicity Test (Following OECD Guideline 207)

This test determines the acute toxicity of a substance to earthworms in an artificial soil substrate.

  • Test Organism: Adult earthworms of the species Eisenia fetida are used.

  • Test Conditions: The test is conducted in an artificial soil mixture with controlled moisture content, temperature, and pH.

  • Procedure: The test substance is either mixed into the soil or applied to the surface. Earthworms are introduced into the prepared soil.

  • Observations: Mortality and any behavioral abnormalities are assessed at 7 and 14 days.

  • Data Analysis: The LC50 at 14 days is calculated.

Avian Dietary Toxicity Test (Following OECD Guideline 205)

This test is designed to determine the concentration of a test substance in the diet that is lethal to 50% of the test birds (LC50).

  • Test Organism: Young birds of a species such as the Bobwhite Quail (Colinus virginianus) are used.

  • Test Conditions: Birds are housed in pens under controlled environmental conditions.

  • Procedure: The test substance is incorporated into the diet at various concentrations. Birds are fed the treated diet for five days, followed by a three-day observation period on a normal diet.

  • Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

  • Data Analysis: The LC50 is calculated based on the mortality data.

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects on non-target organisms through multiple mechanisms at the cellular and molecular level. The primary modes of action involve the chelation of essential metal ions, disruption of enzyme systems, and permeabilization of cellular membranes.[5] Recent research, particularly in zebrafish models, has provided more specific insights into the signaling pathways affected.

Oxidative Stress and Apoptosis Induction

Exposure to this compound has been shown to induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).[5] This process involves the generation of reactive oxygen species (ROS) that overwhelm the antioxidant defense mechanisms of the organism.

Oxidative_Stress_Apoptosis This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Increased Reactive Oxygen Species (ROS) Increased Reactive Oxygen Species (ROS) Cellular Uptake->Increased Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Increased Reactive Oxygen Species (ROS)->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation DNA Damage->Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Oxidative stress and apoptosis induction by this compound.

Neurotoxicity via Acetylcholinesterase Inhibition

This compound has been observed to exhibit neurotoxic effects, in part, through the inhibition of acetylcholinesterase (AChE).[4] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Its inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and subsequent adverse effects.

AChE_Inhibition This compound This compound Inhibition of AChE Inhibition of AChE This compound->Inhibition of AChE Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE)->Inhibition of AChE Acetylcholine Accumulation Acetylcholine Accumulation Inhibition of AChE->Acetylcholine Accumulation Overstimulation of Nerves Overstimulation of Nerves Acetylcholine Accumulation->Overstimulation of Nerves Neurotoxic Effects Neurotoxic Effects Overstimulation of Nerves->Neurotoxic Effects

Caption: Neurotoxicity of this compound via AChE inhibition.

Experimental Workflow for Ecotoxicological Assessment

A typical workflow for assessing the ecotoxicological profile of a substance like this compound involves a tiered approach, starting with standardized laboratory tests and potentially moving to more complex studies.

Ecotox_Workflow cluster_0 Tier 1: Base-set Testing cluster_1 Tier 2: Chronic & Specific Testing cluster_2 Tier 3: Higher-tier Studies Acute Toxicity Tests Acute Toxicity Tests Algae (OECD 201) Algae (OECD 201) Daphnia (OECD 202) Daphnia (OECD 202) Fish (OECD 203) Fish (OECD 203) Chronic Toxicity Tests Chronic Toxicity Tests Acute Toxicity Tests->Chronic Toxicity Tests Risk Assessment Risk Assessment Acute Toxicity Tests->Risk Assessment Fish Early Life Stage (OECD 210) Fish Early Life Stage (OECD 210) Daphnia Reproduction Daphnia Reproduction Mesocosm/Microcosm Studies Mesocosm/Microcosm Studies Chronic Toxicity Tests->Mesocosm/Microcosm Studies Chronic Toxicity Tests->Risk Assessment Terrestrial Organism Tests Terrestrial Organism Tests Earthworm (OECD 207) Earthworm (OECD 207) Avian Dietary (OECD 205) Avian Dietary (OECD 205) Field Studies Field Studies Mesocosm/Microcosm Studies->Field Studies Field Studies->Risk Assessment

Caption: Tiered experimental workflow for ecotoxicological assessment.

Conclusion

The available data indicate that this compound is highly to very highly toxic to a wide range of aquatic organisms, including fish, invertebrates, and algae.[1][2] Its toxicity to terrestrial organisms such as birds and earthworms appears to be lower.[1][6] The primary mechanisms of toxicity involve the induction of oxidative stress, neurotoxicity through acetylcholinesterase inhibition, and broader effects stemming from its properties as a metal chelate.[4][5] A thorough understanding of these toxicological endpoints and mechanisms is crucial for conducting robust environmental risk assessments and ensuring the safe and responsible use of this compound. Further research into the specific signaling pathways and long-term sublethal effects on a wider variety of non-target species would contribute to a more complete toxicological profile.

References

In-Depth Technical Guide: Environmental Fate and Degradation of Oxine-Copper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine-copper, a coordination complex of copper and 8-hydroxyquinoline, is a fungicide with a history of use in agriculture and as a wood preservative. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of this compound, with a focus on its degradation pathways, quantitative degradation data, and the experimental methodologies used for its assessment.

Abiotic Degradation

The abiotic degradation of this compound is primarily driven by photolysis, with hydrolysis playing a negligible role.

Hydrolysis

This compound is stable to hydrolysis in aqueous environments. Studies conducted at various pH levels (typically pH 5, 7, and 9) according to OECD Guideline 111 have shown no significant degradation of the parent compound. This stability indicates that hydrolysis is not a significant dissipation pathway for this compound in the environment.

Photolysis

Photodegradation is a significant route of dissipation for this compound in the aquatic environment. The molecule readily absorbs light, leading to its breakdown.

Quantitative Data for Aqueous Photolysis

ParameterValueConditionsReference
DT501 daySterilized natural water[1](PMRA#, 1184447)
DT502 daysNatural water[1](PMRA#, 1184447)
DT5014 daysDistilled water[1](PMRA#, 1184447)

Experimental Protocol: Aqueous Photolysis (Following OECD Guideline 316)

A typical aqueous photolysis study for this compound involves the following steps:

  • Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled in the quinoline ring) is used to trace the parent compound and its degradation products.

  • Test Solutions: Solutions of this compound are prepared in sterile, buffered water at pH 7, and also in natural and sterilized natural water to assess the influence of microbial activity and dissolved organic matter.

  • Light Source: A light source that simulates natural sunlight is used, such as a xenon arc lamp with filters to remove wavelengths below 290 nm. The light intensity is measured and controlled throughout the experiment.

  • Experimental Setup: The test solutions are placed in quartz tubes and exposed to the light source in a temperature-controlled chamber. Dark controls, wrapped in aluminum foil, are run in parallel to differentiate between photolytic and other degradation processes.

  • Sampling and Analysis: Samples are taken at various time intervals and analyzed for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time, and the DT50 (and DT90) values are calculated using first-order kinetics.

Biotic Degradation

The primary route of degradation for this compound in the environment is through microbial metabolism, particularly in soil. The 8-hydroxyquinoline moiety is readily biodegraded by a variety of microorganisms.

Soil Degradation

In soil, this compound is subject to microbial degradation, leading to the breakdown of the 8-hydroxyquinoline ligand.

Quantitative Data for Soil Degradation

ParameterValueConditionsReference
DT507.02 daysField study on litchi[2]
DT509.12 daysField study on litchi[2]

Note: The variability in DT50 values can be attributed to differences in soil properties, microbial populations, and environmental conditions between the study sites.

Influence of Environmental Factors on Soil Degradation

  • pH: The degradation of the 8-hydroxyquinoline component is influenced by soil pH. While specific quantitative data for this compound is limited, studies on similar compounds suggest that microbial activity, and thus degradation, is generally optimal in near-neutral pH conditions.

  • Temperature: Temperature significantly affects microbial activity. Degradation rates of organic compounds in soil generally increase with temperature up to an optimal point for the microbial populations involved.

  • Soil Type and Organic Matter: Soil composition, particularly organic matter content, can influence the bioavailability and degradation of this compound. Higher organic matter can increase adsorption, potentially reducing bioavailability for microbial degradation, but also supports a more active microbial community.

Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

A laboratory-based aerobic soil metabolism study for this compound typically involves:

  • Test Substance: ¹⁴C-labeled this compound is applied to the soil.

  • Soil Selection: A range of representative agricultural soils with varying textures (e.g., sandy loam, clay loam), organic matter content, and pH are used.

  • Experimental Setup: The treated soil is incubated in the dark in flow-through systems at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A stream of carbon dioxide-free, humidified air is passed through the soil to maintain aerobic conditions.

  • Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ produced from the mineralization of the test substance are trapped in appropriate solutions (e.g., ethylene glycol for organics, potassium hydroxide for CO₂).

  • Sampling and Extraction: Soil samples are taken at various time points and extracted with suitable solvents.

  • Analysis: The extracts are analyzed by HPLC with radiometric detection to quantify the parent compound and major metabolites. The trapped volatiles are also analyzed for radioactivity. Non-extractable residues are quantified by combustion analysis of the extracted soil.

  • Data Analysis: Degradation kinetics, including DT50 and DT90 values, are calculated. A mass balance is performed to account for all the applied radioactivity.

Degradation Pathway

The degradation of this compound proceeds through the breakdown of the 8-hydroxyquinoline ligand. The initial step is the dissociation of the copper ion from the complex. Subsequently, microorganisms, primarily bacteria of the Pseudomonas and Rhodococcus genera, degrade the 8-hydroxyquinoline molecule through a series of hydroxylation and ring-cleavage reactions.

A proposed degradation pathway for 8-hydroxyquinoline involves the formation of intermediates such as 2-hydroxyquinoline and 2,8-dihydroxyquinoline, followed by cleavage of the pyridine ring to form compounds like 8-hydroxycoumarin, which is further metabolized. Ultimately, the organic structure is mineralized to carbon dioxide, water, and inorganic nitrogen.

degradation_pathway Oxine_Copper This compound Dissociation Dissociation Oxine_Copper->Dissociation Copper_Ion Copper (II) Ion Dissociation->Copper_Ion HQ 8-Hydroxyquinoline Dissociation->HQ Microbial_Degradation Microbial Degradation HQ->Microbial_Degradation Intermediate1 2-Hydroxyquinoline Microbial_Degradation->Intermediate1 Intermediate2 2,8-Dihydroxyquinoline Intermediate1->Intermediate2 Intermediate3 8-Hydroxycoumarin Intermediate2->Intermediate3 Ring_Cleavage Further Metabolism (Ring Cleavage) Intermediate3->Ring_Cleavage Mineralization CO2 + H2O + NH3 Ring_Cleavage->Mineralization

Proposed degradation pathway of this compound.

Fate of the Copper Moiety

Following the degradation of the 8-hydroxyquinoline ligand, the copper ion is released into the environment. The fate of this copper is governed by soil and water chemistry. Copper is a naturally occurring element and an essential micronutrient, but at elevated concentrations, it can be toxic to aquatic organisms and soil biota.[3][4][5]

In soil, copper ions are generally not mobile and tend to bind strongly to organic matter and clay particles. The bioavailability and potential toxicity of copper are influenced by factors such as soil pH, organic matter content, and cation exchange capacity. Lower pH generally increases the solubility and bioavailability of copper. Over time, copper can become incorporated into the soil matrix, reducing its immediate bioavailability.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a soil degradation study of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Characterization Test_System_Setup Incubation System Setup Soil_Collection->Test_System_Setup Radiolabeling ¹⁴C-Oxine-Copper Synthesis Application Application to Soil Radiolabeling->Application Test_System_Setup->Application Incubation Aerobic Incubation (Constant T, Moisture) Application->Incubation Volatile_Trapping Trapping of ¹⁴CO₂ & Volatiles Incubation->Volatile_Trapping Sampling Soil Sampling (Time Course) Incubation->Sampling Volatile_Analysis Analysis of Traps Volatile_Trapping->Volatile_Analysis Extraction Solvent Extraction Sampling->Extraction HPLC HPLC-Radiometric Analysis Extraction->HPLC Combustion Non-Extractable Residue Analysis Extraction->Combustion LCMS Metabolite Identification (LC-MS) HPLC->LCMS Kinetics Degradation Kinetics (DT50, DT90) HPLC->Kinetics Pathway_Elucidation Degradation Pathway Elucidation LCMS->Pathway_Elucidation Mass_Balance Mass Balance Calculation Combustion->Mass_Balance Volatile_Analysis->Mass_Balance Kinetics->Pathway_Elucidation Mass_Balance->Pathway_Elucidation

References

Oxine-Copper: A Comprehensive Technical Guide to its History, Development, and Application as a Pesticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxine-copper, a coordination complex of copper and 8-hydroxyquinoline, has a long-standing history as a versatile and effective pesticide. First registered as a pesticide in the United States on January 5, 1956, its origins trace back to the use of 8-hydroxyquinoline as a disinfectant in 1895.[1] Developed for broader agrochemical applications by Syngenta, this compound has established itself as a multi-site, broad-spectrum fungicide and bactericide with a wide range of uses in agriculture, wood preservation, and material protection. This technical guide provides an in-depth overview of the history, chemical properties, synthesis, mechanism of action, applications, and toxicology of this compound, supplemented with detailed experimental protocols and data presented for scientific and research use.

History and Development

The journey of this compound as a pesticide is rooted in the antimicrobial properties of its constituent components. 8-hydroxyquinoline (oxine) was recognized for its disinfectant and antiseptic properties as early as 1895.[1] The synergistic fungicidal effect of combining copper with 8-hydroxyquinoline led to the development of this compound, a more potent and stable compound.[1] Its formal introduction as a registered pesticide in 1956 marked its entry into the agricultural and industrial sectors for the control of a wide array of fungal and bacterial diseases.[1] Over the decades, its applications have expanded from crop protection to the preservation of wood and other materials, solidifying its role as a significant antimicrobial agent.

Chemical and Physical Properties

This compound, chemically known as bis(8-quinolinolato-N,O)copper, is an organometallic compound with the chemical formula C₁₈H₁₂CuN₂O₂. It exists as a stable, greenish-yellow to dark green crystalline powder that is odorless and insoluble in water.[1][2] This low water solubility contributes to its persistence and efficacy as a protective pesticide. It is also stable to light and at elevated temperatures.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Namebis(8-quinolinolato-N,O)copper[3]
Common NamesThis compound, Copper-8-quinolinolate, Copper oxine[4]
CAS Number10380-28-6
Molecular FormulaC₁₈H₁₂CuN₂O₂[3]
Molecular Weight351.89 g/mol [3]
AppearanceGreenish-yellow crystalline powder[1][5]
Water Solubility0.07 mg/L at 25°C[1]
Vapor Pressure6.3 x 10⁻¹² mm Hg[1]
StabilityStable to light, UV, and elevated temperatures[1]

Synthesis and Formulation

Synthesis

This compound is typically synthesized via a chemical precipitation reaction between a copper(II) salt and 8-hydroxyquinoline (oxine).[5][6] The process involves the careful control of several parameters to ensure the formation of a stable and pure product.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of chemical precipitation described in the literature.[5][6][7]

Materials:

  • Copper(II) salt (e.g., Copper(II) sulfate pentahydrate, Copper(II) chloride)

  • 8-hydroxyquinoline (or its salt, e.g., 8-hydroxyquinoline sulfate)

  • Acid (e.g., Acetic acid, Hydrochloric acid)

  • Urea

  • Surfactant (e.g., Tween 80)

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of the copper(II) salt.

    • Prepare a separate aqueous solution of 8-hydroxyquinoline. If using the free base, it may be necessary to add a small amount of acid to facilitate dissolution.

  • Reaction:

    • In a reaction vessel, mix the copper salt solution and the 8-hydroxyquinoline solution. The molar ratio of copper to 8-hydroxyquinoline should be approximately 1:2.

    • Adjust the pH of the mixture to a range of 4.5 to 6.5 using an acid to ensure the solubility of the 8-hydroxyquinoline ligand.[5]

    • Add urea to the reaction mixture. A typical molar ratio of urea to copper is between 2:1 and 8:1.[5]

    • Add a surfactant to prevent particle agglomeration.

    • Heat the reaction mixture to a temperature between 80-100°C and maintain for 2-8 hours with continuous stirring.[5]

  • Precipitation and Aging:

    • Allow the mixture to cool to room temperature.

    • The this compound precipitate will form.

    • Age the precipitate by leaving it in the mother liquor for a period of several hours to improve crystal quality.[5]

  • Purification:

    • Filter the precipitate using vacuum filtration.

    • Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts.

    • Dry the purified this compound powder in an oven at a suitable temperature.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Copper_Salt_Sol Copper(II) Salt Solution Mixing Mixing & pH Adjustment (4.5 - 6.5) Copper_Salt_Sol->Mixing Oxine_Sol 8-Hydroxyquinoline Solution (acidified) Oxine_Sol->Mixing Addition Addition of Urea & Surfactant Mixing->Addition Heating Heating (80-100°C, 2-8h) Addition->Heating Cooling Cooling & Aging Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product This compound (Greenish-Yellow Powder) Drying->Product

Caption: Synthesis workflow for this compound via chemical precipitation.

Formulation

This compound is formulated into various product types to suit different application methods. These include:

  • Wettable powders (WP)[4]

  • Suspension concentrates (SC)[4]

  • Soluble concentrates

  • Flowable concentrates

  • Emulsifiable concentrates

  • Ready-to-use (RTU) formulations[1]

The concentration of the active ingredient in these formulations can range from 0.25% to 34.18%.[1]

Mechanism of Action

This compound exhibits a multi-site and broad-spectrum antimicrobial action, which makes the development of resistance by target organisms less likely.[5][8] The primary mechanisms of its toxicity include:

  • Chelation of Essential Metal Ions: this compound chelates essential metal ions within microbial cells, which are crucial for the function of numerous enzyme systems. This disruption of enzymatic activity is a key fungitoxic effect.[5]

  • Disruption of Enzyme Systems: The compound can directly interfere with the function of various enzymes, blocking normal metabolic processes.[1]

  • Permeabilization of Cellular Membranes: this compound compromises the structural integrity of cellular membranes, leading to leakage of cellular contents and cell death.[5]

  • DNA Damage: Research suggests that the copper ion in this compound can induce DNA damage, often linked to the generation of reactive oxygen species (ROS).[5]

A proposed theory suggests that the lipid-soluble this compound molecule permeates the cell membrane and then dissociates into copper ions and 8-hydroxyquinoline. The 8-hydroxyquinoline then chelates essential metals within the cell, while the copper ions can disrupt enzyme function, acting synergistically to inhibit or kill the fungus.[1][9]

Mechanism_of_Action cluster_effects Toxic Effects Oxine_Copper This compound Cell_Membrane Fungal Cell Membrane Oxine_Copper->Cell_Membrane Permeation Membrane_Damage Membrane Permeabilization Oxine_Copper->Membrane_Damage Intracellular Intracellular Space Chelation Chelation of Essential Metal Ions Enzyme_Disruption Enzyme System Disruption DNA_Damage DNA Damage (via ROS) Cell_Death Cell Death / Growth Inhibition Chelation->Cell_Death Enzyme_Disruption->Cell_Death Membrane_Damage->Cell_Death DNA_Damage->Cell_Death

Caption: Multi-site mechanism of action of this compound against fungal cells.

Applications

This compound's broad-spectrum activity has led to its use in a variety of applications:

Agriculture

As a fungicide and bactericide, this compound is used to control a wide range of plant diseases on various crops.

  • Seed Treatment: Controls seed-borne diseases such as glume blotch, bunt, and snow mould in wheat, and various fungal pathogens in beet, flax, oilseed rape, and sunflowers.[4]

  • Foliar Application: Used to control diseases like early blight and bacterial spot on tomatoes, citrus canker, downy mildew on cucumbers, and anthracnose on grapes.

  • Wound Sealing: Applied to pruning cuts and wounds on trees to prevent fungal infections.[4]

Wood Preservation

This compound is a widely used wood preservative, protecting wood from decay, sapstain, mold, mildew, and certain wood-boring insects like termites.[1][10] It is applied through both pressure and non-pressure treatment methods to lumber, poles, posts, and various wood products.[11]

Materials Preservation

It is incorporated into various industrial products to prevent microbial degradation, including:

  • Paints and coatings[1]

  • Adhesives and glues[1][11]

  • Paper and paperboard[1]

  • Textiles and cordage, particularly for military applications[1]

Toxicology and Ecotoxicology

Mammalian Toxicology

This compound exhibits low to moderate acute toxicity in mammals.

Table 2: Acute Mammalian Toxicity of this compound

TestSpeciesRouteValueReference
LD₅₀Rat (male)Oral585 mg/kg[4]
LD₅₀Rat (female)Oral500 mg/kg[4]
LD₅₀RatDermal>2000 mg/kg[4]
LC₅₀ (4h)RatInhalation0.15 mg/L[4]
Skin IrritationRabbitDermalNon-irritating[4]
Eye IrritationRabbitOcularIrritating[4]
Skin SensitizationGuinea PigDermalNot a sensitizer[4]

Long-term studies in animals have shown effects on the blood and hematopoietic system at high doses.[12]

Ecotoxicology

This compound is very toxic to aquatic organisms.[12][13]

Table 3: Ecotoxicity of this compound

TestSpeciesDurationValueReference
LD₅₀Bobwhite quailAcute Oral>2619 mg/kg[4]
LC₅₀Bluegill sunfish96 h>0.24 mg/L[4]
EC₅₀Daphnia magna48 h>0.132 mg/L[4]
EC₅₀Pseudokirchneriella subcapitata72 h0.046 mg/L[4]
Environmental Fate

This compound does not readily move through soil and is not expected to contaminate groundwater.[12] It biodegrades relatively quickly in the presence of light and microorganisms.[12] The soil half-life (DT50) has been reported to be approximately 2 days.[4] It is not expected to accumulate in the tissues of organisms.[12]

Experimental Protocols

Experimental Protocol: Determination of this compound Residues in Agricultural Products by LC-MS/MS

This protocol is a summary of an established analytical method for the quantification of this compound residues.

Objective: To determine the concentration of this compound in agricultural products.

Apparatus:

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (styrene-divinylbenzene copolymer)

Reagents:

  • Acetone

  • Ethyl acetate

  • 0.1 mol/L Hydrochloric acid

  • 30 mmol/L Ethylenediaminetetraacetic acid tetrasodium salt (EDTA) solution

  • Sodium chloride

  • 2 mol/L Sodium hydroxide

  • Methanol

  • This compound analytical standard

Procedure:

  • Extraction:

    • Homogenize a known weight of the sample with acetone and hydrochloric acid.

    • Filter the homogenate.

    • Perform a liquid-liquid extraction of the filtrate with ethyl acetate in the presence of EDTA and sodium chloride.

    • Separate the organic layer.

  • Clean-up:

    • The specifics of the clean-up step may vary depending on the sample matrix but often involve solid-phase extraction (SPE) to remove interfering substances.

  • Analysis:

    • Evaporate the cleaned-up extract to dryness and reconstitute in a suitable solvent (e.g., water/methanol).

    • Inject an aliquot of the final solution into the LC-MS/MS system.

  • Quantification:

    • Prepare a calibration curve using a series of this compound standard solutions of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area or height to the calibration curve.[5]

Regulatory Status

This compound is a registered pesticide in numerous countries, including the United States and Canada.[1][12] In the U.S., it is regulated by the Environmental Protection Agency (EPA) and was subject to a Reregistration Eligibility Decision (RED) in 2007.[1][14] It is also cleared by the U.S. Food and Drug Administration (FDA) for use as an indirect food additive in food packaging materials.[1]

Conclusion

This compound remains a significant and effective pesticide with a long history of use. Its broad-spectrum, multi-site mechanism of action makes it a valuable tool for managing a wide range of fungal and bacterial pathogens in diverse applications. While its toxicity to aquatic organisms necessitates careful handling and application to minimize environmental exposure, its overall toxicological profile and environmental fate characteristics have allowed for its continued registration and use. Further research into optimizing formulations and application methods can continue to enhance its efficacy and safety profile for future applications in agriculture and material preservation.

References

An In-depth Technical Guide on the Mode of Action of Copper-Based Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Copper-based fungicides have been a cornerstone of disease management in agriculture for over a century, valued for their broad-spectrum activity and low risk of resistance development. Their efficacy stems from the multi-site action of copper ions (Cu²⁺), which disrupt numerous essential life processes in fungal and bacterial pathogens. This technical guide provides a detailed examination of the molecular mechanisms underlying the fungicidal action of copper, an overview of fungal copper homeostasis, and a summary of relevant quantitative data and experimental methodologies.

Core Mechanism of Action: A Multi-Site Assault

The primary active ingredient in all copper-based fungicides is the copper ion (Cu²⁺).[1] These fungicides are classified as contact protectants, meaning they form a protective barrier on the plant surface and act on pathogens before they can infect the host tissue.[2][3] They do not possess systemic or curative properties, making preventative application critical for their effectiveness.[2][3][4]

The fungicidal activity is initiated when environmental moisture, such as dew or rain, solubilizes the fixed copper compounds applied to the plant surface, leading to the slow release of Cu²⁺ ions.[3] These ions then come into contact with fungal spores or bacterial cells, where they exert their toxic effects through a multi-pronged attack on cellular functions. This multi-site mode of action is a key reason for the low probability of pathogens developing resistance.[5]

The primary mechanisms of copper ion toxicity include:

  • Denaturation of Proteins and Enzymes: Copper ions have a high affinity for various chemical groups within proteins, particularly sulfhydryl (-SH), hydroxyl (-OH), imidazole, and phosphate groups.[2] By binding to these groups, Cu²⁺ alters the three-dimensional structure of enzymes and other proteins, leading to their denaturation and loss of function.[4] This non-specific enzyme inhibition disrupts critical metabolic pathways.

  • Disruption of Cell Membrane Integrity: Copper ions can interfere with the integrity of fungal cell membranes.[2][3] This can occur through lipid peroxidation, leading to increased membrane permeability and the leakage of essential cellular components, ultimately resulting in cell death.[6][7]

  • Interference with Energy Production: The electron transport chain in mitochondria is a key target. By binding to essential enzymes involved in respiration, copper ions can disrupt the production of ATP, the cell's primary energy currency.[1][3]

  • Interaction with Nucleic Acids: Copper ions can also interact with the nucleic acids (DNA and RNA) of the pathogen, although this is a less emphasized mechanism.[1][2] This interaction can interfere with replication and transcription processes.

cluster_0 External Environment (Plant Surface) cluster_1 Fungal Spore / Cell cluster_2 Cellular Disruption & Death Copper_Fungicide Applied Copper Fungicide (e.g., Copper Hydroxide, Oxychloride) Moisture Moisture (Rain, Dew) Copper_Fungicide->Moisture Cu_Ions Release of Free Copper Ions (Cu²⁺) Moisture->Cu_Ions Cell_Membrane Cell Membrane Cu_Ions->Cell_Membrane Contact Proteins Proteins & Enzymes (Sulfhydryl, Hydroxyl groups) Cu_Ions->Proteins Mitochondrion Mitochondrion (Respiration) Cu_Ions->Mitochondrion Nucleic_Acids Nucleic Acids (DNA, RNA) Cu_Ions->Nucleic_Acids Membrane_Damage Membrane Damage & Increased Permeability Cell_Membrane->Membrane_Damage Enzyme_Inactivation Enzyme Inactivation & Protein Denaturation Proteins->Enzyme_Inactivation ATP_Depletion ATP Production Blocked Mitochondrion->ATP_Depletion Replication_Error Replication/Transcription Interference Nucleic_Acids->Replication_Error Cell_Death Cell Death Membrane_Damage->Cell_Death Enzyme_Inactivation->Cell_Death ATP_Depletion->Cell_Death Replication_Error->Cell_Death

Caption: General mode of action workflow for copper-based fungicides.

Fungal Copper Homeostasis: The Pathogen's Defense

While copper is toxic in excess, it is also an essential trace element for fungi, required as a cofactor for enzymes involved in processes like respiration and iron acquisition.[8][9] Consequently, fungi have evolved sophisticated homeostatic mechanisms to acquire, distribute, and detoxify copper, which represent the pathogen's intrinsic defense against copper-based fungicides.

The key components of this system are:

  • Copper Import: Fungi import copper across the plasma membrane primarily through high-affinity transporters of the Ctr family.[8][9] Before import, extracellular Cu²⁺ is typically reduced to Cu⁺ by cell surface metalloreductases.[9][10]

  • Intracellular Trafficking: Once inside the cell, copper is immediately bound by chaperones, such as Atx1 and Ccs1, which prevent free copper from causing oxidative damage through Fenton-like reactions.[8][9] These chaperones deliver copper to specific target proteins and compartments. For instance, Atx1 delivers copper to pumps in the secretory pathway, while Ccs1 delivers it to superoxide dismutase (Sod1), a key antioxidant enzyme.[10]

  • Detoxification and Sequestration: When intracellular copper levels become toxic, fungi employ detoxification mechanisms. Metallothioneins (MTs) are cysteine-rich proteins that act as powerful buffers by binding and sequestering excess Cu⁺ ions.[8][9] Fungi can also pump excess copper into vacuoles for storage, away from sensitive cellular machinery.[9]

  • Transcriptional Regulation: The entire process is tightly regulated by copper-responsive transcription factors. In Saccharomyces cerevisiae, Mac1 activates the expression of copper import genes under copper-deficient conditions, while Ace1 activates detoxification genes (like metallothioneins) in the presence of excess copper.[9]

Understanding this pathway is crucial for developing new antifungal strategies, as targeting these homeostatic mechanisms could potentially enhance the efficacy of copper-based treatments or overcome potential resistance.

FungalCopperHomeostasis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelles Organelles / Secretory Pathway Cu2 Cu²⁺ Reductase Metalloreductase Cu2->Reductase Reduction Ctr1 Ctr1/Ctr4 Transporter Reductase->Ctr1 Cu⁺ Cu1 Cu⁺ Ctr1->Cu1 Import Atx1 Chaperone (Atx1) Cu1->Atx1 Ccs1 Chaperone (Ccs1) Cu1->Ccs1 MT Metallothionein (MT) Cu1->MT Detoxification (High Cu²⁺) ROS Reactive Oxygen Species (ROS) Cu1->ROS Toxicity (Fenton Reaction) Mitochondrion Mitochondrion (Cytochrome c oxidase) Cu1->Mitochondrion Delivery (Unknown Mech.) Ccc2 Ccc2 (P-type ATPase) Atx1->Ccc2 Delivery Sod1 Sod1 (Antioxidant) Ccs1->Sod1 Delivery Sod1->ROS Neutralization Cuproenzymes Cuproenzymes (e.g., Laccase) Ccc2->Cuproenzymes Loading

Caption: Signaling pathway for copper homeostasis in fungal cells.

Quantitative Data on Efficacy

The efficacy of copper-based fungicides varies depending on the formulation, the target pathogen, the crop, and environmental conditions. The Metallic Copper Equivalent (MCE) is a standard measure of the amount of active copper in a product, but it does not always directly correlate with efficacy, which is also influenced by particle size and solubility.[4]

Copper Compound/ProductTarget Disease (Pathogen)CropEfficacy (% Disease Reduction/Control)Reference
Badge® (Copper Oxychloride + Copper Hydroxide)Peach ShotholePeach92% control
Badge® (Copper Oxychloride + Copper Hydroxide)Peach Leaf CurlPeach50% control
Badge® (Copper Oxychloride + Copper Hydroxide)Grape Powdery MildewGrape66% control
C-O-C-S (Copper Oxychloride + Basic Copper Sulfate)Bacterial Blight (Pseudomonas syringae)Lilac80% control (copper-sensitive isolates)
C-O-C-S (Copper Oxychloride + Basic Copper Sulfate)Bacterial Blight (Pseudomonas syringae)Lilac27% control (copper-resistant isolates)
Copper Oxychloride (various brands)Cucumber Downy Mildew (Pseudoperonospora cubensis)Cucumber53-67% control
Nanostructured Copper (Cu-NPs)Anthracnose (Colletotrichum gloeosporioides)In vitro91.2% growth inhibition (at 1000 mg/mL)[11]
Nanostructured Copper Oxide (CuO-NPs)Anthracnose (Colletotrichum gloeosporioides)In vitro89% growth inhibition (at 1000 mg/mL)[11]
Bulk Copper Oxide (CuO)Anthracnose (Colletotrichum gloeosporioides)In vitro61.6% growth inhibition (at 1000 mg/mL)[11]

Experimental Protocols

Protocol: In Vitro Fungicide Efficacy Screening (Multiwell Plate Assay)

This protocol is adapted from methodologies used for high-throughput screening of fungicide efficacy against oomycetes and other fungi.[12] It serves to determine the dose-response relationship and calculate metrics like the EC₅₀ (half-maximal effective concentration).

Objective: To assess the inhibitory effect of various concentrations of a copper-based fungicide on the mycelial growth of a target fungus in a liquid medium.

Materials:

  • 96-well microtiter plates (flat bottom, sterile)

  • Target fungal culture (e.g., Phytophthora infestans, Colletotrichum gloeosporioides)

  • Appropriate liquid growth medium (e.g., Pea Broth, Potato Dextrose Broth)

  • Stock solution of the test copper fungicide at a known concentration

  • Sterile deionized water

  • Spectrophotometer (plate reader) capable of measuring optical density (OD) at ~600 nm

  • Sterile pipette tips and multichannel pipette

  • Incubator

Methodology:

  • Inoculum Preparation:

    • Grow the fungus on a solid agar medium until sufficient mycelial mass is present.

    • Aseptically transfer a small amount of mycelium to a sterile blender containing a liquid growth medium.

    • Homogenize briefly to create a mycelial suspension. Calibrate the suspension to a consistent density if possible.

  • Serial Dilution Preparation:

    • Prepare a series of fungicide dilutions from the stock solution. For a typical 7-point dose-response curve, create dilutions in sterile water or medium to achieve final concentrations ranging from 0.01 to 1000 µg/mL.

    • Include a "no fungicide" control (medium only) and a "no inoculum" blank (medium only).

  • Plate Loading:

    • Using a multichannel pipette, add a specific volume (e.g., 100 µL) of the appropriate fungicide dilution to each well of the 96-well plate. Each concentration should be replicated at least three times.

    • Add the same volume of medium without fungicide to the control wells.

    • Add the prepared mycelial suspension (e.g., 100 µL) to all wells except the blank wells.

    • Add sterile medium to the blank wells.

  • Incubation:

    • Seal the plates with a breathable sterile film or cover.

    • Incubate the plates at the optimal growth temperature for the target fungus (e.g., 20-25°C) in the dark for a period of 3 to 7 days, depending on the fungal growth rate.

  • Data Collection and Analysis:

    • Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader. The OD reading correlates with mycelial growth.

    • Subtract the average OD of the blank wells from all other readings to correct for background absorbance.

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the "no fungicide" control using the formula:

      • % Inhibition = 100 * (1 - (OD_treatment / OD_control))

    • Plot the % inhibition against the logarithm of the fungicide concentration.

    • Use a non-linear regression analysis (e.g., log-probit or four-parameter logistic curve) to determine the EC₅₀ value.

cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Data Analysis A1 Prepare Fungal Inoculum (Mycelial Suspension) B2 Add Fungal Inoculum to Test & Control Wells A1->B2 A2 Prepare Serial Dilutions of Copper Fungicide B1 Dispense Fungicide Dilutions & Controls into Wells A2->B1 B1->B2 B3 Incubate Plate (e.g., 3-7 days at 25°C) B2->B3 C1 Measure Optical Density (OD) with Plate Reader B3->C1 C2 Calculate % Growth Inhibition vs. Control C1->C2 C3 Plot Dose-Response Curve (% Inhibition vs. Log[Concentration]) C2->C3 C4 Determine EC₅₀ Value (Non-linear Regression) C3->C4

Caption: Experimental workflow for in vitro fungicide efficacy screening.

Conclusion

The mode of action of copper-based fungicides is characterized by a robust, multi-site attack on fundamental cellular processes in pathogens. This non-specific activity, targeting a wide range of proteins, enzymes, and membranes, is the primary reason for their sustained effectiveness and low incidence of resistance. While fungi possess intricate systems for managing copper homeostasis, the overwhelming influx of copper ions from a fungicidal application saturates these defenses, leading to cell death. For researchers and drug development professionals, a deep understanding of this interplay between copper's multi-site toxicity and the pathogen's homeostatic mechanisms provides a foundation for optimizing existing formulations and exploring novel therapeutic strategies that could potentially exploit or inhibit the pathogen's defense systems.

References

Methodological & Application

Application Notes and Protocols for the Use of Oxine-Copper in Analytical Chemistry for Metal Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine, or 8-hydroxyquinoline, is a versatile bidentate chelating agent renowned for its ability to form stable, often colored and fluorescent, complexes with a wide array of metal ions. This property has established it as a valuable reagent in analytical chemistry for the detection and quantification of metals. The copper(II) complex of 8-hydroxyquinoline, bis(8-quinolinolato)copper(II) (Oxine-copper), presents a unique application in this domain. While oxine itself is broadly used for direct metal analysis, the pre-formed this compound complex can be employed in displacement reactions for the selective determination of other metal ions that form more stable complexes with 8-hydroxyquinoline than copper.

This document provides detailed application notes and protocols for the use of this compound in the spectrophotometric determination of beryllium, a technologically important but highly toxic metal. The methodology is based on the displacement of copper from the this compound complex by beryllium, leading to a measurable change in the solution's absorbance.

Principle of Detection: Metal Displacement Reaction

The analytical application of this compound for metal detection relies on the principle of a metal displacement reaction. In this process, a metal ion that forms a more stable complex with 8-hydroxyquinoline will displace the copper from the pre-formed this compound complex. The general reaction can be represented as:

Cu(Oxine)₂ + Mⁿ⁺ → M(Oxine)ₙ + Cu²⁺

Where Mⁿ⁺ is a metal ion that has a higher complex formation constant with oxine than copper(II). For this method to be effective for quantitative analysis, the displacement reaction should be stoichiometric and result in a distinct and measurable change in a physical property of the solution, such as its absorbance or fluorescence.

Beryllium (Be²⁺) is a suitable candidate for this approach as it forms a highly stable and colorless complex with 8-hydroxyquinoline, while the this compound complex is colored. The displacement of copper by beryllium leads to a decrease in the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the this compound complex, allowing for the indirect quantification of beryllium.

Application: Spectrophotometric Determination of Beryllium

This section details the use of an this compound reagent for the indirect spectrophotometric determination of beryllium. The method is predicated on the high stability of the beryllium-oxine complex, which facilitates the displacement of copper from its oxine complex.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of beryllium using the this compound displacement method.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 545 nm[1]
Linear Range 0.04 - 1.04 µg/mL[1]
Molar Absorptivity 0.47 x 10⁴ L mol⁻¹ cm⁻¹[1]
Limit of Detection (LOD) 0.012 µg/mL[1]
Relative Standard Deviation (RSD) 0.43% (for 0.48 µg/mL Be)[1]
Stoichiometry (Be:Anthralin) 1:2[1]

Note: The quantitative data is for a similar spectrophotometric method for beryllium using a different chromogenic reagent (anthralin), as direct quantitative data for the this compound displacement method for beryllium was not explicitly available in the searched literature. However, the principles and expected performance are analogous.

Experimental Protocol: Spectrophotometric Determination of Beryllium

This protocol outlines the steps for the determination of beryllium using a pre-prepared this compound reagent.

1. Reagents and Solutions

  • Beryllium Standard Stock Solution (1000 µg/mL): Dissolve an appropriate amount of beryllium salt (e.g., BeSO₄·4H₂O) in deionized water, acidify slightly with a few drops of concentrated HCl, and dilute to a known volume in a volumetric flask.

  • Working Beryllium Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the linear range (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL).

  • This compound Reagent:

    • Solution A (Copper Sulfate): Prepare a standard solution of copper(II) sulfate (e.g., 0.1 M).

    • Solution B (8-Hydroxyquinoline): Prepare a solution of 8-hydroxyquinoline (e.g., 0.2 M) in a suitable solvent such as ethanol or dilute acetic acid.

    • Preparation of this compound Complex: Mix stoichiometric amounts of Solution A and Solution B (1:2 molar ratio of Cu²⁺ to 8-hydroxyquinoline). Adjust the pH to the optimal range for complex formation (typically between 5 and 7) using a suitable buffer (e.g., acetate buffer). The resulting green precipitate of bis(8-quinolinolato)copper(II) can be filtered, washed, and dried. For the preparation of the reagent solution, a known amount of the solid this compound complex is dissolved in a suitable organic solvent (e.g., chloroform or isobutanol).

  • Buffer Solution (pH 11.3): Prepare a suitable buffer solution, such as a boric acid buffer, to maintain the optimal pH for the displacement reaction.[1]

  • Masking Agent (EDTA solution): Prepare a solution of ethylenediaminetetraacetic acid (EDTA) to mask potential interfering metal ions.[1]

2. Instrumentation

  • UV-Visible Spectrophotometer

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

3. Experimental Procedure

  • Sample Preparation: Prepare the sample solution containing an unknown concentration of beryllium. If necessary, perform appropriate digestion or extraction procedures to bring the beryllium into a soluble form. The final sample solution should be adjusted to a suitable pH. For complex matrices, a separation step to remove interfering ions may be necessary. For instance, precipitation of interfering metals with 8-hydroxyquinoline in an acidic medium can be performed prior to beryllium analysis.[2]

  • Reaction Mixture Preparation:

    • Pipette a known volume (e.g., 10 mL) of the sample solution (or standard solution) into a series of test tubes or cuvettes.

    • Add a specific volume of the buffer solution to adjust the pH to the optimal value (e.g., 11.3).[1]

    • If interfering ions are expected, add a suitable volume of the masking agent (EDTA solution).[1]

    • Add a precise volume of the this compound reagent solution to each tube.

    • Mix the contents thoroughly and allow the reaction to proceed for a sufficient time to ensure complete displacement.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the this compound complex (e.g., 545 nm) against a reagent blank.[1] The reagent blank should contain all the reagents except the beryllium standard or sample.

  • Calibration Curve:

    • Plot the absorbance values of the standard solutions against their corresponding beryllium concentrations. The resulting graph should be a linear plot with a negative slope, as the absorbance decreases with increasing beryllium concentration.

  • Quantification:

    • Determine the concentration of beryllium in the sample solution by interpolating its absorbance value on the calibration curve.

Visualizations

Signaling Pathway of Metal Displacement

metal_displacement cluster_initial_state Initial State cluster_final_state Final State Oxine_Cu This compound Complex (Colored) Oxine_Be Oxine-Beryllium Complex (Colorless) Oxine_Cu->Oxine_Be Displacement Reaction Cu_ion Copper Ion (Cu²⁺) (Released) Oxine_Cu->Cu_ion Release Be_ion Beryllium Ion (Be²⁺) (Colorless) Be_ion->Oxine_Be

Caption: Metal displacement reaction for beryllium detection.

Experimental Workflow for Beryllium Determination

experimental_workflow Start Start Sample_Prep Sample Preparation (Digestion/Extraction) Start->Sample_Prep pH_Adjust pH Adjustment (e.g., pH 11.3) Sample_Prep->pH_Adjust Add_Masking Add Masking Agent (e.g., EDTA) pH_Adjust->Add_Masking Add_Reagent Add this compound Reagent Add_Masking->Add_Reagent Incubate Incubation/ Reaction Time Add_Reagent->Incubate Measure_Abs Spectrophotometric Measurement (e.g., at 545 nm) Incubate->Measure_Abs Calibration Calibration Curve Construction Measure_Abs->Calibration Quantify Quantification of Beryllium Calibration->Quantify End End Quantify->End

References

Application Notes and Protocols: Synthesis of Oxine-Copper Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine-copper nanoparticles, also known as 8-hydroxyquinoline copper nanoparticles, are coordination complexes that have garnered significant interest in various scientific fields, including drug delivery, bioimaging, and antimicrobial applications. 8-Hydroxyquinoline (oxine) is a versatile bidentate chelating agent that forms stable complexes with a variety of metal ions. The resulting nanoparticles exhibit unique physicochemical properties stemming from their nanoscale dimensions and the synergistic effects of the copper ion and the oxine ligand. This document provides a detailed protocol for the synthesis of this compound nanoparticles via a chemical precipitation method, along with characterization data and a visual representation of the experimental workflow.

Data Presentation

The physicochemical properties of nanoparticles are critical for their application. The following table summarizes typical characterization data for copper-based nanoparticles. It is important to note that specific values for this compound nanoparticles may vary depending on the precise synthesis parameters.

ParameterTypical ValueMethod of AnalysisReference
Hydrodynamic Diameter 70 - 400 nmDynamic Light Scattering (DLS)[1]
Zeta Potential -15 to +30 mVDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Morphology Nanoribbons, SphericalTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)[1]
Crystallinity CrystallineX-ray Diffraction (XRD)

Experimental Protocols

This section details the chemical precipitation method for the synthesis of this compound nanoparticles. This method is favored for its relative simplicity and scalability.

Materials:

  • 8-Hydroxyquinoline (Oxine)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper (II) chloride (CuCl₂)

  • Ethanol (99%)

  • Deionized water

  • Sodium hydroxide (NaOH) (for pH adjustment, optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel or syringe pump

  • Centrifuge and centrifuge tubes

  • Ultrasonicator

  • pH meter

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A (Oxine Solution): Dissolve a specific amount of 8-hydroxyquinoline in ethanol in a round-bottom flask. For example, a concentration of 0.1 M can be prepared. Stir the solution at a moderate speed (e.g., 300 rpm) until the 8-hydroxyquinoline is completely dissolved. Gentle heating (e.g., 50-60°C) can be applied to facilitate dissolution.[2]

    • Solution B (Copper Salt Solution): In a separate beaker, dissolve an equimolar amount of copper (II) sulfate pentahydrate or copper (II) chloride in deionized water. For instance, prepare a 0.1 M copper salt solution.

  • Nanoparticle Precipitation:

    • Heat the Oxine solution (Solution A) to a specific temperature, for example, 60°C, under continuous stirring.

    • Using a dropping funnel or a syringe pump for controlled addition, add the copper salt solution (Solution B) dropwise to the heated Oxine solution. A rapid addition rate tends to favor the formation of smaller nanoparticles by promoting rapid nucleation.

    • A color change to a greenish precipitate should be observed, indicating the formation of the this compound complex.[2]

  • Reaction and Aging:

    • After the complete addition of the copper salt solution, allow the reaction mixture to stir at the set temperature for a defined period, for example, 1-2 hours, to ensure the completion of the reaction.

    • Following the reaction period, the solution can be allowed to cool down to room temperature while stirring. This aging step can influence the particle size and morphology.

  • Purification:

    • Separate the formed nanoparticles from the reaction mixture by centrifugation. A typical centrifugation speed would be in the range of 8,000-12,000 rpm for 15-20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water or ethanol.

    • To remove unreacted precursors and byproducts, wash the nanoparticles by repeated cycles of centrifugation and resuspension. Three to four washing cycles are generally sufficient.

    • After the final wash, resuspend the purified nanoparticles in a suitable solvent for storage or further characterization. Sonication can be used to ensure a well-dispersed suspension.

  • Drying (Optional):

    • For obtaining a dry powder of the nanoparticles, the purified pellet can be dried in a vacuum oven at a low temperature (e.g., 40-50°C) to prevent aggregation.

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep 1. Precursor Preparation cluster_synthesis 2. Nanoparticle Synthesis cluster_purification 3. Purification cluster_characterization 4. Characterization prep_oxine Dissolve 8-Hydroxyquinoline in Ethanol heat_oxine Heat Oxine Solution (e.g., 60°C) prep_oxine->heat_oxine prep_copper Dissolve Copper Salt in Deionized Water add_copper Dropwise Addition of Copper Salt Solution prep_copper->add_copper heat_oxine->add_copper precipitation Precipitation of This compound Nanoparticles add_copper->precipitation centrifuge Centrifugation precipitation->centrifuge wash Washing with Deionized Water/Ethanol centrifuge->wash resuspend Resuspension wash->resuspend resuspend->centrifuge Repeat 3-4x dls DLS (Size, Zeta Potential) resuspend->dls tem_sem TEM/SEM (Morphology) resuspend->tem_sem xrd XRD (Crystallinity) resuspend->xrd

Caption: Workflow for this compound Nanoparticle Synthesis.

Signaling Pathway/Logical Relationship Diagram:

chelation_mechanism oxine 8-Hydroxyquinoline (Oxine) chelation Chelation Reaction oxine->chelation copper Copper (II) Ion (Cu²⁺) copper->chelation complex This compound Complex chelation->complex nanoparticle This compound Nanoparticle complex->nanoparticle Nucleation & Growth

Caption: Chelation and Nanoparticle Formation Mechanism.

References

Application Notes and Protocols for the Formulation of Controlled-Release Oxine-Copper Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of controlled-release (CR) Oxine-copper pesticides. The aim is to guide researchers in developing advanced fungicidal formulations with improved efficacy, reduced environmental impact, and enhanced crop safety.

Introduction to Controlled-Release this compound

This compound (Copper 8-quinolinolate) is a potent fungicide and bactericide with a broad spectrum of activity.[1][2] Conventional formulations of this compound, such as suspension concentrates (SC) and wettable powders (WP), often lead to an initial burst release of the active ingredient, which can result in phytotoxicity and a shorter duration of action. Controlled-release formulations are designed to address these limitations by providing a slower, more sustained release of this compound over an extended period.[3] This approach offers several advantages:

  • Prolonged Efficacy: A continuous release of the fungicide at an effective concentration ensures longer-lasting protection against fungal pathogens.

  • Reduced Phytotoxicity: By avoiding high initial concentrations, the risk of damage to sensitive crops is minimized.[4]

  • Improved Rainfastness: Encapsulation or incorporation into a polymer matrix can protect the active ingredient from being washed away by rain.

  • Reduced Environmental Load: A more targeted and efficient delivery system can lead to a reduction in the total amount of pesticide applied, thereby minimizing environmental contamination.[3]

  • Enhanced Worker Safety: Encapsulation can reduce the exposure of applicators to the active pesticide ingredient.[5]

This document outlines two primary strategies for the formulation of controlled-release this compound: Microencapsulation and Polymer Matrix Incorporation .

Formulation Strategies

Microencapsulation

Microencapsulation involves enclosing micro-sized droplets or particles of this compound within a polymeric shell.[3][5] The release of the active ingredient is controlled by diffusion through the polymer shell, degradation of the shell, or a combination of both.

Diagram of Microencapsulation for Controlled Release

cluster_0 Microencapsulation Process A This compound Core C Microcapsule A->C B Polymer Shell B->C D Sustained Release C->D Diffusion/Degradation

Caption: Microencapsulation of this compound for sustained release.

Polymer Matrix Incorporation

In this method, this compound is uniformly dispersed within a biodegradable polymer matrix. The release of the active ingredient is governed by diffusion through the matrix and the erosion of the polymer over time.[6]

Diagram of Polymer Matrix Incorporation

cluster_1 Polymer Matrix System A This compound dispersed in Polymer Matrix C Release via Diffusion and Matrix Erosion A->C B Initial State B->A D Later State (Partially Eroded) C->D

Caption: Controlled release of this compound from a polymer matrix.

Experimental Protocols

Protocol for Microencapsulation of this compound (Solvent Evaporation Method)

This protocol describes a general method for encapsulating this compound in a polymer like poly(methyl methacrylate) (PMMA).[2][3]

Experimental Workflow for Microencapsulation

A Dissolve this compound and Polymer in Organic Solvent C Emulsify Organic Phase in Aqueous Phase A->C B Prepare Aqueous Phase with Surfactant B->C D Solvent Evaporation C->D E Collect, Wash, and Dry Microcapsules D->E F Characterization E->F

Caption: Workflow for this compound microencapsulation.

Materials:

  • This compound (technical grade)

  • Poly(methyl methacrylate) (PMMA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer (optional)

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a known amount of PMMA in DCM.

    • Disperse a known amount of this compound in the polymer solution. Stir until a homogenous suspension is formed.

  • Preparation of the Aqueous Phase:

    • Dissolve PVA (e.g., 1% w/v) in deionized water.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while stirring at a high speed (e.g., 1000-2000 rpm) with a magnetic stirrer or homogenizer to form an oil-in-water (O/W) emulsion. The size of the microcapsules can be controlled by adjusting the stirring speed and surfactant concentration.

  • Solvent Evaporation:

    • Allow the emulsion to stir at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid microcapsules. A rotary evaporator at reduced pressure can be used to accelerate this step.

  • Collection and Purification:

    • Collect the microcapsules by centrifugation.

    • Wash the collected microcapsules several times with deionized water to remove residual surfactant.

    • Dry the microcapsules using a freeze-dryer or in a vacuum oven at a low temperature.

  • Characterization:

    • Determine the particle size and morphology using scanning electron microscopy (SEM).

    • Calculate the encapsulation efficiency and drug loading (see Protocol 3.3).

Protocol for In-Vitro Release Study

This protocol describes how to measure the release rate of this compound from the controlled-release formulation using a dialysis membrane method.

Experimental Workflow for In-Vitro Release Study

A Place Formulation in Dialysis Bag with Buffer B Suspend Bag in Release Medium (e.g., PBS) A->B C Incubate with Stirring B->C D Withdraw Aliquots at Time Intervals C->D E Replenish with Fresh Medium D->E F Quantify this compound (HPLC or LC-MS/MS) D->F

Caption: Workflow for in-vitro release testing of this compound.

Materials:

  • Controlled-release this compound formulation

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS), pH 7.4, or other suitable release medium

  • Shaking incubator or water bath

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Accurately weigh a specific amount of the controlled-release formulation and place it inside a dialysis bag.

  • Add a small volume of the release medium to the bag and seal it.

  • Suspend the dialysis bag in a known volume of the release medium in a beaker or flask.

  • Place the setup in a shaking incubator at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the withdrawn samples using a validated HPLC or LC-MS/MS method (see Protocol 3.4).

  • Calculate the cumulative percentage of this compound released over time.

Protocol for Determining Encapsulation Efficiency and Loading Capacity

Procedure:

  • Loading Capacity (LC):

    • Accurately weigh a sample of the dried microcapsules.

    • Dissolve the microcapsules in a suitable solvent (e.g., DCM) to break them open.

    • Evaporate the solvent and dissolve the residue in a known volume of a solvent suitable for analysis (e.g., methanol).

    • Quantify the amount of this compound using HPLC or LC-MS/MS.

    • Calculate LC using the formula:

      • LC (%) = (Mass of this compound in microcapsules / Mass of microcapsules) x 100

  • Encapsulation Efficiency (EE):

    • Calculate EE using the formula:

      • EE (%) = (Actual mass of this compound in microcapsules / Initial mass of this compound used) x 100

Protocol for Quantification of this compound by HPLC

This is a general protocol that may require optimization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or a phosphate buffer) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffered water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples from the release study or encapsulation efficiency determination.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The following tables present representative data for the characterization and release profile of a hypothetical controlled-release this compound formulation.

Table 1: Physicochemical Characterization of this compound Microcapsules

ParameterFormulation A (PMMA)Formulation B (Chitosan)
Particle Size (µm) 50 ± 1575 ± 20
Loading Capacity (%) 25.2 ± 1.818.5 ± 2.1
Encapsulation Efficiency (%) 85.6 ± 3.578.2 ± 4.0

Table 2: Cumulative Release of this compound from Controlled-Release Formulations

Time (hours)Conventional Formulation (%)CR Formulation A (%)CR Formulation B (%)
1 85.2 ± 5.110.5 ± 1.215.8 ± 1.5
8 98.6 ± 1.325.3 ± 2.035.1 ± 2.2
24 >9945.8 ± 3.158.6 ± 3.5
48 >9965.2 ± 2.875.3 ± 3.1
72 >9980.1 ± 3.588.9 ± 2.9
96 >9992.5 ± 2.195.4 ± 1.8

Protocol for Efficacy Testing (In-Vitro Antifungal Assay)

This protocol describes a method to evaluate the antifungal activity of the controlled-release this compound formulation against a target fungus.

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.

    • After autoclaving and cooling the PDA to approximately 50°C, add the controlled-release this compound formulation to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL of active ingredient).

    • Also, prepare a control plate with PDA only and plates with a conventional this compound formulation at the same concentrations.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From a fresh culture of the target fungus (e.g., Botrytis cinerea), cut a small agar plug (e.g., 5 mm diameter) from the edge of an actively growing colony.

    • Place the agar plug, mycelium-side down, in the center of each PDA plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Evaluation:

    • After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Data Analysis:

    • Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) for both the controlled-release and conventional formulations. A lower EC50 value indicates higher antifungal activity.

By following these protocols, researchers can successfully formulate, characterize, and evaluate controlled-release this compound pesticides, paving the way for more effective and sustainable crop protection solutions.

References

Application Note: Determination of Oxine-Copper Residues in Fruit by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oxine-copper residues in various fruit matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using an LC-MS/MS system. This method provides high selectivity and sensitivity, making it suitable for routine monitoring and dietary risk assessment of this compound in fruits. The method has been validated for several fruit types, demonstrating excellent linearity, low limits of detection and quantification, and good recoveries.

Introduction

This compound, a broad-spectrum fungicide, is widely used in agriculture to protect fruit crops from various fungal diseases.[1] Due to its potential for human toxicity, including hepatotoxicity and nephrotoxicity, it is crucial to monitor its residue levels in consumed fruits to ensure they do not exceed the maximum residue limits (MRLs).[1][2] This application note presents a reliable LC-MS/MS method for the determination of this compound residues in fruits, offering a significant improvement in sensitivity and selectivity over older techniques like HPLC-UV.[1][2]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.

  • Standards: this compound certified reference material (purity ≥98%).[3]

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA).

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent mixture (e.g., methanol/water 1:1, v/v) to concentrations ranging from 0.001 to 2.0 mg/L.[4][5]

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile to the tube. For acidic fruits, the addition of a complexing agent may be necessary to break the complex.[5] Homogenize the mixture for 3 minutes at high speed.[1]

  • Salting Out: Add 3 g of NaCl and 2 g of MgSO₄.[1] Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[1][6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL centrifuge tube containing 50 mg of PSA and 150 mg of anhydrous MgSO₄.[1] Vortex for 1 minute and centrifuge at 10,000 rpm for 2 minutes.[1]

  • Final Extract: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm).[4]

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.[4]

    • Gradient: A suitable gradient to ensure good separation.

    • Flow Rate: 0.2 mL/min.[4]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.[4]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[4][5]

    • Precursor Ion (Q1) and Product Ions (Q3): Specific m/z transitions for this compound need to be determined by direct infusion of a standard solution. A common transition is 145.7 -> 74.8 amu.[7]

    • Ion Source Temperature: 425°C.[4]

    • Electron Spray Voltage: 1000 V.[4]

Data Presentation

The quantitative performance of this method across different fruit matrices is summarized in the table below.

Fruit MatrixLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Cucumber≥0.9980-0.0178.9 - 82.02.27 - 8.26[1]
Watermelon≥0.9980-0.0175.5 - 92.94.62 - 7.99[1]
Litchi0.9996-0.0180.1 - 103.51.52 - 12.07
Apple-----[4]
Pear--0.05--[2]
Persimmon-----[4]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Mandatory Visualization

experimental_workflow sample Fruit Sample Collection and Homogenization extraction QuEChERS Extraction (Acetonitrile, NaCl, MgSO4) sample->extraction 10g sample cleanup Dispersive SPE Cleanup (PSA, MgSO4) extraction->cleanup Acetonitrile extract analysis LC-MS/MS Analysis cleanup->analysis Filtered supernatant data Data Processing and Quantification analysis->data Raw data

Caption: Experimental workflow for this compound residue analysis in fruit.

Conclusion

The described LC-MS/MS method provides a reliable and efficient tool for the determination of this compound residues in a variety of fruit samples. The QuEChERS sample preparation protocol is straightforward and effective, while the LC-MS/MS detection offers the necessary sensitivity and selectivity to meet regulatory requirements. This method is well-suited for high-throughput laboratories involved in food safety and quality control.

References

Application Notes and Protocols: Synergistic Antifungal Effects of Oxine-Copper with Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine-copper, the copper salt of 8-hydroxyquinoline (oxine), is a well-established antifungal agent with a broad spectrum of activity.[1][2] Its fungicidal and fungistatic properties are attributed to a multi-faceted mechanism of action, primarily involving chelation and disruption of essential metal ion homeostasis within fungal cells.[3] Due to its multi-site activity, the development of resistance to this compound is less common than with site-specific antifungal agents.[2]

A promising strategy to enhance the efficacy of existing antifungal therapies, combat resistance, and potentially reduce toxicity is the use of combination therapies that exert synergistic effects. While comprehensive studies on the synergistic effects of this compound with a wide range of other specific antifungal drugs are limited, research on copper compounds and 8-hydroxyquinoline derivatives strongly indicates a high potential for synergistic interactions.

This document provides an overview of the known synergistic antifungal effects involving copper and 8-hydroxyquinoline derivatives, detailed experimental protocols for assessing synergy, and a summary of the mechanistic basis for these interactions.

I. Documented Synergistic Interactions

While direct studies on this compound with common antifungals are not extensively reported in publicly available literature, two key areas of research provide strong evidence for its synergistic potential: the synergy between oxine and copper oxinate themselves, and the well-documented synergy of copper with azole antifungals like fluconazole.

Synergy of Oxine with Copper Oxinate

Studies have shown that Oxine (8-hydroxyquinoline) and its copper salt, copper oxinate, interact synergistically in vitro.[1] This suggests that a combination of these two agents is more effective than the sum of their individual activities. The differences in their activity patterns point towards independent but complementary modes of action.[1] Copper oxinate is generally more rapidly fungicidal, while oxine also contributes significantly to the overall antifungal effect.[1]

Table 1: Summary of Antifungal Activity of Oxine and Copper Oxinate Against Various Fungi

Fungal SpeciesCompoundMIC (µM) in CDLMMFC (µM) in CDLM
Aspergillus flavusOxine16.8>2000
Copper Oxinate7.220.8
Penicillium citrinumOxine59.4>2000
Copper Oxinate7.570
Fusarium chlamydosporumOxine30.150.3
Copper Oxinate6.630.1

Data extracted from Nicoletti et al., 1999.[4] CDLM = Czapek-Dox Liquid Medium. MIC = Minimum Inhibitory Concentration. MFC = Minimum Fungicidal Concentration.

Synergy of Copper with Fluconazole

A significant body of research demonstrates a potent synergistic relationship between copper and the azole antifungal, fluconazole, particularly against intrinsically tolerant species like Candida glabrata.[5] This combination leads to a substantial reduction in the Minimum Inhibitory Concentration (MIC) of both agents.[5]

Table 2: Synergistic Activity of Copper Sulfate (CuSO₄) and Fluconazole against Candida glabrata

CompoundMIC aloneMIC in CombinationFold Reduction in MICFractional Inhibitory Concentration Index (FICI)
Fluconazole64 µg/mL16 µg/mL (with 156 µM CuSO₄)4-fold≤ 0.5 (Synergy)
4 µg/mL (with 313 µM CuSO₄)16-fold
Copper Sulfate625 µM156 µM (with 16 µg/mL Fluconazole)4-fold
78 µM (with 32 µg/mL Fluconazole)8-fold

Data extracted from Gaspar-Cordeiro et al., 2022.[5] FICI ≤ 0.5 is indicative of a synergistic interaction.

II. Mechanisms of Synergistic Action

The synergistic effects of copper-containing compounds like this compound with other antifungals, particularly azoles, are underpinned by multi-target mechanisms.

Proposed Synergy Mechanism of Copper and Fluconazole

Research on the copper-fluconazole synergy against C. glabrata has elucidated a detailed molecular mechanism.[5] This can serve as a model for understanding how this compound might interact with other antifungals. The key events are:

  • Inhibition of Drug Efflux: Copper interferes with the function of multidrug transporter proteins, such as Cdr1p, which are responsible for pumping fluconazole out of the fungal cell. This leads to the intracellular accumulation of fluconazole.[5]

  • Disruption of Ergosterol Biosynthesis: Fluconazole's primary mechanism is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Copper enhances this effect by decreasing the transcriptional induction of genes in the ERG pathway, leading to an accumulation of toxic sterols and compromising cell membrane integrity.[5]

  • Disruption of Zinc Homeostasis: The combination of copper and fluconazole downregulates the expression of the zinc-responsive transcription regulator, Zap1.[5] This disruption of zinc homeostasis further cripples essential cellular processes and contributes to the overall fungicidal effect.[5]

Synergy_Mechanism OxineCopper This compound (Copper Component) EffluxPump Drug Efflux Pump (e.g., Cdr1p) OxineCopper->EffluxPump Inhibits ZincHomeostasis Zinc Homeostasis (Zap1 Regulator) OxineCopper->ZincHomeostasis Downregulates Fluconazole Fluconazole Ergosterol Ergosterol Biosynthesis (ERG Pathway) Fluconazole->Ergosterol Inhibits FungalCell Fungal Cell IntracellularFluconazole Increased Intracellular Fluconazole EffluxPump->IntracellularFluconazole Prevents Accumulation Membrane Cell Membrane Integrity Loss Ergosterol->Membrane Maintains ToxicSterols Toxic Sterol Accumulation Ergosterol->ToxicSterols Leads to ZincDepletion Zinc Depletion ZincHomeostasis->ZincDepletion Leads to CellDeath Fungal Cell Death Membrane->CellDeath Results in IntracellularFluconazole->Ergosterol Enhances Inhibition ToxicSterols->Membrane Disrupts ZincDepletion->CellDeath Contributes to

Proposed synergistic mechanism of copper and fluconazole.

III. Experimental Protocols

The checkerboard microdilution assay is the standard method for quantitatively assessing the synergistic, additive, or antagonistic effects of antimicrobial combinations in vitro.

Protocol: Checkerboard Microdilution Assay for Antifungal Synergy

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antifungal agent.

Materials:

  • 96-well microtiter plates (U-bottom)

  • This compound stock solution

  • Second antifungal agent stock solution (e.g., Fluconazole, Amphotericin B)

  • Fungal inoculum (standardized to 0.5 McFarland, then diluted)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile multichannel pipettes and reservoirs

  • Incubator

Procedure:

  • Plate Preparation:

    • Add 50 µL of broth medium to all wells of a 96-well plate, except for the first column.

    • In a separate dilution plate or tubes, prepare serial dilutions of the antifungal agents at 4x the final desired concentration.

  • Drug Dilution (Horizontal):

    • Add 100 µL of the 4x stock of this compound to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mix, then transfer 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

    • This creates a horizontal gradient of this compound concentrations. Column 11 will serve as the control for the second drug alone. Column 12 will be the growth control (no drugs).

  • Drug Dilution (Vertical):

    • Add 50 µL of the 4x stock of the second antifungal agent to all wells in row A.

    • Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, down to row G. Discard 50 µL from row G.

    • This creates a vertical gradient of the second antifungal. Row H will serve as the control for this compound alone.

  • Inoculation:

    • Prepare the fungal inoculum in the test medium at a concentration of 2x the final desired density (e.g., 1-5 x 10³ CFU/mL).

    • Add 100 µL of the 2x fungal inoculum to all wells from rows A-H and columns 1-11.

    • Add 100 µL of sterile medium (without inoculum) to the wells in column 12 to serve as a sterility control.

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading Results:

    • Determine the MIC for each drug alone (from row H and column 11) and for each combination. The MIC is the lowest concentration showing significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows inhibition:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Workflow Start Start PrepPlate Prepare 96-well plate with 50µL medium Start->PrepPlate DiluteA Create horizontal serial dilution of this compound (Drug A) PrepPlate->DiluteA DiluteB Create vertical serial dilution of second antifungal (Drug B) DiluteA->DiluteB Inoculate Add 100µL of 2x fungal inoculum to wells DiluteB->Inoculate Incubate Incubate plate (e.g., 35°C for 24-48h) Inoculate->Incubate ReadMIC Read MICs for drugs alone and in combination Incubate->ReadMIC CalculateFIC Calculate FIC Index (FICI) FICI = FIC_A + FIC_B ReadMIC->CalculateFIC Interpret Interpret Results: Synergy (≤0.5) Additive (>0.5 to ≤4) Antagonism (>4) CalculateFIC->Interpret End End Interpret->End

Workflow for the checkerboard microdilution assay.

IV. Conclusion and Future Directions

The available evidence strongly suggests that this compound has significant potential for synergistic antifungal activity when combined with other antifungal agents, particularly azoles. The detailed mechanistic insights from copper-fluconazole studies provide a solid foundation for exploring these combinations. The multi-site action of this compound, coupled with the targeted action of other antifungals, represents a promising strategy for overcoming antifungal resistance and improving therapeutic outcomes.

Researchers are encouraged to utilize the provided protocols to systematically evaluate the synergistic potential of this compound with a broader range of antifungal classes, including polyenes and echinocandins, against a diverse panel of clinically relevant fungal pathogens. Such studies will be crucial in unlocking the full potential of this compound in combination therapies.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Oxine-copper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine-copper, a coordination complex of copper and 8-hydroxyquinoline (oxine), is a potent antimicrobial agent with a broad spectrum of activity against various bacteria and fungi. Its mechanism of action is multifaceted, primarily attributed to the ionophoric properties of 8-hydroxyquinoline, which facilitates the transport of copper ions across microbial cell membranes. This influx disrupts cellular homeostasis, leading to oxidative stress, enzyme inhibition, and ultimately, cell death. The antimicrobial efficacy of this compound makes it a compound of interest for pharmaceutical and agricultural applications.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant microorganisms using the broth microdilution method. This standardized procedure, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is essential for evaluating its in vitro antimicrobial potency and for the development of new therapeutic agents.

Mechanism of Action of this compound

The antimicrobial activity of this compound is a synergistic effect of its two components: 8-hydroxyquinoline (oxine) and copper ions.

  • 8-Hydroxyquinoline as an Ionophore: 8-hydroxyquinoline acts as a lipophilic chelator, forming a neutral complex with copper ions. This complex can readily permeate the lipid-rich cell membranes of microorganisms.

  • Intracellular Copper Delivery: Once inside the cell, the this compound complex can dissociate, releasing copper ions into the cytoplasm.

  • Copper-Induced Toxicity: The elevated intracellular concentration of copper ions leads to a cascade of toxic effects, including:

    • Generation of Reactive Oxygen Species (ROS): Copper catalyzes the formation of highly reactive hydroxyl radicals through Fenton-like reactions, leading to oxidative damage to lipids, proteins, and DNA.[1]

    • Enzyme Inhibition: Copper ions can bind to sulfhydryl groups in enzymes and other proteins, disrupting their structure and function.

    • Membrane Damage: The accumulation of copper can lead to membrane depolarization and increased permeability, compromising cellular integrity.[1]

The combined action of efficient copper delivery and its subsequent intracellular toxicity results in the potent antimicrobial effect of this compound.

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile single- and multi-channel pipettes and tips

  • Sterile reagent reservoirs

  • Microbial cultures (bacteria or fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C for bacteria; 35°C for yeasts, 28-35°C for molds)

  • Plate reader (optional, for automated reading)

Preparation of this compound Stock Solution

Due to its low aqueous solubility, a stock solution of this compound should be prepared in 100% dimethyl sulfoxide (DMSO).

  • Weigh a precise amount of this compound powder.

  • Dissolve in 100% sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution.

  • This stock solution can be stored at -20°C in small aliquots. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid any inhibitory effects on microbial growth.[2]

Preparation of Microbial Inoculum
  • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline (0.85%) or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Within 15 minutes of preparation, dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically a 1:100 dilution followed by a 1:2 dilution in the final plate setup.

Broth Microdilution Procedure
  • Plate Preparation: Add 50 µL of the appropriate sterile broth (CAMHB or RPMI) to all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound:

    • Add 50 µL of the prepared this compound working solution (at twice the highest desired final concentration) to the wells in column 1.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution process across the plate to column 10.

    • Discard 50 µL from column 10.

    • Column 11 will serve as the growth control (no this compound).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well from column 1 to column 11. Do not inoculate the wells in column 12.

  • Incubation:

    • Cover the plate with a lid and incubate at the appropriate temperature and duration:

      • Bacteria: 35 ± 2°C for 16-20 hours in ambient air.

      • Yeasts (e.g., Candida spp.): 35°C for 24 hours.

      • Molds (e.g., Aspergillus spp.): 28-35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The sterility control (column 12) should show no growth.

    • The growth control (column 11) should show clear evidence of growth.

    • The MIC is read as the first well in the dilution series that appears clear.

Quality Control

Quality control (QC) is crucial for ensuring the accuracy and reproducibility of MIC testing.

  • QC Strains: Standard ATCC strains with known MIC ranges for common antimicrobial agents should be included in each run. Recommended QC strains include:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213

    • Pseudomonas aeruginosa ATCC 27853

    • Candida parapsilosis ATCC 22019 (for fungi)

    • Candida krusei ATCC 6258 (for fungi)

  • Acceptance Criteria: The MIC values obtained for the QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST.[3][4]

  • Sterility and Growth Controls: The sterility control well must remain clear, and the growth control well must show adequate microbial growth.

Note: Specific QC ranges for this compound have not been formally established by CLSI or EUCAST. Laboratories should establish their own internal QC ranges based on repeated testing.

Data Presentation: MIC of this compound Against Various Microorganisms

The following table summarizes the reported MIC values of this compound against a selection of bacteria and fungi from various studies. It is important to note that methodologies may vary between studies.

MicroorganismTypeMIC Range (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria0.3 - 128[5]
Escherichia coliGram-negative Bacteria1.56 - 960[6][7]
Pseudomonas aeruginosaGram-negative Bacteria62.5[8]
Candida albicansYeast31.25 - 35.5[9][10]
Aspergillus nigerMold>100[11][12]
Mycobacterium tuberculosisAcid-fast Bacteria~0.05 (in presence of Cu)[13]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow Experimental Workflow for this compound MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_oxine Prepare this compound Stock Solution in DMSO serial_dilution Perform Serial Dilution of this compound prep_oxine->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate add_broth Add Broth to 96-well Plate add_broth->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic

Caption: Workflow for determining the MIC of this compound.

Signaling Pathway of this compound's Antimicrobial Action

OxineCopper_Mechanism Mechanism of Antimicrobial Action of this compound cluster_outside Extracellular cluster_inside Intracellular Oxine 8-Hydroxyquinoline (Oxine) Oxine_Copper This compound Complex Oxine->Oxine_Copper Chelation Copper Copper Ions (Cu²⁺) Copper->Oxine_Copper ROS Reactive Oxygen Species (ROS) Generation Copper->ROS Enzyme_Inhibition Enzyme Inhibition Copper->Enzyme_Inhibition Membrane_Damage Membrane Damage Copper->Membrane_Damage Oxine_Copper->Copper Dissociation Oxine_Copper->ROS Transport across cell membrane Cell_Death Cell Death ROS->Cell_Death Enzyme_Inhibition->Cell_Death Membrane_Damage->Cell_Death

Caption: this compound's mechanism of antimicrobial action.

References

Application Note: Determination of Oxine-copper Residues in Soil using HPLC-PDA

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of Oxine-copper in soil samples using High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector. The described protocol includes procedures for sample preparation, extraction, and chromatographic analysis. The method has been validated, demonstrating excellent linearity, recovery, and precision, making it suitable for routine environmental monitoring and residue analysis in agricultural soils.

Introduction

This compound, a broad-spectrum fungicide and bactericide, is widely used in agriculture to control various plant diseases. Its persistence and accumulation in soil can pose potential environmental risks. Therefore, a reliable and validated analytical method is crucial for monitoring its residue levels in soil. This document provides a detailed protocol for the extraction and quantification of this compound in soil by HPLC-PDA.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade

  • Sodium Hydroxide (NaOH): Analytical grade

  • Magnesium Sulfate (MgSO₄): Anhydrous, analytical grade

  • Primary Secondary Amine (PSA): for dispersive solid-phase extraction (d-SPE)

  • This compound analytical standard: Purity ≥ 98%

  • Deionized water

  • Phosphate buffer

  • 0.25 µm membrane filters

Instrumentation
  • HPLC System: Waters e2695 series liquid chromatography system or equivalent, equipped with a PDA detector.

  • Analytical Column: EclipseXDB-C18, 4.6 mm × 260 mm × 5 µm (Agilent) or equivalent.

  • Centrifuge

  • Vortex mixer

  • Shaker

Standard Solution Preparation
  • Stock Standard Solution (40 mg/L): Accurately weigh and dissolve an appropriate amount of this compound standard in acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve the desired concentrations for the calibration curve. Store at -20°C.

Sample Preparation and Extraction
  • Weigh 10 g of the soil sample into a 100 mL centrifuge tube.

  • Add 40 mL of acetonitrile and 4 mL of 2 mol/L sodium hydroxide solution to the tube.

  • Shake the mixture vigorously for 30 minutes on a shaker.

  • Centrifuge the extract for 5 minutes at 4500 rpm.

  • Transfer a 1.5 mL aliquot of the supernatant into a 2.0 mL micro-centrifuge vial.

  • Add 25 mg of PSA and 150 mg of anhydrous MgSO₄ to the vial for cleanup.

  • Vortex the sample for 2 minutes and then centrifuge for 5 minutes at 4500 rpm.

  • Filter the upper extract through a 0.25 µm membrane filter into an autosampler vial for HPLC analysis.

HPLC-PDA Conditions
ParameterSetting
Column EclipseXDB-C18, 4.6 mm × 260 mm × 5 µm
Mobile Phase Acetonitrile : Aqueous Phosphate Buffer (40:60, v/v)
Flow Rate 0.4 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 250 nm

Data Presentation

Method Validation Data

The performance of this method was validated for its linearity, recovery, and precision.

Table 1: Recovery and Precision of this compound in Soil

Fortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
0.1080.1 - 103.51.52 - 12.07
0.5080.1 - 103.51.52 - 12.07
2.0080.1 - 103.51.52 - 12.07

Table 2: Linearity and Limit of Quantification

ParameterValue
Linearity (R²) 0.9996
Limit of Quantification (LOQ) 0.01 mg/kg

Another study reported a limit of quantification of 0.1 mg/kg for this compound in soil.[1][2]

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A Weigh 10g Soil Sample B Add 40mL ACN & 4mL 2M NaOH A->B Extraction C Shake for 30 min B->C D Centrifuge at 4500 rpm for 5 min C->D E Take 1.5mL Supernatant D->E Aliquot Transfer F Add 25mg PSA & 150mg MgSO4 E->F G Vortex for 2 min F->G H Centrifuge at 4500 rpm for 5 min G->H I Filter through 0.25µm filter H->I Final Extract J Inject into HPLC-PDA I->J K Data Acquisition & Analysis J->K

Caption: Experimental workflow for this compound analysis in soil.

Discussion

The presented HPLC-PDA method provides a reliable and sensitive approach for the determination of this compound residues in soil. The sample preparation procedure, involving extraction with acetonitrile and sodium hydroxide followed by a d-SPE cleanup with PSA and MgSO₄, is effective in removing interfering matrix components. The chromatographic conditions are optimized for the separation and detection of this compound.

The method validation data demonstrates good recovery rates and precision across different fortification levels, indicating the accuracy and reproducibility of the method. The low limit of quantification allows for the detection of trace levels of this compound in soil samples, making it suitable for environmental risk assessment and regulatory compliance monitoring.

Conclusion

This application note provides a comprehensive and validated HPLC-PDA method for the determination of this compound in soil. The detailed protocol and performance data will be valuable for researchers, scientists, and professionals involved in pesticide residue analysis and environmental monitoring.

References

Application Notes and Protocols: Oxine-Copper as an Agricultural Disinfectant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Oxine-copper, the copper salt of 8-hydroxyquinoline, is a broad-spectrum antimicrobial agent with established applications in agriculture as a fungicide and bactericide.[1][2][3] Its efficacy stems from a multi-site mode of action, making it a valuable tool for managing a variety of plant pathogens.[2][4] These application notes provide detailed information on its mechanism of action, quantitative efficacy data, and standardized protocols for its use in agricultural research and development settings. This compound acts as a non-systemic, protective fungicide, forming a barrier on the plant surface to prevent fungal and bacterial entry.[1][5][6][7]

Mechanism of Action:

The antimicrobial activity of this compound is multifaceted. The 8-hydroxyquinoline component, a potent chelating agent, disrupts essential enzyme systems by binding to metal ions crucial for their function.[4] As an ionophore, oxine facilitates the transport of copper ions across cellular membranes, leading to their permeabilization and the induction of lipid peroxidation, which causes cell damage.[4] This dual action of chelating essential metals and disrupting cell membrane integrity contributes to its broad-spectrum efficacy. The lipid-soluble nature of the this compound complex allows it to easily permeate cellular membranes. Inside the cell, it can dissociate, allowing copper to bind to and inhibit enzymes and other critical cellular components.[8]

Signaling Pathway of this compound's Antimicrobial Action

cluster_extracellular Extracellular Environment cluster_membrane Fungal/Bacterial Cell Membrane cluster_intracellular Intracellular Environment Oxine_Copper This compound Complex Membrane Lipid Bilayer Oxine_Copper->Membrane Permeation Chelation Chelation of Essential Metal Ions (e.g., Fe, Zn) Oxine_Copper->Chelation Dissociation & Chelation Ion_Transport Copper Ion Transport Membrane->Ion_Transport Facilitated by Oxine (Ionophore) Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Ion_Transport->Lipid_Peroxidation Enzyme_Disruption Disruption of Metalloenzymes and Metabolic Pathways Chelation->Enzyme_Disruption Cell_Death Cell Death Enzyme_Disruption->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Mechanism of action of this compound against fungal and bacterial pathogens.

Quantitative Data

The following tables summarize the efficacy of this compound against various plant pathogens. It is important to note that the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) can vary depending on the specific methodology and growth medium used.[9]

Table 1: Antifungal Activity of this compound

PathogenCrop(s) AffectedEfficacy Noted
Alternaria spp.Flax, Oilseed RapeSeed treatment is effective.[5][6]
Botrytis spp.FlaxControlled with seed treatment.[5][6]
Cercospora spp.BeetSeed treatment is effective.[5][6]
Phoma spp.Beet, Oilseed RapeSeed treatment is effective.[5][6]
Pythium spp.BeetControlled with seed treatment.[5][6]
Sclerotinia sclerotiorumSunflowersSeed treatment is effective.[5][6]
Glume BlotchWheatSeed treatment is effective.[5][6]
BuntWheatSeed treatment is effective.[5][6]
Snow MouldWheatSeed treatment is effective.[5][6]
Leaf SpotBeans, Peas, CeleryControlled by foliar application.[5][6]
Scab and CankerPome FruitControlled by foliar application.[5][6]

Table 2: General Application Rates for this compound

Application MethodRecommended RateTarget
Seed Treatment20-100 g / 100 kg of seedVarious fungal pathogens on wheat, beet, flax, oilseed rape, sunflowers, beans, and peas.[5][6]
Foliar SprayProduct specific, refer to labelLeaf spot on celery; scab and canker on pome fruit.[5][6]
Wound SealingProduct specific, refer to labelSealing wounds and pruning cuts on trees.[5][6]
Equipment DisinfectionProduct specific, refer to labelTreatment of fruit and potato-handling equipment.[5][6]

Table 3: Ecotoxicological Data for this compound

OrganismTestResult
Bobwhite QuailAcute Oral LD50>2619 mg/kg[5]
Bluegill SunfishAcute LC50 (96 h)>0.24 mg/l[5]
Daphnia magnaAcute EC50 (48 h)>0.132 mg/l[5]
Pseudokirchneriella subcapitataAcute EC50 (72 h)0.046 mg/l[5]

Table 4: Mammalian Toxicity of this compound

TestResult
Acute Oral LD50 (male rats)585 mg/kg[5]
Acute Oral LD50 (female rats)500 mg/kg[5]
Acute Dermal LD50 (rats)>2000 mg/kg[5]
Acute Inhalation LC50 (4 h, rats)0.15 mg/L[5]
Skin Irritation (rabbits)Non-irritating[5]
Eye Irritation (rabbits)Irritating[5]

Experimental Protocols

Protocol 1: In Vitro Efficacy Testing of this compound Against Fungal Pathogens (Broth Dilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungal pathogen.

Workflow for In Vitro Efficacy Testing

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Media Prepare Fungal Growth Media (e.g., Potato Dextrose Broth) Serial_Dilution Perform Serial Dilutions of This compound in Growth Media Prepare_Media->Serial_Dilution Prepare_Inoculum Prepare Fungal Inoculum (Spore Suspension or Mycelial Slurry) Inoculation Inoculate Dilutions with Fungal Inoculum Prepare_Inoculum->Inoculation Prepare_OxineCopper Prepare Stock Solution of This compound in an Appropriate Solvent Prepare_OxineCopper->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Duration for Fungal Growth Inoculation->Incubation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Incubation->MIC_Determination MFC_Determination Determine MFC: Subculture from Clear Wells onto Agar Plates. Lowest Concentration with No Growth on Agar. MIC_Determination->MFC_Determination

Caption: Workflow for determining the in vitro efficacy of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Fungal growth medium (e.g., Potato Dextrose Broth)

  • Sterile microplates or test tubes

  • Target fungal pathogen culture

  • Spectrophotometer (optional)

  • Incubator

  • Sterile agar plates (for MFC determination)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in the fungal growth medium in the wells of a microplate or in test tubes. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Inoculum Preparation: Prepare a standardized inoculum of the target fungus (e.g., spore suspension at a concentration of 1 x 10^5 spores/mL).

  • Inoculation: Add the fungal inoculum to each well/tube containing the diluted this compound and the positive control.

  • Incubation: Incubate the microplate/tubes at the optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring absorbance with a spectrophotometer.

  • MFC Determination: To determine the MFC, take an aliquot from each well/tube showing no growth and plate it onto a fresh agar plate. Incubate the plates. The MFC is the lowest concentration of this compound from which the fungus does not recover and grow on the agar plate.

Protocol 2: Evaluating the Efficacy of this compound as a Surface Disinfectant for Agricultural Tools

This protocol provides a method to assess the effectiveness of this compound in reducing the microbial load on agricultural tools.

Logical Flow for Surface Disinfection Protocol

Start Start Tool_Selection Select Standardized Tool Surface Coupons Start->Tool_Selection Contamination Contaminate Coupons with a Known Concentration of a Target Pathogen Tool_Selection->Contamination Treatment_Groups Divide Coupons into Treatment Groups: 1. This compound Solution 2. Control (e.g., Water) Contamination->Treatment_Groups Application Apply Treatments to Contaminated Coupons for a Defined Contact Time Treatment_Groups->Application Neutralization Neutralize the Disinfectant Action Application->Neutralization Sampling Sample the Surface of the Coupons (e.g., Swabbing) Neutralization->Sampling Plating Plate Samples onto Growth Media Sampling->Plating Incubation Incubate Plates Plating->Incubation CFU_Counting Count Colony Forming Units (CFUs) Incubation->CFU_Counting Data_Analysis Calculate Percent Reduction in Microbial Load CFU_Counting->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

"improving the solubility of Oxine-copper for experimental assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxine-copper (also known as copper 8-hydroxyquinolate). The information provided aims to address common challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an organometallic complex with a greenish-yellow crystalline powder appearance. It is known for its antifungal and antimicrobial properties. Its utility in experimental assays is often hampered by its characteristically low solubility in aqueous solutions and many common organic solvents. This poor solubility can lead to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: In which solvents is this compound soluble?

A2: this compound is generally considered insoluble in water.[1][2] However, it exhibits some degree of solubility in several organic solvents. While precise quantitative values for all solvents are not always readily available, it is known to be moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4][5] For some other solvents, more specific solubility data is available (see Table 1).

Q3: How does pH affect the solubility of this compound?

A3: The solubility and stability of this compound can be influenced by pH. The complex is noted to be stable in a pH range of 5 to 9. Extreme pH values may lead to the dissociation of the complex, which could alter its solubility and biological activity.

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Gentle heating can be a method to increase the solubility of many compounds. However, caution is advised as excessive heat can lead to the degradation of this compound. If you choose to heat your solvent, do so carefully and monitor for any changes in the color or appearance of the solution that might indicate degradation.

Q5: What are the signs of this compound precipitation in my cell culture media?

A5: Precipitation of this compound in cell culture media can manifest as a fine, crystalline solid, or a general turbidity in the media. This can occur when a stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous-based culture medium where the compound is less soluble. It is crucial to visually inspect the media after the addition of this compound for any signs of precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. The concentration of this compound in the final solution exceeds its solubility limit in the aqueous buffer or cell culture medium. The percentage of DMSO in the final solution is too low to maintain solubility.- Prepare a more dilute stock solution of this compound in DMSO. - Increase the final concentration of DMSO in the assay, but be mindful of potential solvent toxicity to cells (typically keep below 0.5-1%). - Perform a serial dilution of the stock solution in the aqueous medium while vortexing or stirring to facilitate dissolution. - Consider the use of a co-solvent or a surfactant, after validating its compatibility with your experimental system.
Inconsistent or non-reproducible assay results. Incomplete dissolution of this compound leading to inaccurate concentrations in the assay. Degradation of the compound over time in the prepared solution.- Ensure complete dissolution of the solid this compound in the stock solvent before use. Sonication can aid in this process. - Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. - Store the stock solution appropriately (protected from light and at a low temperature, e.g., -20°C) to minimize degradation.
Visible particles in the stock solution. The solubility limit in the chosen solvent has been exceeded, or the compound has started to degrade.- Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. - Try preparing the stock solution at a lower concentration. - If degradation is suspected, obtain a fresh supply of the compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/L)Temperature (°C)
Water (pH 7)0.0720
Dichloromethane41020
Ethanol15020
Methanol11625
Toluene45.920
Ethyl Acetate28.620
Acetone27.620
n-Hexane0.1720
Dimethyl Sulfoxide (DMSO)Moderately SolubleNot Specified
Dimethylformamide (DMF)Moderately SolubleNot Specified

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a concentration that is known to be achievable to avoid solubility issues.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes. This can help to break up any small aggregates and enhance solubility.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all the solid has dissolved and the solution is clear.

  • Sterilization: If the stock solution is to be used in sterile cell culture experiments, filter it through a 0.22 µm syringe filter into a new sterile tube. This will remove any undissolved particles and potential microbial contaminants.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Visualizations

Copper-Mediated Inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling pathway where copper, potentially delivered by compounds like this compound, can influence inflammatory responses in macrophages. In this pathway, intracellular copper contributes to the mitochondrial redox cycling of NAD(H), which in turn affects metabolic and epigenetic programming, leading to the expression of pro-inflammatory genes.

Copper_Inflammation_Pathway oxine_copper This compound (Extracellular) cu_uptake Copper Uptake oxine_copper->cu_uptake cu_intracellular Intracellular Copper (Cu2+) cu_uptake->cu_intracellular mitochondrion Mitochondrion cu_intracellular->mitochondrion Enters nadh_nad NADH -> NAD+ Redox Cycling mitochondrion->nadh_nad Catalyzes metabolic_reprogramming Metabolic Reprogramming nadh_nad->metabolic_reprogramming epigenetic_changes Epigenetic Changes nadh_nad->epigenetic_changes gene_expression Pro-inflammatory Gene Expression metabolic_reprogramming->gene_expression epigenetic_changes->gene_expression inflammation Inflammatory Response gene_expression->inflammation Solubility_Workflow start Start: Need to use This compound select_solvent Select potential solvent (e.g., DMSO, DMF) start->select_solvent prepare_stock Prepare a high-concentration stock solution select_solvent->prepare_stock check_solubility Visually check for complete dissolution prepare_stock->check_solubility soluble Soluble check_solubility->soluble Yes insoluble Insoluble/Precipitate check_solubility->insoluble No proceed Proceed to serial dilution in assay medium soluble->proceed sonicate_heat Try gentle sonication or warming insoluble->sonicate_heat recheck_solubility Re-check for dissolution sonicate_heat->recheck_solubility recheck_solubility->soluble Yes still_insoluble Still Insoluble recheck_solubility->still_insoluble No lower_conc Lower stock concentration still_insoluble->lower_conc lower_conc->prepare_stock end End: Use in experiment proceed->end

References

Technical Support Center: Synthesis of Oxine-Copper (Copper(II) 8-hydroxyquinolinate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Oxine-Copper.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Copper(II) 8-hydroxyquinolinate.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incorrect Molar Ratio: An improper stoichiometric ratio of 8-hydroxyquinoline to the copper salt can lead to incomplete reaction.Ensure a molar ratio of 8-hydroxyquinoline to copper salt of approximately 2:1. For example, a synthesis may use 125g of 8-hydroxyquinoline and 107.5g of copper sulfate pentahydrate.[1]
Suboptimal pH: The pH of the reaction mixture significantly impacts the formation and precipitation of the complex. A pH around 5.5 can lead to precipitation issues.[1]Adjust the pH of the reaction mixture. One high-yield method involves dissolving 8-hydroxyquinoline in an aqueous solution of sodium hydroxide before adding the copper salt.[1]
Incomplete Dissolution of Reactants: If the reactants are not fully dissolved before the reaction, the yield will be reduced.Ensure complete dissolution of 8-hydroxyquinoline and the copper salt in their respective solvents before mixing. Heating the solutions can aid dissolution.[1]
Amorphous Precipitate or Poor Crystal Quality Rapid Precipitation: The rate of precipitation affects the crystallinity of the product. Rapid formation can lead to an amorphous solid.Control the rate of precipitation by slowly adding the copper salt solution to the 8-hydroxyquinoline solution with vigorous stirring.[1]
Inappropriate Solvent System: The choice of solvent can influence crystal growth.Consider using mixed solvent systems, such as water-acetone mixtures, which have been shown to improve the physical characteristics of the crystals.[2] Recrystallization from a suitable solvent like dichloromethane/n-hexane or dichloromethane/diethyl ether can also improve crystallinity.[3]
Product is an Unexpected Color Impurity Presence: The presence of impurities or unreacted starting materials can alter the color of the final product.Ensure high purity of starting materials. The final product should be a dark green to black crystalline solid.
Formation of Hydrated Species: The presence of water can lead to the formation of the dihydrate form of copper(II) 8-hydroxyquinolinate.[2]The synthesis can be carried out in anhydrous solvents to obtain the anhydrous form.
Difficulty in Product Filtration Very Fine Particles: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter.Optimize the precipitation rate as mentioned above to obtain larger crystals that are easier to filter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The reaction temperature can influence the reaction rate and the solubility of the reactants. A common procedure involves heating the solution of 8-hydroxyquinoline and sodium hydroxide to between 40°C and 90°C to ensure complete dissolution before the addition of the copper salt solution.[1]

Q2: How does pH affect the synthesis of this compound?

A2: The pH of the reaction medium is a critical parameter. The formation of the copper(II) 8-hydroxyquinolinate complex is pH-dependent. A slightly acidic to neutral pH is generally preferred. One patented method reports high yields by first dissolving the 8-hydroxyquinoline in a sodium hydroxide solution, creating a basic environment, before reacting with the copper salt.[1]

Q3: What is the recommended molar ratio of 8-hydroxyquinoline to copper salt?

A3: The stoichiometry of the complex is two molecules of 8-hydroxyquinoline to one copper(II) ion. Therefore, a molar ratio of 2:1 of 8-hydroxyquinoline to the copper(II) salt is recommended to maximize the yield.[1]

Q4: My product is poorly soluble. How can I purify it?

A4: The low solubility of copper(II) 8-hydroxyquinolinate in many common solvents is a known issue. Recrystallization can be performed using solvents such as dichloromethane, followed by the addition of a less polar solvent like n-hexane or diethyl ether to induce crystallization.[3]

Q5: Can I use different copper salts for the synthesis?

A5: Yes, various copper(II) salts can be used, including copper(II) sulfate (CuSO₄), copper(II) chloride (CuCl₂), and copper(II) nitrate (Cu(NO₃)₂). The choice of the copper salt may influence the reaction conditions and the final product's purity.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is adapted from a high-yield patented method.[1]

Materials:

  • 8-hydroxyquinoline

  • Sodium hydroxide (NaOH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Deionized water

Equipment:

  • Reaction vessel with a mechanical stirrer

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In the reaction vessel, dissolve 35.4g of sodium hydroxide in 1500g of deionized water.

  • To this solution, add 125g of 8-hydroxyquinoline.

  • Heat the mixture to between 40°C and 90°C while stirring until the 8-hydroxyquinoline is completely dissolved.

  • In a separate beaker, prepare a solution of 107.5g of copper(II) sulfate pentahydrate in deionized water.

  • With vigorous stirring (60-150 rpm), slowly add the copper sulfate solution to the heated 8-hydroxyquinoline solution.

  • A precipitate of this compound will form. Continue stirring for 1 hour after the addition is complete.

  • Cool the reaction mixture to 25-30°C.

  • Filter the precipitate using a Büchner funnel.

  • Wash the collected solid with deionized water to remove any unreacted salts.

  • Dry the final product in an oven.

Expected Yield: Approximately 99%[1]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for High-Yield this compound Synthesis [1]

ParameterValue
8-hydroxyquinoline125 g
Sodium Hydroxide35.4 g
Copper(II) Sulfate Pentahydrate107.5 g
Water1500 g
Reaction Temperature40 - 90 °C
Stirring Speed60 - 150 rpm
Reaction Time1 hour
Final Cooling Temperature25 - 30 °C
Reported Purity >99%
Reported Yield ~99%

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation prep1 Dissolve NaOH in Water prep2 Add 8-Hydroxyquinoline prep1->prep2 prep3 Heat and Stir to Dissolve prep2->prep3 react1 Slowly Add CuSO4 Solution to 8-Hydroxyquinoline Solution with Vigorous Stirring prep3->react1 prep4 Prepare Aqueous CuSO4 Solution prep4->react1 react2 Stir for 1 hour react1->react2 workup1 Cool to 25-30°C react2->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Water workup2->workup3 workup4 Dry the Product workup3->workup4 product Final Product: This compound workup4->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Poor Purity / Off-Color cluster_crystal Amorphous / Poor Crystals start Problem Encountered yield_q1 Check Molar Ratio (Oxine:Cu ≈ 2:1) start->yield_q1 purity_q1 Check Purity of Starting Materials start->purity_q1 crystal_q1 Slow Down Precipitation Rate (Slow addition, vigorous stirring) start->crystal_q1 yield_q2 Optimize pH (e.g., use NaOH) yield_q1->yield_q2 yield_q3 Ensure Complete Reactant Dissolution yield_q2->yield_q3 purity_q2 Ensure Proper Washing of Final Product purity_q1->purity_q2 crystal_q2 Use Mixed Solvents (e.g., Water-Acetone) crystal_q1->crystal_q2 crystal_q3 Recrystallize Product crystal_q2->crystal_q3

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Reducing Phytotoxicity of Oxine-Copper on Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in mitigating the phytotoxic effects of Oxine-copper on sensitive crops during their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it phytotoxic to some crops?

A1: this compound (also known as copper-8-quinolinolate) is a broad-spectrum, non-systemic, protective fungicide and bactericide. Its mode of action involves the gradual release of copper ions (Cu²⁺) on the plant surface, which denature proteins and disrupt enzyme systems in pathogens, thereby preventing infection. However, when these copper ions penetrate plant tissues in excessive amounts, they can cause phytotoxicity. Sensitive crops, such as lettuce, strawberries, and crucifers, have a lower tolerance for copper accumulation.

Q2: What are the typical symptoms of this compound phytotoxicity?

A2: The most common symptoms of this compound phytotoxicity are small, dark, necrotic spots or sunken lesions on the leaves. In severe cases, you may observe leaf yellowing (chlorosis), leaf distortion or curling, stunting of growth, and reduced yield. It is important to differentiate these symptoms from those of fungal or bacterial diseases, which often start in the lower canopy where moisture is higher, whereas phytotoxicity is more likely to appear on the outer leaves that receive the most spray coverage.

Q3: Which environmental factors increase the risk of phytotoxicity?

A3: Several environmental factors can increase the solubility and availability of copper ions, heightening the risk of phytotoxicity:

  • Slow Drying Conditions: High humidity, dew, fog, and cool temperatures prolong the wetness of leaf surfaces, allowing for greater absorption of copper ions.

  • Acidic Conditions: A low pH (below 6.0-7.0) of the spray solution or on the leaf surface increases the solubility of fixed copper fungicides, leading to a rapid release of copper ions.

  • High Temperatures: Applying copper fungicides in hot weather (above 80°F or 27°C) can increase the plant's susceptibility to injury.

  • Rainfall: While light rain can help distribute the fungicide, heavy rain after repeated applications on dry foliage can lead to a sudden, massive release of accumulated copper ions, causing phytotoxicity.

Q4: How does the formulation of this compound affect its phytotoxicity?

A4: The formulation plays a crucial role in the phytotoxicity potential. Key factors include:

  • Particle Size: Finely ground copper particles have a larger surface area, leading to a quicker release of copper ions and potentially higher phytotoxicity.

  • Solubility: Formulations with higher solubility release copper ions more readily. For instance, copper hydroxide formulations are generally more soluble than copper oxychloride. Newer, highly micronized or chelated copper formulations may also have a higher potential for crop injury due to increased uptake.

II. Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem 1: I'm seeing necrotic spots on my lettuce crop after applying this compound.
Question Possible Cause Troubleshooting Step
Did you check the pH of your spray solution? Low pH increases copper ion solubility and phytotoxicity risk.Buffer the spray solution to a neutral pH (6.5-7.5). Consider adding hydrated lime at a ratio of 2 parts lime to 1 part copper fungicide to act as a safener.
What were the weather conditions during and after application? Application during slow drying conditions (high humidity, cool temperatures) increases copper uptake.Apply this compound in the morning on a sunny day to allow for quick drying. Avoid application when rain is forecasted.
What was the application rate? Exceeding the recommended application rate for a sensitive crop like lettuce can lead to phytotoxicity.Review the product label for the correct application rate for lettuce. Conduct a small-scale trial with varying rates to determine the optimal concentration for your experimental conditions.
Is the formulation you're using highly soluble? Highly soluble formulations release copper ions more rapidly.Consider switching to a less soluble formulation of copper fungicide for sensitive crops.
Problem 2: My strawberry plants are stunted after repeated applications of this compound.
Question Possible Cause Troubleshooting Step
How frequently are you applying the fungicide? Repeated applications without rainfall can lead to the accumulation of copper on the leaf surface.Increase the interval between applications, especially during dry periods. Consider alternating this compound with a fungicide from a different chemical class.
Are you using any adjuvants in your tank mix? Certain adjuvants, particularly those with penetrating characteristics, can increase the uptake of copper ions.Review the compatibility of your adjuvants with copper fungicides. Consider using a sticker adjuvant to improve adherence to the leaf surface without increasing penetration.
Have you tested the copper levels in your soil? Long-term use of copper fungicides can lead to copper accumulation in the soil, which can negatively impact root health and overall plant growth.Conduct a soil test to determine the copper concentration. If levels are high, consider alternative disease management strategies to reduce copper inputs.

III. Data Presentation: Quantitative Effects of Copper on Sensitive Crops

The following tables summarize the quantitative effects of copper on sensitive crops. Note that data specifically for this compound is limited in the public domain, so data from other copper compounds is included for reference.

Table 1: Effect of Copper Oxide Nanoparticles (CuO-NPs) on Lettuce (Lactuca sativa L.)
CuO-NP Concentration (mg/L)Fresh Weight Reduction (%)Leaf Area Reduction (%)Net Photosynthesis (PN) Reduction (%)
100No significant reduction28.8%31.7%
100047.3%54.8%43.0%

Data synthesized from a 15-day foliar exposure study.

Table 2: Dissipation and Residues of Different Copper Fungicides on Lettuce
Copper FormulationInitial Deposit (mg/kg)Residue after 10 days (mg/kg)Half-life (t0.5) in days (after 3rd spray)Recommended Pre-Harvest Interval (PHI) in days
Copper Salts107206.31
Copper Hydroxide100235.83
Copper Oxychloride13026Not Specified4

Data is from a field study on lettuce and shows the persistence of different copper compounds.

Table 3: Impact of Hydrated Lime as a Safener for Copper Fungicides
Copper FungicideTreatmentPhytotoxicity Rating (0-5)Yield ( kg/ha )
Copper SulfateNo Lime4.21500
Copper SulfateWith Hydrated Lime (2:1 ratio)1.52200
This compoundNo Lime3.51800
This compoundWith Hydrated Lime (2:1 ratio)1.22350

This table is a hypothetical representation based on the principle that hydrated lime reduces copper phytotoxicity. Researchers should generate their own data following the provided experimental protocols.

IV. Experimental Protocols

Protocol 1: Standardized Assay for Assessing this compound Phytotoxicity in a Greenhouse Setting

This protocol is adapted from standardized methods for phytotoxicity assessment.

1. Objective: To determine the phytotoxic effects of different concentrations of this compound on a sensitive crop.

2. Materials:

  • Healthy, uniform, and well-established seedlings of the sensitive crop (e.g., lettuce, variety 'Black Seed Simpson').

  • This compound formulation.

  • Spray bottles or a calibrated research sprayer.

  • pH meter and buffering agents.

  • Hydrated lime (optional, for testing safening effect).

  • Distilled water.

  • Plant labels.

  • Ruler and calipers.

  • Camera.

3. Experimental Design:

  • Use a randomized complete block design with at least four replicates per treatment.

  • Each replicate should consist of a minimum of 10 plants.

  • Treatments should include:

    • Untreated control (sprayed with water only).

    • This compound at the recommended label rate (1x).

    • This compound at twice the recommended rate (2x) to assess the margin of safety.

    • (Optional) this compound at 1x and 2x rates with a safener (e.g., hydrated lime).

4. Procedure:

  • Prepare the this compound spray solutions at the desired concentrations. Measure and adjust the pH of the solutions to a neutral range (6.5-7.5) unless pH is a variable being tested.

  • Label all plants clearly according to their treatment group.

  • Apply the treatments using a sprayer, ensuring uniform and complete coverage of the foliage until runoff.

  • Maintain the plants in a greenhouse under controlled and consistent environmental conditions (temperature, humidity, and light).

  • Re-apply the treatments at the interval specified on the product label (e.g., every 7-10 days) for a total of three applications.

  • Assess phytotoxicity at 3, 7, and 14 days after each application.

5. Data Collection:

  • Visual Phytotoxicity Rating: Use a scale of 0-5 or 0-10, where 0 = no injury, and the maximum value represents plant death. Note symptoms like leaf spotting, chlorosis, necrosis, and stunting.

  • Plant Height and Leaf Area: Measure the height of the plants from the soil line to the apical bud and calculate the leaf area of a representative sample of leaves.

  • Biomass: At the end of the experiment, harvest the above-ground biomass, and measure the fresh and dry weight.

  • Photographic Documentation: Take photos of each treatment group at each assessment point to visually document any differences.

6. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

V. Visualization of Pathways and Workflows

Copper-Induced Stress Signaling Pathway in Plants

Excess copper (Cu²⁺) in plant cells triggers a cascade of events leading to oxidative stress and cellular damage. The following diagram illustrates a simplified signaling pathway.

CopperStressSignaling cluster_extracellular Extracellular Space cluster_cell Plant Cell Excess_Cu Excess Cu²⁺ (this compound) Cu_Uptake Cu²⁺ Uptake Excess_Cu->Cu_Uptake Enters cell ROS_Production Reactive Oxygen Species (ROS) Production Cu_Uptake->ROS_Production Induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Photosynthesis_Inhibition Photosynthesis Inhibition Oxidative_Stress->Photosynthesis_Inhibition Leads to Cellular_Damage Cellular Damage (Lipid peroxidation, Protein denaturation) Oxidative_Stress->Cellular_Damage Causes Signaling_Cascade Signaling Cascade (e.g., MAPK activation) Oxidative_Stress->Signaling_Cascade Triggers Antioxidant_Response Antioxidant Enzyme Upregulation (SOD, CAT, APX) Antioxidant_Response->Oxidative_Stress Mitigates Phytotoxicity_Symptoms Phytotoxicity Symptoms (Necrosis, Chlorosis) Photosynthesis_Inhibition->Phytotoxicity_Symptoms Cellular_Damage->Phytotoxicity_Symptoms Signaling_Cascade->Antioxidant_Response Activates

Caption: Simplified signaling pathway of copper-induced phytotoxicity in plants.

Experimental Workflow for Phytotoxicity Assessment

The following workflow diagram outlines the key steps in conducting a phytotoxicity assessment experiment.

PhytotoxicityWorkflow start Start exp_design Experimental Design (Treatments, Replicates, Crop Selection) start->exp_design plant_prep Plant Preparation (Healthy, Uniform Seedlings) exp_design->plant_prep treatment_prep Treatment Preparation (this compound solutions, Controls, pH adjustment) exp_design->treatment_prep application Treatment Application (Uniform Spray Coverage) plant_prep->application treatment_prep->application incubation Incubation (Controlled Greenhouse Conditions) application->incubation data_collection Data Collection (Visual Rating, Growth Measurements) incubation->data_collection Repeated assessments data_analysis Data Analysis (Statistical Analysis) data_collection->data_analysis reporting Reporting (Summarize Findings) data_analysis->reporting

Caption: General workflow for assessing fungicide phytotoxicity.

Logical Relationship for Reducing this compound Phytotoxicity

This diagram illustrates the logical steps and considerations for minimizing the risk of phytotoxicity when using this compound.

"overcoming matrix effects in Oxine-copper residue analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during Oxine-copper residue analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound residues.

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete Extraction: The extraction solvent may not be efficiently disrupting the sample matrix to release the analyte. For some matrices, especially dry ones, the interaction between the pesticide and the matrix can be strong.[1]- Ensure thorough homogenization of the sample. For dry samples like cereals or tea, add a small amount of water before extraction to improve solvent penetration.[1] - For certain sample types, ultrasonic extraction can significantly improve recovery rates compared to simple vortexing. - Verify that the pH of the extraction solvent is appropriate for this compound.
Analyte Degradation: this compound can be sensitive to the pH of the extraction and final solution. Some pesticides are unstable at certain pH levels.- Use a buffered QuEChERS method to maintain a stable pH throughout the extraction process.[2] - If base-labile compounds are suspected of degradation after cleanup with PSA, acidify the final extract with a small amount of formic acid to a pH of about 5.
Strong Adsorption to d-SPE Sorbent: Certain cleanup sorbents can irreversibly bind to the analyte, leading to low recovery. Planar pesticides can be particularly susceptible to adsorption on sorbents like Graphitized Carbon Black (GCB).- Select the d-SPE sorbent based on the matrix type. For samples with high chlorophyll content where GCB is used, be aware of potential losses of planar analytes.[1] - Consider using alternative sorbents like Z-Sep® or EMR-Lipid for fatty matrices, as they have shown good recoveries for a wide range of pesticides.[3]
High Matrix Effects (Signal Suppression or Enhancement) Co-eluting Matrix Components: Interfering compounds from the sample matrix that are not removed during cleanup can co-elute with this compound, affecting its ionization in the mass spectrometer source.[4]- Dilution: Dilute the final extract to reduce the concentration of interfering matrix components. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement. - Internal Standards: Use a stable isotope-labeled internal standard for this compound if available. This is one of the most effective ways to correct for matrix effects.
Insufficient Cleanup: The chosen cleanup procedure may not be effective for the specific matrix, leaving a high concentration of interfering substances.- For fatty matrices, incorporate a freezing step to precipitate lipids before d-SPE cleanup.[1][5] - For highly pigmented samples, a combination of PSA and GCB in the d-SPE step can be effective. However, be mindful of potential analyte loss with GCB.[1] - For complex matrices like spices, a more rigorous cleanup protocol may be necessary.[6]
Poor Peak Shape (Tailing, Splitting, Broadening) Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape.- Use a guard column to protect the analytical column. - Implement a robust column flushing protocol after each analytical batch. - If the problem persists, consider a more thorough sample cleanup.
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.- Ensure the final extract solvent is compatible with the mobile phase. If necessary, evaporate the extract and reconstitute in a weaker solvent.
Inconsistent Results (Poor Reproducibility) Non-homogenous Sample: Inconsistent subsampling from a non-homogenous sample will lead to variable results.- Ensure the initial sample is thoroughly homogenized before taking an analytical portion. For solid samples, grinding to a fine powder is recommended.
Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.- Employing matrix-matched calibration for each batch of a specific matrix type can help to mitigate this. - The use of an internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the analyte's signal (in this case, this compound) in the detector due to the presence of other components in the sample matrix.[4] This can manifest as signal suppression (a decrease in signal) or signal enhancement (an increase in signal), leading to inaccurate quantification.

Q2: How do I choose the right d-SPE sorbent for my sample matrix?

A2: The choice of d-SPE sorbent depends on the composition of your sample matrix.

  • PSA (Primary Secondary Amine): Good for removing sugars and fatty acids. It is a common sorbent for fruits and vegetables.

  • C18: Effective for removing non-polar interferences like lipids. Often used for high-fat matrices.[7]

  • GCB (Graphitized Carbon Black): Used for removing pigments like chlorophyll and carotenoids. However, it can adsorb planar molecules, so its use should be evaluated carefully for this compound.[1]

  • Z-Sep/EMR-Lipid: Newer sorbents designed for challenging fatty matrices, showing good recoveries for a broad range of pesticides.[3]

Q3: When should I use matrix-matched calibration?

A3: Matrix-matched calibration is recommended when you observe significant matrix effects and do not have a suitable stable isotope-labeled internal standard. It involves preparing your calibration standards in a blank matrix extract that is free of this compound but has a similar composition to your samples. This helps to ensure that the standards and samples experience similar matrix effects.

Q4: Can I use a single QuEChERS method for all types of matrices?

A4: While the QuEChERS method is versatile, modifications are often necessary for different matrix types to achieve optimal results. For example, high-fat matrices may require the addition of C18 sorbent and a freezing step, while highly pigmented matrices might need GCB for cleanup.[1][5] It is crucial to validate the method for each specific matrix you are analyzing.

Q5: What is the role of EDTA in some this compound analysis methods?

A5: In some analytical methods, Ethylenediaminetetraacetic acid (EDTA) is used as a chelating agent. It can be used to convert this compound into a form that is more amenable to analysis by certain techniques, such as gas chromatography (GC), by forming a complex with the copper ion and releasing the 8-hydroxyquinoline.[8]

Quantitative Data Summary

The following tables summarize recovery data for this compound in various matrices using different analytical methods.

Table 1: Recovery of this compound in Fruits

Fruit MatrixFortification Level (mg/kg)Recovery (%)RSD (%)Analytical MethodReference
Litchi0.1080.1 - 103.51.52 - 12.07HPLC-PDA
0.5080.1 - 103.51.52 - 12.07HPLC-PDA
2.0080.1 - 103.51.52 - 12.07HPLC-PDA
Apple0.0605 - 2.4279.8 - 98.31.0 - 2.3GC[8]
CitrusNot Specified79.1 - 114.9< 7.4LC-MS/MS[6]

Table 2: Comparison of d-SPE Sorbent Performance for Pesticide Recovery in a High-Fat Matrix (Rapeseeds)

d-SPE Sorbent% of Pesticides with Recovery 70-120%% of Pesticides with Recovery 30-70%Reference
EMR-Lipid103 out of 17970 out of 179[3]
Z-SepLower than EMR-LipidHigher than EMR-Lipid[3]
PSA/C18Lower than EMR-LipidHigher than EMR-Lipid[3]
Z-Sep+Not satisfactoryNot satisfactory[3]

Note: This table provides a general comparison of sorbent performance for a multi-residue analysis in a high-fat matrix. The performance for this compound specifically may vary.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables (General Protocol)

This protocol is a standard QuEChERS procedure suitable for many fruit and vegetable matrices with low to moderate complexity.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard if used.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet (e.g., AOAC or EN salts).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbent (e.g., PSA and MgSO₄ for general purpose, or with C18 for fatty matrices, or GCB for pigmented matrices).

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

    • The extract can be analyzed directly by LC-MS/MS or may require solvent exchange or dilution depending on the instrument and method sensitivity.

Protocol 2: Modified QuEChERS for High-Fat Matrices (e.g., Avocado, Nuts)

This protocol includes modifications to address the challenges posed by high-fat content.

  • Sample Preparation:

    • Homogenize the sample. For samples with low water content, add a small amount of water during homogenization.

  • Extraction:

    • Follow the extraction steps as described in Protocol 1.

  • Lipid Removal (Freezing-out):

    • After the initial extraction and centrifugation, transfer an aliquot of the acetonitrile supernatant to a clean tube.

    • Place the tube in a freezer at -20°C for at least 2 hours (or overnight). Lipids will precipitate.

    • Centrifuge the cold extract at a low speed to pellet the precipitated lipids.

  • d-SPE Cleanup:

    • Carefully transfer the supernatant to a d-SPE tube typically containing PSA, C18, and MgSO₄.

    • Proceed with the d-SPE cleanup and final extract preparation as described in Protocol 1.

Visualizations

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Start: Homogenize Sample weigh Weigh 10g into Centrifuge Tube start->weigh add_acn Add 10mL Acetonitrile weigh->add_acn shake1 Shake Vigorously (1 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant shake3 Shake (30 sec) transfer_supernatant->shake3 centrifuge2 Centrifuge shake3->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: Standard QuEChERS workflow for this compound analysis.

Troubleshooting_Matrix_Effects start Start: Inaccurate Quantification check_recovery Is Analyte Recovery Low? start->check_recovery check_signal Observe Signal Suppression/Enhancement? check_recovery->check_signal No optimize_extraction Optimize Extraction (e.g., solvent, pH, sonication) check_recovery->optimize_extraction Yes matrix_match Use Matrix-Matched Calibration check_signal->matrix_match Yes end End: Accurate Quantification check_signal->end No check_sorbent Evaluate d-SPE Sorbent (potential analyte loss) optimize_extraction->check_sorbent optimize_extraction->end check_sorbent->end internal_std Use Stable Isotope-Labeled Internal Standard matrix_match->internal_std matrix_match->end dilute Dilute Final Extract internal_std->dilute internal_std->end improve_cleanup Improve Sample Cleanup (e.g., different sorbents, freezing step) dilute->improve_cleanup dilute->end improve_cleanup->end

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Stabilization of Oxine-Copper in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with aqueous formulations of Oxine-copper (Copper-8-quinolinolate). Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation precipitating out of solution?

A1: this compound has very low solubility in water (0.07 mg/L at 25°C)[1]. Precipitation is a common issue and can be caused by several factors:

  • Concentration: The concentration of this compound in your formulation may exceed its solubility limit in the aqueous medium.

  • pH: The stability of the this compound complex can be pH-dependent. Although it is generally stable in a pH range of 5 to 9, significant deviations or interactions with other formulation components could affect its solubility[1].

  • Temperature: Changes in temperature can affect the solubility of this compound.

  • Interactions with other components: Other ingredients in your formulation could be interacting with the this compound complex, leading to precipitation.

Q2: My this compound formulation has changed color. What does this indicate?

A2: A color change in your this compound formulation could indicate degradation of the complex or a change in the coordination state of the copper ion. This compound is a chelated compound, and interactions with other molecules can alter its structure and, consequently, its color[1][2]. Photodegradation is a known issue, as the complex can break down in the presence of light[1][3].

Q3: How can I improve the stability of my aqueous this compound formulation?

A3: Several strategies can be employed to enhance the stability of this compound in aqueous formulations:

  • Use of Surfactants: Anionic dispersants and surfactants can help to disperse and stabilize slurries of copper particles in aqueous media[4]. For nanoparticle formulations, nonionic surfactants can also provide steric stabilization[5].

  • Chelating Agents: While Oxine (8-hydroxyquinoline) is itself a chelating agent, the addition of other chelating agents like EDTA can sometimes influence the stability and analysis of the complex[6][7][8]. However, care must be taken as competitive chelation could also destabilize the this compound complex[9].

  • pH Control: Maintaining an optimal pH is crucial. This compound is reported to be stable to abiotic hydrolysis in pH 5, 7, and 9 buffer solutions[1].

  • Protection from Light: Due to its sensitivity to photolysis, storing the formulation in light-protected containers is essential to prevent degradation[1][3].

Q4: What are the primary degradation pathways for this compound in an aqueous environment?

A4: The main degradation pathway for this compound in aqueous solutions is photolysis, especially in the presence of sensitizing agents[1]. The complex is relatively stable against hydrolysis within a pH range of 5-9[1]. In the environment, microbial-mediated degradation of the oxine ligand can also occur[1].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with aqueous this compound formulations.

Problem Possible Causes Suggested Solutions
Precipitate forms immediately upon formulation - Concentration exceeds solubility limit.- Incompatible solvent or co-solvents.- Reduce the concentration of this compound.- Consider creating a dispersion or suspension using appropriate surfactants or polymers[4][5].- Evaluate the use of co-solvents, though this may be limited for purely aqueous systems.
Formulation is initially stable but precipitates over time - Slow aggregation of particles.- Temperature fluctuations affecting solubility.- Gradual degradation leading to insoluble products.- Optimize the surfactant or stabilizer concentration.- Store the formulation at a constant, controlled temperature.- Protect the formulation from light to prevent photodegradation[1][3].
Inconsistent results in analytical assays (e.g., HPLC) - Degradation of this compound in the sample or mobile phase.- Adsorption of the analyte to container surfaces or column packing.- Poor extraction efficiency.- Ensure samples are analyzed promptly after preparation and protected from light.- Use mobile phases containing a chelating agent like EDTA to improve peak shape and recovery[6].- Utilize polypropylene centrifuge tubes to prevent adherence of this compound to the container walls[10].- Optimize the extraction method; for instance, using an acidic acetone extraction[10].
Color of the formulation fades or changes - Photodegradation of the this compound complex.- Chemical reaction with other formulation components.- Store the formulation in amber vials or otherwise protect it from light[1][3].- Review the compatibility of all excipients in the formulation.

Quantitative Data Summary

Table 1: Stability of this compound under Different Conditions

ParameterConditionHalf-Life (t½)Reference
Hydrolysis pH 5> 30 days (extrapolated to 630 days)[1]
pH 7> 30 days[1]
pH 9> 30 days[1]
Aqueous Photolysis pH 7 (sensitized)0.4 hours[1]
pH 7 (non-sensitized)60.4 to 95.7 hours[1]
Dissipation in Litchi Field Application9.12 days
Dissipation in Soil Field Application7.02 days
Dissipation in Cucumber Field Application1.77–2.11 days[11]
Dissipation in Watermelon Field Application3.57–4.68 days[11]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (mg/L at 20°C)Reference
Water0.07 (at 25°C)[1]
Hexane0.17[12]
Toluene45.9[12]
Dichloromethane410[12]
Acetone27.6[12]
Ethanol150[12]
Ethyl acetate28.6[12]

Experimental Protocols

Protocol: Quantification of this compound in Aqueous Formulations by HPLC

This protocol is a general guideline for the determination of this compound concentration and should be optimized for your specific formulation and equipment.

1. Objective: To quantify the concentration of this compound in an aqueous formulation to assess its stability over time.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., Inertsil ODS-2, 5 µm, 250 mm x 4.6 mm i.d.)[6].

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Dichloromethane (for extraction, if necessary).

  • Phosphate buffer (e.g., 50 mM, pH 3.5).

  • Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

3. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent where it is soluble (e.g., methanol or dichloromethane).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase or a solvent mixture compatible with your formulation matrix (e.g., water/methanol 1:1, v/v)[10]. A typical calibration range is 0.05 to 5.00 mg/L.

4. Sample Preparation:

  • Accurately dilute a known amount of your aqueous this compound formulation with the mobile phase or a suitable solvent to fall within the calibration range.

  • If the formulation contains interfering substances, a liquid-liquid extraction may be necessary. For example, extract the sample with dichloromethane, evaporate the solvent, and reconstitute the residue in methanol[6].

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions (Example):

  • Mobile Phase: Acetonitrile : 50 mM Phosphate Buffer (pH 3.5, containing 0.1% EDTA-2Na) (40:60, v/v)[6]. The EDTA in the mobile phase helps to convert the this compound to 8-hydroxyquinoline for better chromatographic performance[6].

  • Flow Rate: 0.8 mL/min[6].

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 240 nm[6].

  • Injection Volume: 10-20 µL.

6. Analysis:

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

7. Stability Study:

  • To assess stability, store your formulation under desired conditions (e.g., different temperatures, light exposure).

  • At specified time points, withdraw an aliquot, prepare it as described in step 4, and analyze by HPLC.

  • Plot the concentration of this compound versus time to determine the degradation rate. The half-life (t½) can be calculated using the formula t½ = ln(2)/k, where k is the first-order degradation rate constant.

Visualizations

Troubleshooting Workflow for this compound Formulation Instability start Instability Observed (Precipitation, Color Change) check_conc Is concentration above solubility limit (~0.07 mg/L)? start->check_conc check_light Is the formulation protected from light? check_conc->check_light No reduce_conc Reduce concentration or create a dispersion. check_conc->reduce_conc Yes check_ph Is the pH within the stable range (5-9)? check_light->check_ph Yes protect_light Store in light-proof containers. check_light->protect_light No check_compat Are all excipients compatible? check_ph->check_compat Yes adjust_ph Adjust and buffer pH. check_ph->adjust_ph No reformulate Review and modify excipients. Consider adding surfactants. check_compat->reformulate No stable Formulation Stabilized check_compat->stable Yes reduce_conc->stable protect_light->stable adjust_ph->stable reformulate->stable

Caption: Troubleshooting workflow for this compound formulation instability.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis at Time Points (t=0, t=x, t=y...) cluster_data Data Processing formulation Prepare Aqueous This compound Formulation storage Aliquot and store under different conditions (e.g., 4°C, 25°C, light, dark) formulation->storage sampling Withdraw Sample storage->sampling dilution Dilute and Filter sampling->dilution hplc HPLC Analysis dilution->hplc quantification Quantify Concentration using Calibration Curve hplc->quantification kinetics Plot Concentration vs. Time and determine Degradation Rate quantification->kinetics

Caption: Workflow for assessing the stability of this compound formulations.

Potential Degradation Pathways of this compound oxine_cu This compound Complex [Cu(C9H6NO)2] photolysis Photolysis (Light Exposure) oxine_cu->photolysis Major Pathway hydrolysis Hydrolysis (pH < 5 or > 9) oxine_cu->hydrolysis Minor Pathway (under extreme pH) microbial Microbial Degradation oxine_cu->microbial In Environment stable Stable Complex (pH 5-9, No Light) oxine_cu->stable Optimal Conditions degraded Degradation Products (e.g., Dihydroxyquinoline, free Cu2+) photolysis->degraded hydrolysis->degraded microbial->degraded

Caption: Potential degradation pathways for aqueous this compound.

References

Technical Support Center: Troubleshooting Oxine-Copper Efficacy in Field Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Oxine-Copper Treatments. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of this compound (copper-8-quinolinolate) in their field experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to help you optimize your treatment outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is showing little to no effect against the target pathogen. What are the most common reasons for this?

Poor efficacy of this compound treatments can stem from a variety of factors, ranging from application timing to environmental conditions. Key reasons include:

  • Incorrect Application Timing: this compound is a protectant fungicide and bactericide, meaning it must be applied before pathogen infection to be effective.[1] It forms a protective barrier on the plant surface, inhibiting spore germination and pathogen entry.[1]

  • Poor Spray Coverage: Inadequate coverage of plant surfaces, especially the undersides of leaves where pathogens can accumulate, will result in reduced efficacy.[1]

  • Environmental Factors: Rainfall, overhead irrigation, and even heavy dew can wash off the protective copper layer.[2] The pH of the spray solution and on the leaf surface can also impact the availability of copper ions.

  • Pathogen Resistance: While less common for multi-site fungicides like copper, some bacterial pathogens have developed resistance to copper-based products.[2]

  • Incorrect Formulation or Tank Mixing: The choice of formulation and any tank-mixed products can influence the stability and efficacy of the this compound.

Q2: How does rainfall affect the efficacy of this compound treatments?

Rainfall is a critical factor influencing the performance of contact-protectant fungicides like this compound. Heavy rainfall can physically wash the product from plant surfaces, reducing the protective barrier. The timing and intensity of rainfall post-application are crucial. It is generally recommended to allow sufficient drying time after application before a rain event.

Q3: What is the optimal pH for an this compound spray solution?

The pH of the spray solution can significantly impact the solubility and availability of copper ions. A lower pH (more acidic) can increase the solubility of some fixed copper fungicides, which may initially enhance efficacy but can also increase the risk of phytotoxicity (damage to the plant) and reduce residual activity. Conversely, a very high pH (alkaline) can reduce the availability of copper ions. It is crucial to follow the manufacturer's recommendations for the specific this compound formulation you are using.

Q4: Can I tank-mix this compound with other pesticides or adjuvants?

Tank mixing this compound with other products can be beneficial but must be done with caution. Incompatible mixtures can lead to product deactivation, precipitation in the spray tank, or increased phytotoxicity. Always perform a jar test to check for physical compatibility before mixing a large batch. Be particularly cautious when mixing with acidic products, as this can increase copper solubility and the risk of crop injury.

Q5: How can I determine if pathogen resistance to copper is the issue?

If you suspect copper resistance, you should first rule out other potential causes of poor efficacy. If inconsistent results are observed over time despite optimal application practices, resistance may be a factor. Laboratory testing of pathogen isolates from the field can confirm resistance. This typically involves determining the minimum inhibitory concentration (MIC) of copper for the pathogen isolates.

Troubleshooting Guides

Issue 1: Reduced Efficacy After Rainfall

Symptoms: Loss of disease control following a rain event that occurred after treatment application.

Troubleshooting Steps:

  • Verify Rainfastness Period: Check the product label for the recommended rainfast period. This is the minimum time required for the product to dry and adhere to the plant surface.

  • Assess Rainfall Intensity and Duration: Light drizzle may have a minimal impact, while heavy downpours are more likely to wash off the product.

  • Consider Reapplication: If significant rainfall occurred before the product was rainfast, reapplication may be necessary.

  • Future Prevention:

    • Apply this compound when a sufficient dry period is forecasted.

    • Consider using a sticker or deposition aid adjuvant (if recommended by the manufacturer) to improve rainfastness.

Issue 2: Signs of Phytotoxicity on Treated Plants

Symptoms: Leaf spotting, burning, yellowing, or stunting of plants following this compound application.

Troubleshooting Steps:

  • Review Application Rate: Ensure the correct application rate was used as per the product label for the specific crop and growth stage.

  • Check Spray Solution pH: A low pH can increase copper ion availability to toxic levels.

  • Evaluate Environmental Conditions: Applications during hot, humid, or slow-drying conditions can increase the risk of phytotoxicity.

  • Examine Tank Mix Components: Some tank-mix partners can increase the phytotoxicity of copper.

  • Future Prevention:

    • Strictly adhere to labeled rates.

    • Buffer the spray solution to the recommended pH range.

    • Avoid applications during stressful environmental conditions.

    • Always conduct a jar test and a small-scale plant safety test before wide-scale application of new tank mixes.

Quantitative Data Summary

The following tables provide examples of the type of quantitative data that can be generated from field trials to evaluate fungicide efficacy. Note: Specific field trial data for this compound under varying conditions is limited in publicly available literature. The data presented here is illustrative and may be based on other copper fungicides.

Table 1: Illustrative Efficacy of Different Copper Formulations against Bacterial Spot on Tomato

TreatmentApplication Rate (per acre)Disease Severity (%)Yield (lbs/acre)
Untreated Control-4525,000
This compound (Mfg. Recommended Rate) 25 30,000
Copper Hydroxide(Standard Rate)2829,500
Copper Oxychloride(Standard Rate)3029,000

Table 2: Illustrative Impact of Simulated Rainfall on Fungicide Efficacy against Downy Mildew on Cucumber

FungicideTime Before RainfallDisease Control (%)
This compound 1 hour85
4 hours92
24 hours95
Contact Fungicide (e.g., Mancozeb)1 hour60
4 hours75
24 hours85

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound against Downy Mildew of Grapes (Plasmopara viticola)

1. Objective: To evaluate the efficacy of this compound in controlling grapevine downy mildew under field conditions.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replicates.

  • Plot Size: 5 vines per plot, with a buffer vine between plots.

  • Treatments:

    • Untreated Control

    • This compound at recommended rate (e.g., X g/L)

    • Standard Fungicide (e.g., Copper Hydroxide) at recommended rate

    • This compound at a lower rate (e.g., 0.5X g/L)

3. Application:

  • Equipment: Calibrated backpack sprayer or research plot sprayer.

  • Timing: Begin applications before the first sign of disease, typically at a specific phenological stage (e.g., 3-4 leaf stage), and continue on a 7-10 day interval, or as dictated by a disease forecast model.

  • Coverage: Ensure thorough coverage of all foliage to the point of drip.

4. Data Collection:

  • Disease Assessment: Rate disease severity on 50 leaves and 10 bunches per plot at 7 and 14 days after the final application. Use a standard rating scale (e.g., 0-100% leaf/bunch area affected).

  • Phytotoxicity: Visually assess plants for any signs of phytotoxicity at each disease assessment.

  • Yield: At harvest, measure the total weight of marketable fruit per plot.

5. Data Analysis:

  • Calculate the mean disease severity and yield for each treatment.

  • Perform Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Determining the Impact of Spray Solution pH on this compound Efficacy

1. Objective: To assess the effect of spray solution pH on the efficacy and phytotoxicity of this compound.

2. Experimental Design (Greenhouse):

  • Design: Completely Randomized Design (CRD) with five replicates.

  • Plants: Potted tomato plants (susceptible cultivar) at the 4-5 true leaf stage.

  • Treatments:

    • Untreated Control

    • This compound in pH 5.0 solution

    • This compound in pH 6.0 solution

    • This compound in pH 7.0 solution

    • This compound in pH 8.0 solution

3. Procedure:

  • Solution Preparation: Prepare the this compound suspension at the recommended concentration. Adjust the pH of separate batches of the suspension to 5.0, 6.0, 7.0, and 8.0 using appropriate buffers.

  • Application: Spray the plants to the point of runoff with the respective treatment solutions.

  • Inoculation: 24 hours after treatment, inoculate the plants with a suspension of Xanthomonas perforans (bacterial spot) at a known concentration.

  • Incubation: Maintain plants in a high-humidity environment for 48 hours to promote infection.

4. Data Collection:

  • Disease Severity: 10-14 days after inoculation, rate the disease severity on all leaves of each plant.

  • Phytotoxicity: 3 and 7 days after treatment, visually assess plants for any signs of phytotoxicity.

5. Data Analysis:

  • Analyze disease severity and phytotoxicity data using ANOVA and a mean separation test.

Visualizations

Troubleshooting_Workflow start Poor Efficacy Observed check_timing Was application preventative? start->check_timing check_coverage Was spray coverage thorough? check_timing->check_coverage Yes timing_no Apply before disease onset check_timing->timing_no No check_env Were environmental conditions optimal? check_coverage->check_env Yes coverage_no Improve application technique (e.g., nozzles, pressure) check_coverage->coverage_no No check_resistance Is pathogen resistance a possibility? check_env->check_resistance Yes env_no Adjust timing to avoid rain, check spray pH check_env->env_no No resistance_yes Rotate with different modes of action check_resistance->resistance_yes Yes end Efficacy Improved check_resistance->end No timing_no->check_timing coverage_no->check_coverage env_no->check_env resistance_yes->end

Caption: Troubleshooting workflow for poor this compound efficacy.

Signaling_Pathway cluster_plant Plant Surface cluster_pathogen Pathogen OxineCopper This compound (Protective Layer) Germination Germination / Infection OxineCopper->Germination Inhibits (Multi-site action) Spore Fungal Spore / Bacterial Cell Spore->Germination Moisture Disease Disease Development Germination->Disease

Caption: Mode of action for this compound as a protectant.

References

Technical Support Center: Minimizing Interference of Oxine-Copper in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the interference of Oxine-copper (Copper (II) 8-hydroxyquinolinate) in enzymatic assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered when this compound is a potential contaminant or a component of your experimental system.

Issue 1: Unexpected or Complete Inhibition of Enzyme Activity

Possible Cause: Your enzyme may be a metalloenzyme, and this compound is chelating its essential metal cofactor. Alternatively, the copper ion itself may be inhibiting the enzyme.

Troubleshooting Steps:

  • Enzyme Classification: Determine if your enzyme is a known metalloenzyme, particularly one that is copper-dependent. Enzymes like diamine oxidase are known to be inhibited by copper-chelating agents such as 8-hydroxyquinoline (the "Oxine" component).[1]

  • Chelator Addition: Introduce a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), into your assay buffer. EDTA can sequester the copper from this compound, thereby preventing it from interfering with your enzyme.

  • Control Experiments:

    • Run a control with your enzyme and substrate in the presence of EDTA alone to ensure it does not inhibit your enzyme.

    • Run a control with your enzyme and substrate in the presence of a copper salt (e.g., CuSO₄) to see if copper ions alone cause inhibition.

    • Run a control with 8-hydroxyquinoline alone (if available) to assess the effect of the chelator without copper.

Issue 2: Inconsistent or Unreliable Assay Results

Possible Cause: The concentration of interfering this compound may be variable across your samples, or the inhibitory effect may be concentration-dependent.

Troubleshooting Steps:

  • Sample Purity: If this compound is a contaminant, consider methods to remove it from your sample prior to the assay. This could involve dialysis or the use of chelating resins.

  • Dose-Response Curve: If you suspect this compound is present, perform a dose-response curve with your enzyme to understand the concentration at which inhibition occurs. This will help in setting a tolerance limit for your assay.

  • Buffer Optimization: The inhibitory effect of metal chelators can sometimes be influenced by pH. Ensure your assay buffer pH is optimal for your enzyme and consider if slight adjustments could mitigate the interference.

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting this compound interference.

G Troubleshooting Workflow for this compound Interference start Start: Unexpected Enzyme Inhibition check_enzyme Is the enzyme a known metalloenzyme? start->check_enzyme yes_metallo Yes check_enzyme->yes_metallo Yes no_metallo No check_enzyme->no_metallo No add_edta Add EDTA to the assay buffer yes_metallo->add_edta control_exp Perform control experiments with copper salts and 8-hydroxyquinoline alone. no_metallo->control_exp inhibition_reversed Is inhibition reversed or reduced? add_edta->inhibition_reversed yes_reversed Yes inhibition_reversed->yes_reversed no_reversed No inhibition_reversed->no_reversed conclusion_chelation Conclusion: Interference is likely due to metal chelation. yes_reversed->conclusion_chelation other_mechanism Consider other inhibition mechanisms (e.g., direct copper toxicity). no_reversed->other_mechanism end End: Interference Minimized conclusion_chelation->end sample_cleanup Consider sample cleanup to remove this compound. other_mechanism->sample_cleanup control_exp->add_edta sample_cleanup->end

Caption: A flowchart outlining the steps to diagnose and mitigate this compound interference in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound interference in enzymatic assays?

A1: The primary mechanism is related to the metal-chelating properties of 8-hydroxyquinoline (Oxine).[1] The this compound complex can interfere in two main ways:

  • For metalloenzymes: It can remove essential metal ions from the enzyme's active site, leading to inactivation. This has been observed with copper-dependent enzymes like diamine oxidase.[1]

  • For other enzymes: The complex can act as a carrier to deliver copper ions to sensitive sites on the enzyme, such as sulfhydryl groups of proteins, which can cause a change in the enzyme's structure and inhibit its activity.[2]

Q2: Are all enzymes sensitive to this compound?

A2: No, not all enzymes are equally sensitive. Metalloenzymes, particularly those that rely on divalent cations like Cu²⁺, Zn²⁺, or Fe²⁺ for their activity, are generally more susceptible.[3][4] The sensitivity also depends on the specific enzyme and the concentration of this compound.

Q3: Can the inhibitory effect of this compound be reversed?

A3: In many cases, yes. If the inhibition is due to the chelation of a metal cofactor, adding a stronger chelating agent like EDTA can often reverse the effect by sequestering the copper from the Oxine complex, making it unavailable to interact with the enzyme. In some analytical methods, EDTA is intentionally added to the mobile phase to dissociate the this compound complex for quantification.[5]

Q4: How can I remove this compound from my samples before running an assay?

A4: Several methods can be employed for sample cleanup:

  • Dialysis: For protein samples, dialysis against a buffer containing a chelating agent like EDTA can effectively remove small molecules like this compound.

  • Size-Exclusion Chromatography: This can separate your protein of interest from smaller contaminating molecules.

  • Chelating Resins: Resins with high affinity for copper can be used to specifically remove copper ions and their complexes from a solution.

Q5: What concentrations of this compound are typically inhibitory?

A5: The inhibitory concentration can vary widely depending on the enzyme and assay conditions. Some studies on the biological effects of this compound have shown activity in the micromolar range. For instance, the activity of 8-hydroxyquinoline in the presence of copper against Mycobacterium tuberculosis has been observed at sub-micromolar concentrations.[3] It is recommended to perform a dose-response experiment to determine the IC₅₀ (the concentration that causes 50% inhibition) for your specific enzyme.

Quantitative Data on Enzyme Inhibition

Enzyme/Protein ClassReported EffectReference
Diamine OxidaseInhibition by removal of Cu²⁺ ions[1]
ProteasomeInhibition of chymotrypsin-like activity[6]
Metalloenzymes (general)Potential for inhibition via chelation of metal cofactors[4]
Proteins with Fe-S clustersDisruption of function by excess copper[7]

Experimental Protocols

Protocol 1: Mitigating this compound Interference with EDTA

This protocol describes how to use EDTA to counteract the inhibitory effects of this compound in an enzymatic assay.

Materials:

  • Enzyme stock solution

  • Substrate solution

  • Assay buffer (at optimal pH for the enzyme)

  • This compound solution (if used as a component) or sample containing potential this compound contamination

  • EDTA stock solution (e.g., 0.5 M, pH 8.0)

  • Microplate reader or spectrophotometer

  • 96-well plate or cuvettes

Procedure:

  • Prepare Assay Buffers: Prepare two versions of your assay buffer: one without EDTA and one with a final concentration of EDTA typically in the range of 1-5 mM. Note: The optimal EDTA concentration may need to be determined empirically.

  • Set up Control and Test Wells: In a 96-well plate, set up the following conditions in triplicate:

    • Negative Control (No Inhibition): Enzyme + Substrate in assay buffer without EDTA.

    • Positive Control (Inhibition): Enzyme + Substrate + this compound in assay buffer without EDTA.

    • Test Condition (Mitigation): Enzyme + Substrate + this compound in assay buffer with EDTA.

    • EDTA Control: Enzyme + Substrate in assay buffer with EDTA (to check for any direct effect of EDTA on the enzyme).

  • Pre-incubation:

    • Add the enzyme and the respective assay buffer (with or without EDTA) to the wells.

    • Add the this compound solution to the "Positive Control" and "Test Condition" wells.

    • Incubate the plate at the optimal temperature for your enzyme for 10-15 minutes to allow for any interaction between the enzyme and the inhibitor/chelator.

  • Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer, according to your established assay protocol.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each condition.

    • Compare the rate of the "Test Condition" to the "Positive Control" and "Negative Control". A significant increase in the reaction rate in the presence of EDTA indicates that the inhibition by this compound has been mitigated.

Signaling Pathway and Experimental Workflow Diagrams

While this compound typically acts as a direct enzyme inhibitor rather than modulating a complex signaling pathway, the following diagram illustrates the proposed mechanism of interference and its mitigation.

G Mechanism of this compound Interference and Mitigation cluster_0 Inhibition Pathway cluster_1 Mitigation Pathway OxineCu This compound Metalloenzyme Metalloenzyme (Active) OxineCu->Metalloenzyme interacts with MetalCofactor Metal Cofactor (e.g., Cu2+) OxineCu->MetalCofactor chelates EDTA_Cu EDTA-Copper Complex OxineCu->EDTA_Cu Metalloenzyme->MetalCofactor contains InactiveEnzyme Inactive Enzyme Metalloenzyme->InactiveEnzyme becomes ActiveEnzyme_restored Metalloenzyme (Active) InactiveEnzyme->ActiveEnzyme_restored restored EDTA EDTA EDTA->OxineCu competes with enzyme for EDTA->EDTA_Cu forms stable complex

Caption: A diagram showing the inhibitory action of this compound on a metalloenzyme and the mitigation of this effect by EDTA.

References

Technical Support Center: Improving the Photostability of Oxine-Copper Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the photostability of Oxine-copper (Copper (II) 8-hydroxyquinolinate) formulations.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Formulation exhibits a rapid color change (e.g., from yellow-green to brown or dark green) upon exposure to ambient or UV light. Photodegradation of the this compound complex. This can be initiated by the absorption of light, leading to the formation of reactive oxygen species (ROS) that oxidize the 8-hydroxyquinoline ligand.[1][2]1. Incorporate a UV absorber: Add a UV-absorbing excipient to the formulation to filter out photochemically active wavelengths. 2. Add an antioxidant: Include an antioxidant such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to scavenge free radicals and prevent oxidative degradation.[3][4][5] 3. Use light-resistant packaging: Store the formulation in amber or opaque containers to block light exposure. 4. Evaluate for trace metal contaminants: Trace amounts of other metals, like iron, can catalyze photodegradation.[6] Ensure high-purity starting materials.
Precipitation or crystal formation is observed after light exposure. The degradation products of this compound may have lower solubility in the formulation vehicle. Changes in the coordination sphere of the copper complex can also lead to insolubility.1. Characterize the precipitate: Isolate and analyze the precipitate to identify the degradation products. This can help in understanding the degradation pathway. 2. Incorporate a stabilizing agent: Encapsulating agents like cyclodextrins can improve the stability and solubility of both the parent compound and its potential degradants.[7][8][9] 3. Adjust the formulation pH: The stability of metal complexes can be pH-dependent.[10] Conduct a pH-stability profile to determine the optimal pH range for your formulation.
Loss of biological activity or therapeutic efficacy after storage under normal lighting conditions. The active this compound complex is degrading, reducing its effective concentration.1. Quantify degradation: Use a stability-indicating analytical method (e.g., HPLC-UV) to measure the concentration of intact this compound over time under controlled light exposure. 2. Implement photostabilization strategies: Refer to the solutions for "color change" and "precipitation" to improve the stability of the active ingredient. 3. Conduct forced degradation studies: To understand the degradation kinetics and pathways, perform forced degradation studies under controlled light and temperature conditions.
Inconsistent photostability results between batches. Variability in the purity of raw materials (this compound, excipients, solvents). The presence of varying levels of trace metal impurities or pro-oxidants can significantly affect photostability.1. Establish stringent raw material specifications: Implement quality control checks for impurities in all formulation components. 2. Standardize the manufacturing process: Ensure consistent exposure to light and heat during manufacturing. 3. Use a chelating agent: If trace metal contamination is suspected, the addition of a chelating agent like EDTA could potentially sequester catalytic metal ions; however, this should be tested carefully as it could also interact with the this compound complex.[6]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound photodegradation?

The photodegradation of this compound is believed to be primarily initiated by the absorption of UV-Vis light, leading to the formation of an excited state of the complex. This excited complex can then interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[1][11][12] These highly reactive species can then attack and oxidize the 8-hydroxyquinoline ligand, leading to the breakdown of the complex and a loss of its characteristic properties. The copper ion itself may also participate in redox cycling (Cu(II)/Cu(I)), which can further promote the formation of ROS.[1]

2. How can I quantitatively measure the photostability of my this compound formulation?

You can quantify photostability by conducting a photostability study according to ICH Q1B guidelines. This involves exposing your formulation to a controlled light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps) for a specified duration. At predefined time points, samples are withdrawn and the concentration of intact this compound is measured using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The degradation can then be expressed as a percentage of the initial concentration, and kinetic parameters like the degradation rate constant and half-life can be calculated.

3. What are the most effective types of stabilizers for this compound formulations?

The most effective stabilizers will likely be a combination of approaches:

  • UV Absorbers: These compounds, such as benzophenones or benzotriazoles, absorb harmful UV radiation before it can reach the this compound complex.

  • Antioxidants: Free radical scavengers like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Ascorbic Acid can interrupt the degradation cascade by neutralizing reactive oxygen species.[3][4][5][13]

  • Encapsulating Agents: Host molecules like cyclodextrins can form inclusion complexes with the 8-hydroxyquinoline ligand, shielding it from light and reactive species in the formulation.[7][8][9][14]

4. Will changing the solvent or pH of my formulation affect its photostability?

Yes, both solvent and pH can have a significant impact. The polarity and protic/aprotic nature of the solvent can influence the stability of the excited state of the this compound complex and the solubility of oxygen. The pH of the formulation can affect the coordination chemistry of the copper complex and the rate of degradative side reactions.[10] It is recommended to perform photostability studies across a range of pH values and in different solvent systems to identify the most stable conditions.

5. How do I interpret a change in the UV-Vis spectrum of my formulation after light exposure?

A change in the UV-Vis spectrum is a strong indicator of photodegradation. Typically, you will observe a decrease in the absorbance at the characteristic λmax of the intact this compound complex. You may also see the appearance of new absorbance bands corresponding to the formation of degradation products. By monitoring these spectral changes over time, you can follow the kinetics of the degradation process.

Quantitative Data on Photostability Improvement

The following table summarizes representative data on the improvement of this compound photostability using different stabilization strategies. The data is presented as the first-order degradation rate constant (k) and the calculated half-life (t½) under accelerated photostability testing conditions.

FormulationStabilizer(s)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
Control None0.11556.0
Formulation A UV Absorber (0.5% w/v)0.057812.0
Formulation B Antioxidant (BHT, 0.1% w/v)0.046215.0
Formulation C Encapsulating Agent (HP-β-Cyclodextrin, 1:1 molar ratio)0.023130.0
Formulation D UV Absorber (0.5%) + Antioxidant (0.1%)0.028924.0
Formulation E UV Absorber (0.5%) + Encapsulating Agent (1:1 molar ratio)0.011660.0

Note: This data is illustrative and the actual performance will depend on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of this compound Photostability

Objective: To determine the photodegradation kinetics of an this compound formulation under controlled light exposure.

Methodology:

  • Sample Preparation:

    • Prepare the this compound formulation to be tested.

    • Prepare a "dark control" sample by wrapping a container of the formulation in aluminum foil.

    • Transfer the test and control samples into photostable, transparent containers (e.g., quartz cuvettes or vials).

  • Light Exposure:

    • Place the test and dark control samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., xenon lamp with appropriate filters).

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a constant temperature throughout the experiment.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the test and dark control samples.

    • Analyze the concentration of intact this compound in each aliquot using a validated stability-indicating HPLC-UV method.

    • Monitor the UV-Vis spectrum of the samples to observe changes in absorbance.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics.

    • Determine the degradation rate constant (k) from the slope of the line and calculate the half-life (t½ = 0.693/k).

Protocol 2: Improving Photostability with Antioxidants

Objective: To evaluate the effectiveness of an antioxidant in preventing the photodegradation of this compound.

Methodology:

  • Formulation Preparation:

    • Prepare a control formulation of this compound without any antioxidant.

    • Prepare a series of test formulations containing varying concentrations of an antioxidant (e.g., BHT at 0.01%, 0.05%, and 0.1% w/v). Ensure the antioxidant is fully dissolved.

  • Photostability Testing:

    • Follow the light exposure and sample analysis procedures outlined in Protocol 1 for both the control and test formulations.

  • Comparative Analysis:

    • Compare the degradation rate constants and half-lives of the formulations containing the antioxidant to the control formulation.

    • A significant decrease in the degradation rate constant and an increase in the half-life indicate a protective effect of the antioxidant.

    • Plot the percentage of this compound remaining versus time for all formulations to visually compare their stability.

Visualizations

photodegradation_pathway cluster_0 Initiation cluster_1 Propagation (ROS Generation) cluster_2 Degradation Oxine_Copper This compound (Ground State) Excited_State This compound* (Excited State) Oxine_Copper->Excited_State Light (hν) Ligand 8-Hydroxyquinoline Ligand Singlet_O2 Singlet Oxygen (¹O₂) Excited_State->Singlet_O2 Energy Transfer OH_Radical Hydroxyl Radical (•OH) Excited_State->OH_Radical Electron Transfer O2 Molecular Oxygen (³O₂) Degradation_Products Oxidized Ligand Fragments Singlet_O2->Degradation_Products Oxidation H2O Water (H₂O) OH_Radical->Degradation_Products Oxidation

Caption: Proposed photodegradation pathway of this compound.

experimental_workflow cluster_0 Formulation Preparation cluster_1 Photostability Exposure (ICH Q1B) cluster_2 Analysis cluster_3 Data Interpretation Prep_Control Prepare Control Formulation Exposure Expose Samples to Light Source (and Dark Control) Prep_Control->Exposure Prep_Stabilized Prepare Stabilized Formulations (e.g., with Antioxidant, UV Absorber) Prep_Stabilized->Exposure Sampling Withdraw Aliquots at Time Intervals Exposure->Sampling HPLC Quantify Intact this compound (HPLC-UV) Sampling->HPLC UV_Vis Monitor UV-Vis Spectral Changes Sampling->UV_Vis Kinetics Calculate Degradation Rate (k) and Half-life (t½) HPLC->Kinetics Comparison Compare Stability of Formulations Kinetics->Comparison

Caption: Workflow for evaluating photostability improvement.

troubleshooting_logic Start Observe Formulation Instability (e.g., Color Change, Precipitation) Is_Light_Exposure Is the instability light-dependent? Start->Is_Light_Exposure Photodegradation Probable Cause: Photodegradation Is_Light_Exposure->Photodegradation Yes Other_Instability Consider other instability pathways (e.g., thermal, chemical incompatibility) Is_Light_Exposure->Other_Instability No Solution_UV_Block Solution: Use UV Absorbers or Light-Resistant Packaging Photodegradation->Solution_UV_Block Solution_Antioxidant Solution: Add Antioxidants (e.g., BHT) Photodegradation->Solution_Antioxidant Solution_Encapsulate Solution: Use Encapsulation (e.g., Cyclodextrins) Photodegradation->Solution_Encapsulate

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Addressing Oxine-Copper Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development of resistance to Oxine-copper in fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it relate to resistance development?

A1: this compound, a complex of copper and 8-hydroxyquinoline (oxine), functions as a multi-site inhibitor. The copper ions are believed to interfere with various enzymatic processes within the fungal cell by reacting with sulfur-containing enzymes essential for metabolism.[1] This multi-site activity is a key factor in its low risk of resistance development. Unlike single-site fungicides that target a specific enzyme, which can be overcome by a single gene mutation, this compound disrupts multiple metabolic pathways simultaneously. This makes it significantly more difficult for a fungus to develop resistance, as it would require multiple, coordinated mutations.[2] Studies have shown that long-term exposure to this compound does not readily elicit resistance in vitro.[2][3]

Q2: Has resistance to this compound been observed in fungal pathogens?

A2: While theoretically possible, the development of significant, widespread resistance to this compound in fungal pathogens is rare.[2][3] Its multi-site mode of action is a primary reason for this. However, variations in intrinsic susceptibility exist among different fungal species. For example, some species of Aspergillus, Penicillium, and Fusarium have been shown to be intrinsically more resistant than species of Pythium and Phytophthora.[2][3]

Q3: What are the known molecular mechanisms of copper resistance in fungi?

A3: Fungi have evolved sophisticated mechanisms to maintain copper homeostasis, which can contribute to tolerance to copper-based fungicides. These mechanisms are generally not specific to this compound but to copper ions. The primary mechanisms include:

  • Efflux Pumps: P-type ATPases, such as CrpA, actively pump excess copper ions out of the cell.[4][5]

  • Transcription Factors: Transcription factors like AceA regulate the expression of genes involved in copper detoxification, including those encoding efflux pumps.[4][5] Deletion of the aceA gene can lead to extreme sensitivity to copper.[4]

  • Metallothioneins: These are small, cysteine-rich proteins that bind to and sequester excess copper ions, preventing them from causing cellular damage.[6]

  • Cell Wall Sequestration: The fungal cell wall, rich in components like chitin and chitosan, can bind to and immobilize copper ions, preventing their entry into the cell.[7]

Q4: Can the use of this compound in combination with other fungicides help manage resistance?

A4: Yes, tank-mixing or alternating this compound with single-site fungicides is a recommended resistance management strategy. Because this compound has a low risk of resistance, it can help to control fungal populations that may have developed resistance to other fungicides. In some cases, synergistic interactions between this compound and other fungicides have been observed in vitro.[2][3]

Troubleshooting Guides

Troubleshooting In Vitro this compound Susceptibility Assays
Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in media - High pH of the growth medium.- Interaction with components in complex media (e.g., phosphates).- Use a buffered medium like RPMI-1640 with MOPS to maintain a stable pH of 7.0.[8]- Prepare stock solutions in a suitable solvent (e.g., DMSO) and ensure the final concentration in the assay does not lead to precipitation.- If using a custom medium, test the solubility of this compound in the medium before running the full assay.
Inconsistent or non-reproducible MIC values - Inoculum size variability.- Incomplete dissolution of this compound.- Edge effects in microtiter plates.- Fungal isolate heterogeneity.- Standardize the inoculum preparation carefully using a spectrophotometer or hemocytometer.- Ensure the this compound stock solution is fully dissolved before preparing serial dilutions.- To minimize evaporation, use low-evaporation lids or seal plates with parafilm. Avoid using the outer wells if edge effects are significant.- Subculture the fungal isolate at least twice before the assay to ensure a homogenous population.
Trailing growth observed in broth microdilution assays - Some fungal species exhibit residual, partial growth at concentrations above the true MIC.- Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥90%) compared to the growth control. This is a common practice for certain fungus-drug combinations.
No inhibition of fungal growth at expected concentrations - The fungal isolate may have high intrinsic resistance.- Inactivation of this compound by media components.- Incorrect preparation of this compound dilutions.- Verify the expected susceptibility of the fungal species from the literature.- Consider using a chemically defined medium to avoid potential inactivation by unknown components in complex media.- Double-check all calculations and dilution steps for the this compound stock and working solutions.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens
Fungal SpeciesMediumMIC Range (µM)Reference
Aspergillus flavusCzapek-Dox Agar500[3]
Penicillium citrinumCzapek-Dox Agar>500[3]
Fusarium chlamydosporumCzapek-Dox Agar>100[3]
Rhizopus oryzaeCzapek-Dox Agar30[3]
Candida albicansSabouraud Dextrose Agar>100[3]
Pythium ultimumCzapek-Dox Agar1.6[3]
Phytophthora cinnamomiCzapek-Dox Agar4.1[3]
Epicoccum multirostrataPotato Dextrose Agar1.78 mg/L (~5 µM)[9]

Note: MIC values can vary depending on the specific isolate, medium, and experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be modified for filamentous fungi.

1. Media and Reagents:

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate.

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (0.165 M).

  • This compound.

  • Dimethyl sulfoxide (DMSO) (for stock solution).

  • Sterile saline or phosphate-buffered saline (PBS).

  • Sterile, 96-well, U-bottom microtiter plates.

2. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in DMSO to a concentration of 10 mg/mL.

  • Further dilute this stock solution in RPMI-1640 medium to create a working stock at twice the highest desired final concentration.

3. Inoculum Preparation:

  • Culture the fungal isolate on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.

  • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum of 1-5 x 10^3 cells/mL.

  • For molds, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 1-5 x 10^4 conidia/mL using a hemocytometer.

4. Assay Procedure:

  • In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 11 in each row to be used.

  • Add 200 µL of the working this compound stock solution to well 1.

  • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no drug) and well 12 as the sterility control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

  • Seal the plate and incubate at 35°C for 24-48 hours (or longer for slow-growing fungi), until sufficient growth is observed in the growth control well.

5. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a complete or near-complete inhibition of visible growth compared to the drug-free control well.

Protocol 2: Molecular Detection of Copper Resistance Genes (qPCR)

This protocol provides a general framework for quantifying the expression of copper resistance genes like AceA and CrpA in response to this compound exposure.

1. Fungal Culture and Treatment:

  • Grow the fungal isolate in a suitable liquid medium (e.g., Potato Dextrose Broth) to mid-log phase.

  • Expose the culture to a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 1-4 hours). Also, maintain an untreated control culture.

2. RNA Extraction and cDNA Synthesis:

  • Harvest the fungal mycelium by filtration and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercially available kit following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

3. qPCR:

  • Design or obtain validated qPCR primers for the target genes (AceA, CrpA) and a reference gene (e.g., β-tubulin, actin). An example primer pair for FgCrpA in Fusarium graminearum could be adapted or redesigned for other species.[5]

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR using a standard thermal cycling program.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound treated samples compared to the untreated control.

Visualizations

Experimental_Workflow_for_Oxine_Copper_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Create Serial Dilutions of this compound A->D B Prepare Fungal Inoculum E Inoculate Plate with Fungal Suspension B->E C Prepare 96-Well Plate with Media C->D D->E F Incubate Plate E->F G Visually Read Plate F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Copper_Resistance_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxineCopper This compound CopperIon Excess Cu²⁺ OxineCopper->CopperIon releases Cu²⁺ Membrane EffluxPump CrpA (P-type ATPase) Efflux Pump EffluxPump->OxineCopper effluxes Cu²⁺ CopperIon->EffluxPump substrate for MAPK_Pathway Stress-Activated MAPK Pathway CopperIon->MAPK_Pathway activates AceA_TF AceA Transcription Factor MAPK_Pathway->AceA_TF activates CrpA_Gene CrpA Gene AceA_TF->CrpA_Gene induces transcription CrpA_Gene->EffluxPump translated to

Caption: Fungal signaling pathway in response to copper stress from this compound.

References

Technical Support Center: Enhancing the Bioavailability of Oxine-Copper in Soil Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxine-copper in soil applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action in soil?

A1: this compound (also known as Copper 8-quinolinolate) is a protective, non-systemic fungicide.[1][2] Its fungicidal activity stems from the combined effects of 8-hydroxyquinoline (oxine) and copper. The copper ions disrupt the enzyme systems of fungi, providing a multi-site protective barrier on plant surfaces to prevent fungal entry.[1][3] Because it is a protectant, it must be applied before a fungal infection begins to be effective.[2]

Q2: What are the key factors in soil that reduce the bioavailability of this compound?

A2: The bioavailability of copper, including that from this compound, is significantly influenced by soil properties. Key factors that reduce its availability include:

  • High Soil pH: In neutral to alkaline soils (pH > 6.5), copper becomes more strongly bound to soil particles and is less available.[4][5][6]

  • High Organic Matter and Clay Content: Copper binds readily to well-decomposed organic matter and clay minerals in the soil, which immobilizes it and reduces its bioavailability.[6][7][8]

  • Aging: Over time, copper in soil undergoes "aging" processes, where it becomes more strongly bound to soil components, decreasing its bioavailability and potential toxicity.[9][10]

  • Presence of Other Minerals: Iron (Fe), aluminum (Al), and manganese (Mn) oxides and hydroxides can adsorb copper, further limiting its mobility.[5][11]

Q3: How long does this compound persist in the soil after application?

A3: this compound has a relatively short persistence in soil. Studies have reported its half-life (DT50) to be between 2 and 9.12 days, depending on the specific soil conditions and experimental setup.[1] It has a low tendency to leach, with the majority remaining in the upper 0-6 cm of the topsoil.[1]

Q4: Can I use chelating agents to enhance the bioavailability of this compound?

A4: Yes, this is a plausible strategy. Chelation is a well-known method for increasing the bioavailability of micronutrients like copper for plant uptake.[4][12] A chelating agent (ligand) encircles the copper ion, protecting it from precipitation and adsorption to soil particles.[4] While specific studies on using agents like EDTA to enhance the fungicidal activity of soil-applied this compound are not detailed in the provided results, the principle of chelation suggests it could maintain copper in a more mobile and bioavailable form.

Q5: Are there any known compatibility or phytotoxicity issues with this compound?

A5: Yes. To prevent the development of fungal resistance, it is recommended to rotate this compound with fungicides from different chemical classes.[2] While generally safe when used as directed, this compound can cause phytotoxicity (plant damage) under certain conditions, such as high temperatures or if applied to copper-sensitive plants.[2] Always consult product labels for compatibility with other pesticides.[2]

Troubleshooting Guide

Issue / Observation Potential Cause Troubleshooting Steps & Recommendations
Poor fungicidal efficacy after soil application. 1. High Soil pH: Alkaline conditions reduce copper solubility and availability.[5][6] 2. High Organic Matter/Clay Content: this compound is strongly adsorbed to organic matter and clay, immobilizing it.[6][7] 3. Application Timing: As a protective fungicide, it may have been applied after infection started.[2]1. Measure soil pH. If alkaline, consider soil amendments that can locally acidify the soil (use caution to avoid negative impacts on plants). 2. Analyze soil composition. In high-binding soils, consider alternative application methods (e.g., foliar) or formulating with chelating agents to improve mobility.[4][12] 3. Apply preventatively based on disease forecasting models.
Inconsistent results between different soil batches. Variable Soil Properties: Differences in pH, organic matter, cation-exchange capacity (CEC), and texture across batches are affecting bioavailability.[5][9]1. Characterize each soil batch for key parameters (pH, % organic matter, texture) prior to experiments. 2. Normalize results based on soil properties or select a standardized artificial soil for more controlled experiments.
Difficulty detecting and quantifying this compound in soil extracts. 1. Inefficient Extraction: this compound is strongly bound to soil, requiring an effective extraction solvent. 2. Low Concentration: The compound may have degraded or the concentration is below the limit of quantification (LOQ).1. Utilize established extraction protocols, such as those using acetone with hydrochloric acid or acetonitrile with sodium hydroxide.[13] 2. Confirm your analytical method's LOQ. The LOQ for HPLC-PDA methods has been reported as 0.01 mg/kg. Analyze samples promptly after collection, considering the short half-life of 2-9 days.[1]
Observed phytotoxicity in test plants. Excessive Bioavailability or Plant Sensitivity: In acidic, sandy soils with low organic matter, copper bioavailability can be high, leading to toxicity.[5][14] The plant species may also be inherently sensitive to copper.[2]1. Measure soil pH. If highly acidic, consider liming to raise the pH and reduce copper availability. 2. Reduce the application rate for experiments in sandy or low-organic matter soils. 3. Ensure the plant species being tested is not known to be copper-sensitive.

Quantitative Data Summary

Table 1: Degradation and Residue Analysis of this compound in Soil

Parameter Value Soil/Experimental Conditions Source
Half-Life (DT50) ~2 days 20°C, 63% Max Water Capacity [1]
Half-Life (DT50) 7.02 days Field study on litchi
Limit of Quantification (LOQ) 0.01 mg/kg HPLC-PDA Method
Analytical Recovery 80.1% - 103.5% HPLC-PDA; fortification at 0.10, 0.50, 2.00 mg/kg
Relative Standard Deviation (RSD) 1.52% - 12.07% HPLC-PDA Method

| Leaching Potential | Low | 90% remained in the 0-6 cm topsoil layer |[1] |

Experimental Protocols

Protocol 1: Determination of this compound Residues in Soil via HPLC-PDA

This protocol is adapted from methodologies described for residue analysis.

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Sodium hydroxide (2 mol/L solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Primary Secondary Amine (PSA) sorbent

  • This compound analytical standard

  • Centrifuge tubes (100 mL and 2 mL)

  • Vortex mixer and centrifuge (capable of 4500 rpm)

  • Syringe filters (0.22 or 0.25 µm)

  • HPLC system with a Photodiode Array (PDA) detector and a C18 column

2. Sample Extraction:

  • Weigh 10 g of a homogenized soil sample into a 100 mL centrifuge tube.

  • Add 40 mL of acetonitrile and 4 mL of 2 mol/L sodium hydroxide solution.

  • Securely cap the tube and shake vigorously for 10-15 minutes using a mechanical shaker.

  • Centrifuge the tube for 5 minutes at 4500 rpm.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1.5 mL aliquot of the upper acetonitrile layer into a 2 mL micro-centrifuge tube.

  • Add 25 mg of PSA and 150 mg of anhydrous MgSO₄ to the tube.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge for 5 minutes at 4500 rpm.

4. Sample Analysis:

  • Filter the final upper extract through a 0.25 µm syringe filter into a 1.5 mL autosampler vial.

  • Inject the sample into the HPLC-PDA system.

  • Prepare a calibration curve using this compound standard solutions of known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 2.0 mg/L).

  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Soil Incubation Experiment to Assess Bioavailability

This protocol provides a general framework for evaluating how amendments affect the bioavailability of this compound.

1. Experimental Setup:

  • Use a well-characterized soil. Document its baseline pH, organic matter content, and texture.

  • Spike the soil with a known concentration of this compound (e.g., 50 mg/kg). Mix thoroughly to ensure homogeneity.

  • Divide the spiked soil into experimental units (e.g., 200 g per beaker).

  • Create treatment groups. Examples include:

    • Control (spiked soil, no amendment)

    • Treatment 1: Spiked soil + Chelating agent (e.g., EDTA) at various concentrations.

    • Treatment 2: Spiked soil + pH modifier (e.g., elemental sulfur to lower pH or lime to raise it).

    • Treatment 3: Spiked soil + Organic amendment (e.g., biochar or compost).

  • Adjust the moisture content of each unit to ~60% of the water-holding capacity and maintain it throughout the experiment.

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for a set period (e.g., 0, 7, 14, 30, and 60 days).

2. Sample Analysis:

  • At each time point, collect triplicate samples from each treatment group.

  • Analyze one sub-sample for total this compound concentration using an exhaustive extraction method (e.g., Protocol 1).

  • Analyze a second sub-sample to assess the bioavailable fraction. This can be done using a weak salt extraction, such as with 0.01 M CaCl₂.[9] This extractant is believed to better represent the fraction available to soil organisms and plants.

  • Measure the pH of the soil at each time point, as it is a critical variable.

3. Data Interpretation:

  • Compare the concentration of bioavailable (e.g., CaCl₂-extractable) copper between the control and treatment groups over time.

  • An increase in the bioavailable fraction in the chelating agent or pH-lowering treatments would suggest enhanced bioavailability.

  • A decrease in the bioavailable fraction in the organic amendment or pH-raising treatments would suggest immobilization.

Visualizations

experimental_workflow prep Soil Preparation (Sieving & Characterization) spike Spike Soil with This compound prep->spike treat Apply Treatments (e.g., Chelators, pH Modifiers) spike->treat incubate Incubate Samples (Controlled Temp. & Moisture) treat->incubate sample Collect Samples Over Time incubate->sample extract Perform Extractions sample->extract total_ext Total Extraction (e.g., Acetonitrile) extract->total_ext for total concentration bio_ext Bioavailable Extraction (e.g., 0.01M CaCl2) extract->bio_ext for bioavailable fraction analyze Analyze Extracts (HPLC or LC-MS/MS) total_ext->analyze bio_ext->analyze data Data Analysis & Interpretation analyze->data

Caption: Workflow for assessing the impact of amendments on this compound bioavailability.

factors_decreasing_bioavailability oxine_cu This compound in Soil Solution (Bioavailable) ph High Soil pH (> 7.0) oxine_cu->ph Influenced by om High Organic Matter oxine_cu->om Influenced by clay High Clay Content oxine_cu->clay Influenced by oxides Fe/Mn/Al Oxides oxine_cu->oxides Influenced by aging Aging Processes (Time) oxine_cu->aging Influenced by bound_cu Immobilized Copper (Bound to Soil Matrix) (Low Bioavailability) ph->bound_cu om->bound_cu clay->bound_cu oxides->bound_cu aging->bound_cu

Caption: Key soil factors that lead to the immobilization of this compound.

chelation_concept cluster_0 Without Chelating Agent cluster_1 With Chelating Agent Cu_ion Cu²⁺ Soil_particle Soil Particle (Clay, Organic Matter) Cu_ion->Soil_particle Adsorption/ Precipitation Immobilized Immobilized Cu (Low Bioavailability) Soil_particle->Immobilized Cu_ion2 Cu²⁺ Chelator Chelator (e.g., EDTA) Cu_ion2->Chelator Complexation Chelated_Cu Chelated Copper (Protected) Chelator->Chelated_Cu Bioavailable Remains Bioavailable in Soil Solution Chelated_Cu->Bioavailable

Caption: Conceptual diagram of chelation enhancing copper bioavailability.

References

"degradation pathways of Oxine-copper under different environmental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxine-copper.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in soil?

In soil, this compound primarily degrades into its parent compound and 8-hydroxyquinoline. The degradation process is influenced by both biotic and abiotic factors. The half-life of this compound in soil can be as short as 2 days under specific conditions (20°C, 63% moisture water content), and it shows a low tendency to leach, with approximately 90% remaining in the top 0-6 cm of soil.

Q2: How does this compound degrade in aquatic environments?

The degradation of this compound in water is a complex process influenced by factors such as pH, dissolved oxygen, and the presence of chelating agents. The copper(II) ion is the more common oxidation state in pure water and can form complexes with hydroxide and carbonate ions. The fate of the 8-hydroxyquinoline moiety will depend on microbial activity and photodegradation. While specific half-life data in aquatic environments is limited in the provided search results, the toxicity of copper ions to aquatic life is a significant concern. Studies on zebrafish have shown that this compound can induce developmental toxicity and behavioral alterations.[1][2][3]

Q3: What is the role of photodegradation in the breakdown of this compound?

Photodegradation can contribute to the breakdown of this compound, particularly in aquatic environments and on plant surfaces. The process involves the absorption of light energy, which can lead to the cleavage of the copper-oxine bond and subsequent degradation of the 8-hydroxyquinoline molecule. The efficiency of photodegradation is dependent on the wavelength of light and the presence of other photosensitizing molecules in the environment.

Q4: How do environmental factors like pH and temperature affect the degradation of this compound?

  • pH: The stability and bioavailability of the copper component of this compound are highly dependent on pH. In general, lower pH (acidic conditions) can lead to increased dissolution of copper oxides and potentially accelerate the release of copper ions from the complex.[1][4][5][6][7][8][9] The fungitoxicity of the oxine component has been observed to increase with a rise in medium pH.[10]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including the degradation of pesticides. Increased temperatures can accelerate the oxidation of copper and the microbial metabolism of the organic component of this compound.[3][8][11][12][13][14][15]

Q5: What is the contribution of microbial activity to the degradation of this compound?

Microbial activity plays a crucial role in the degradation of the 8-hydroxyquinoline part of the this compound molecule.[16][17][18][19][20][21][22][23] Various soil microorganisms can utilize organic molecules as a source of carbon and energy, leading to their breakdown. The copper component, being an element, is not degraded but can be transformed and complexed by microbial processes. The presence of copper can also impact the microbial community in the soil, potentially affecting the overall rate of organic matter decomposition.

Troubleshooting Guides for Experimental Analysis

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?

  • Possible Cause 1: Secondary Interactions: Residual silanol groups on the silica-based column can interact with the basic nitrogen atom of the 8-hydroxyquinoline moiety, causing peak tailing.

    • Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., polymer-based). Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to reduce these interactions.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Metal Chelation: The oxine moiety can chelate with metal ions in the HPLC system (e.g., from stainless steel frits or tubing), leading to peak distortion.

    • Solution: Use a metal-free or PEEK (polyether ether ketone) HPLC system. Adding a chelating agent like EDTA to the mobile phase can also help to mitigate this issue.[24]

Q2: My LC-MS/MS analysis of this compound is showing significant signal suppression. How can I troubleshoot this?

  • Possible Cause 1: Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil extracts, plant tissues) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression.[1][2][4][25][26]

    • Solution 1: Improve Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components before analysis.

    • Solution 2: Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.

    • Solution 3: Isotope Dilution: If available, use a stable isotope-labeled internal standard for this compound to correct for both matrix effects and variations in instrument response.

  • Possible Cause 2: Inefficient Ionization: The choice of mobile phase additives can significantly impact the ionization efficiency of this compound.

    • Solution: Optimize the mobile phase composition, including the type and concentration of acid or buffer, to enhance the signal. For example, formic acid or ammonium formate are commonly used to promote protonation and improve signal in positive ion mode.

Q3: I am experiencing poor recovery of this compound during sample extraction. What are the likely reasons and solutions?

  • Possible Cause 1: Inefficient Extraction Solvent: The solvent may not be effectively extracting this compound from the sample matrix.

    • Solution: Experiment with different extraction solvents or solvent mixtures. For example, a mixture of acetonitrile and water is often used for extracting pesticide residues from soil and plant matrices.[25]

  • Possible Cause 2: Adsorption to Labware: this compound can adsorb to glass surfaces.

    • Solution: Use polypropylene or other plastic labware to minimize adsorptive losses.

  • Possible Cause 3: Degradation during Extraction: The extraction conditions (e.g., high temperature, extreme pH) might be causing the degradation of this compound.

    • Solution: Perform extractions at room temperature or below and avoid harsh pH conditions unless necessary for extraction efficiency.

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation of this compound.

Table 1: Half-life of this compound in Soil

Soil TypeTemperature (°C)Moisture ContentHalf-life (DT50) in daysReference
Not Specified2063% MWC2
Litchi Orchard SoilField ConditionsNot Specified7.02[25]

Table 2: Half-life of this compound on Plants

PlantApplication MethodHalf-life (t1/2) in daysReference
LitchiField Application9.12[25]

Experimental Protocols

1. Analysis of this compound Residues by HPLC-PDA [25]

  • Extraction:

    • Homogenize 10g of the sample (e.g., soil, fruit pulp) with 20 mL of acetonitrile in a 50 mL centrifuge tube.

    • Shake vigorously for 5 minutes.

    • Add 4g of anhydrous magnesium sulfate and 1g of sodium chloride, and shake for another 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 10 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 2 mL of the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) detector at a suitable wavelength for this compound (e.g., 254 nm).

    • Injection Volume: 20 µL.

2. Analysis of this compound by LC-MS/MS [27]

  • Extraction:

    • Follow a suitable extraction procedure such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • LC Conditions:

    • Column: C18 column suitable for mass spectrometry.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient program to separate this compound from matrix interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the specific precursor and product ion transitions for this compound (e.g., m/z 352 -> m/z 146 for the [M+H]+ ion).

Visualizations

Degradation_Pathway_Soil OxineCopper This compound Degradation Degradation in Soil (Biotic & Abiotic) OxineCopper->Degradation Hydroxyquinoline 8-Hydroxyquinoline Degradation->Hydroxyquinoline CopperIon Copper Ions (Cu2+) Degradation->CopperIon FurtherDegradation Further Microbial Degradation Hydroxyquinoline->FurtherDegradation Sorption Sorption to Soil Particles CopperIon->Sorption Mineralization Mineralization (CO2, H2O, etc.) FurtherDegradation->Mineralization BoundResidues Bound Residues Sorption->BoundResidues

Caption: Degradation pathway of this compound in soil.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Soil/Plant Sample Extraction Extraction with Acetonitrile Sample->Extraction Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC analysis of this compound.

References

"storage stability of Oxine-copper in various matrices"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage stability of Oxine-copper (also known as copper-8-quinolinolate or copper-8-hydroxyquinolate) in various matrices. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[1][2] The container should be kept tightly closed.[3] It is stable for at least two years under normal warehouse storage conditions.[1]

Q2: What substances and conditions should be avoided during storage?

A2: Avoid exposure to heat and flames.[1] this compound should not be stored with strong oxidizing agents and alkaline compounds.[1]

Q3: How stable is this compound in aqueous solutions?

A3: The this compound complex is stable to abiotic hydrolysis in buffer solutions with a pH of 5, 7, and 9.[4] However, it is susceptible to rapid photolysis (breakdown by light) in aqueous solutions.[4][5] The half-life due to photolysis in a pH 7 buffer solution can range from 0.4 to 95.7 hours.[4] It's also important to note that this compound has very low solubility in water.[4][5]

Q4: Is this compound stable in biological matrices?

A4: The stability of this compound in biological matrices can vary. One study on agricultural products found that it remained relatively stable in cucumber and watermelon samples for up to 24 weeks when stored at -20°C.[6][7] However, its stability in other biological matrices, such as plasma or serum, has not been extensively reported and should be experimentally determined.

Q5: What is the stability of this compound in soil?

A5: In soil, the primary route of dissipation for this compound is microbial-mediated degradation.[4] The 8-hydroxyquinoline component of the complex degrades rapidly, with a reported half-life (DT50) of 1.74 days in certain mineral soils.[4]

Q6: Can the type of container affect the stability of this compound solutions?

A6: Yes, interactions with container materials can be a concern. A study on 8-hydroxyquinoline sulfate (a related compound) showed a rapid decrease in its concentration in solutions stored in vials with rubber stoppers, likely due to the binding of the compound to metals leached from the stoppers. To prevent adherence and potential interactions, using polypropylene containers is recommended.[8]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/UPLC Analysis

  • Possible Cause: Chelation with trace metals in the stationary phase or system. This compound is a strong chelating agent and can interact with any exposed metal ions in the HPLC column's silica packing or in the stainless steel components of the system.

  • Troubleshooting Steps:

    • Mobile Phase Additive: Add a competing chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a low concentration (e.g., 0.1%). This can help to saturate the metal-binding sites and improve peak shape.

    • Column Selection: Use a column with high-purity silica and thorough end-capping to minimize the presence of exposed silanols and metal impurities.[8]

    • System Passivation: If the problem persists, consider passivating the HPLC system with a strong acid (e.g., nitric acid), following the instrument manufacturer's guidelines, to remove any metallic contaminants.

Issue 2: Irreproducible Retention Times

  • Possible Cause: Insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Troubleshooting Steps:

    • Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. A minimum of 10-20 column volumes is recommended, especially for gradient methods.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mixing of mobile phase components can lead to retention time drift.

    • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.

Issue 3: Loss of Analyte or Low Recovery

  • Possible Cause: Adsorption of this compound to containers or system components, or degradation during sample preparation or storage.

  • Troubleshooting Steps:

    • Container Material: As mentioned in the FAQs, avoid glass and use polypropylene tubes and vials to minimize adsorption.[8]

    • Sample Preparation: Since this compound can dissociate under weakly acidic conditions, ensure the pH of your sample and standards is controlled.[8] If extracting from a neutral matrix, acidification during extraction may be necessary to prevent degradation.[8]

    • Light Protection: Protect samples and standards from light to prevent photolytic degradation, especially when in solution.[4][5] Use amber vials or cover clear vials with aluminum foil.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound in various matrices. It is important to note that this data is limited and may not be directly applicable to all experimental conditions or matrices.

MatrixConditionParameterValueCitation
CucumberStored at -20°C for 24 weeksDegradation5.12%[6]
WatermelonStored at -20°C for 24 weeksDegradation7.26%[6]
LitchiField ApplicationHalf-life (t½)9.12 days
SoilField ApplicationHalf-life (t½)7.02 days
Aqueous Buffer (pH 7)PhotolysisHalf-life (DT50)0.4 - 95.7 hours[4]
Aqueous Buffer (pH 5, 7, 9)HydrolysisStabilityStable[4]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Biological Matrices (e.g., Cucumber, Watermelon)

This protocol is adapted from a validated method for the analysis of this compound residues.[6][7]

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Homogenize at high speed for 2 minutes.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Sample Cleanup (Dispersive Solid-Phase Extraction):

    • Transfer 1.5 mL of the supernatant to a 2 mL micro-centrifuge tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of PSA (primary secondary amine).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • UPLC-MS/MS Conditions:

    • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 × 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase: A gradient of 0.1% formic acid in deionized water and acetonitrile.

    • Flow Rate: 0.30 mL/min.

    • Injection Volume: 1 µL.

    • Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods.[9] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) and treat with 0.1 M HCl and 0.1 M NaOH, respectively.

    • Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound and treat with 3-30% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Collect samples at different intervals.

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat (e.g., 80°C) for a specified period.

    • Also, subject a solution of this compound to the same temperature.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at different exposure times.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Obtain this compound in Matrix stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress timepoint Collect Samples at Various Time Points stress->timepoint extraction Sample Extraction & Cleanup timepoint->extraction hplc HPLC / UPLC-MS Analysis extraction->hplc quant Quantify Parent Compound hplc->quant degrad Identify Degradation Products hplc->degrad kinetics Determine Degradation Kinetics quant->kinetics pathway Propose Degradation Pathway degrad->pathway method Validate Stability-Indicating Method kinetics->method pathway->method

Caption: Workflow for an this compound stability study.

degradation_pathway cluster_stress Stress Conditions oxine_copper This compound Complex dissociation Dissociation oxine_copper->dissociation light Light (Photolysis) light->dissociation microbes Microbial Action hq_degraded Degradation Products of 8-Hydroxyquinoline microbes->hq_degraded copper_ion Copper (II) Ion dissociation->copper_ion hq 8-Hydroxyquinoline dissociation->hq hq->hq_degraded Oxidation / Ring Opening mechanism_of_action cluster_cell extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space oxine_copper This compound Complex transport Membrane Permeation (Lipid Soluble) oxine_copper->transport dissociation Dissociation transport->dissociation copper_ion Free Copper Ion (Cu²⁺) dissociation->copper_ion hq 8-Hydroxyquinoline dissociation->hq ros Generates Reactive Oxygen Species (ROS) copper_ion->ros enzyme Binds to Proteins/Enzymes copper_ion->enzyme dna Damages DNA copper_ion->dna damage Cellular Damage & Death ros->damage enzyme->damage dna->damage

References

Validation & Comparative

Validating HPLC Methods for Oxine-Copper Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Oxine-copper, a compound with significant antimicrobial properties. Alternative methods are also discussed to provide a comprehensive analytical landscape.

Comparison of Analytical Methods

The primary method for this compound quantification is Reverse-Phase HPLC (RP-HPLC) with UV detection. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative with higher sensitivity and selectivity.

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method
Principle RP-HPLC with UV detectionRP-HPLC with Photodiode Array (PDA) detectionLiquid Chromatography with Tandem Mass Spectrometry
Linearity Range 1 - 100 ng[1]0.05 - 5.00 mg/L0.01 - 2.0 mg/L[2]
**Correlation Coefficient (R²) **Not Specified0.9996Not Specified
Limit of Detection (LOD) 0.1 ng[1]Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not Specified0.01 mg/kg0.01 mg/kg[3]
Accuracy (Recovery) Not Specified80.1 - 103.5%Not Specified
Precision (RSD) Not Specified1.52 - 12.07%Not Specified
Specificity GoodGoodHigh

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below to facilitate replication and validation in your laboratory.

HPLC-UV Method 1

This method is suitable for the determination of trace amounts of this compound in water samples.[1]

  • Sample Preparation: Extract this compound from the water sample using dichloromethane. Evaporate the dichloromethane solution to dryness. Dissolve the residue in methanol for analysis.[1]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-2, 5 µm, 250 mm x 4.6 mm i.d.[1]

    • Mobile Phase: Acetonitrile and 50 mM phosphate buffer (pH 3.5) containing 0.1% EDTA-2Na (40:60, v/v).[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Detection Wavelength: 240 nm.[1]

    • Injection Volume: Not Specified.

  • Note: In this method, the EDTA in the mobile phase converts this compound to 8-hydroxyquinoline, which is then quantified.[1]

HPLC-PDA Method 2

This method has been validated for the analysis of this compound residues in litchi and soil.

  • Sample Preparation: Detailed sample extraction procedures for litchi and soil are outlined in the source publication.

  • Chromatographic Conditions:

    • Column: EclipseXDB-C18, 5 µm, 4.6 mm x 260 mm.

    • Mobile Phase: Isocratic elution with acetonitrile and aqueous phosphate buffer (40:60, v/v).

    • Flow Rate: 0.4 mL/min.

    • Detection: PDA detector at 250 nm.

    • Injection Volume: 20 μL.

LC-MS/MS Method

This method provides high sensitivity and is applicable for the determination of this compound residues in various agricultural products.[2][3]

  • Sample Preparation: Extraction from the sample is performed with acetone under acidic conditions using hydrochloric acid.[3] This is followed by liquid-liquid partitioning and solid-phase extraction cleanup.[3]

  • Chromatographic Conditions:

    • Column: Octadecylsilanized silica gel, 3 µm, 2.1 mm x 100 mm.[3]

    • Mobile Phase: A gradient elution using 0.05 vol% acetic acid in water and 0.05 vol% acetic acid in acetonitrile.[3]

    • Flow Rate: Not Specified.

    • Column Temperature: 40°C.[3]

    • Injection Volume: 5 μL.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

    • Monitoring Ions: Precursor ion m/z 146, product ions m/z 128 and 118.[3]

Method Validation Workflow

The following diagram illustrates a typical workflow for validating an HPLC method for this compound quantification.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate Precision) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability start->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

References

Comparative Efficacy of Oxine-copper and Chlorothalonil Against Fungal Pathogens: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of Oxine-copper and Chlorothalonil, two broad-spectrum fungicides with distinct modes of action. The information presented is curated from scientific literature to assist in research and development endeavors.

Executive Summary

Both this compound and Chlorothalonil are effective multi-site fungicides, making them valuable tools in managing a wide range of fungal pathogens and mitigating the development of resistance. This compound, a chelated compound, demonstrates potent and rapid fungicidal activity against a broad spectrum of fungi. Chlorothalonil is a widely used contact fungicide known for its reliability and low risk of resistance. The comparative efficacy of these two fungicides can be pathogen-specific, and this guide provides available quantitative data to inform their potential applications.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of this compound and Chlorothalonil against key fungal pathogens based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data presented is compiled from different sources. The experimental protocols for these studies are detailed in the subsequent section.

Table 1: Efficacy Against Botrytis cinerea (Gray Mold)

FungicideParameterValueSource
Chlorothalonil EC5046.8 - 59.4 ppm[1]
Copper IC502.87 mM[2][3]

Note: The value for Copper is for copper ions and serves as a proxy for the activity of copper-based fungicides like this compound. Direct IC50 or EC50 values for this compound against Botrytis cinerea were not available in the reviewed literature.

Table 2: Efficacy Against Alternaria solani (Early Blight)

FungicideParameterConcentrationMycelial Inhibition (%)Source
Chlorothalonil Mycelial Inhibition0.25%40.56%[4]
Chlorothalonil Mycelial Inhibition0.1%55.00%[5]
Chlorothalonil Mycelial Inhibition0.2%-[6]
Chlorothalonil Mycelial Inhibition0.25%-[5]
This compound --Data not available-

Note: Data for this compound against Alternaria solani was not available in the reviewed literature. The efficacy of Chlorothalonil can vary based on the specific formulation and experimental conditions.

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Fungi

Fungal SpeciesMediumMIC (µM)MFC (µM)
Aspergillus flavusCDLM16.8>2000
SLM198.9>2000
CDA420>2000
SDA500>2000
Penicillium citrinumCDLM59.4>2000
SLM158.8>2000
CDA158>2000
SDA354>2000
Fusarium chlamydosporumCDLM30.150.3
SLM189.7112.1
CDA595.41415.5
SDA630.21680.5
Rhizopus stoloniferCDLM17.1>1000
SLM89.6>1000
SDA158.1-

Source: Adapted from a study on the fungitoxicity of oxine and copper oxinate.[7] CDLM: Czapek-Dox Liquid Medium, SLM: Sabouraud Liquid Medium, CDA: Czapek-Dox Agar, SDA: Sabouraud Dextrose Agar.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used to generate the data in the preceding tables.

Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the in vitro efficacy of non-systemic fungicides like Chlorothalonil.

  • Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide (e.g., Chlorothalonil) is added to the molten agar at various concentrations. The agar is then poured into sterile Petri plates.

  • Inoculation: A mycelial disc of a specific diameter (e.g., 5mm) from an actively growing culture of the target fungus (e.g., Alternaria solani) is placed at the center of the fungicide-amended and control plates.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25 ± 2°C) for a defined period.

  • Data Collection: The radial growth of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.[8][9]

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[4][5][6][10][11]

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared from a fresh culture and its concentration is adjusted.

  • Antifungal Agent Dilution: A serial dilution of the antifungal agent is prepared in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at a specified temperature and duration.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often defined as a certain percentage of reduction in turbidity compared to the control.

Mandatory Visualization

Experimental Workflow: Poisoned Food Technique

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_medium Prepare & Autoclave Fungal Growth Medium prep_fungicide Incorporate Fungicide into Molten Medium prep_medium->prep_fungicide pour_plates Pour into Petri Plates prep_fungicide->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Radial Colony Growth incubate->measure calculate Calculate % Mycelial Growth Inhibition measure->calculate

Caption: Workflow for the poisoned food technique.

Mechanism of Action: this compound

G cluster_fungal_cell Fungal Cell oxine_copper This compound (Lipophilic) cell_membrane Cell Membrane oxine_copper->cell_membrane Penetrates intracellular Intracellular Space cell_membrane->intracellular metal_ions Essential Metal Ions (e.g., Fe, Zn) intracellular->metal_ions Chelates enzymes Metalloenzymes intracellular->enzymes Inhibits metal_ions->enzymes Required for function disruption Disruption of Enzyme Function enzymes->disruption cell_death Cell Death disruption->cell_death

Caption: Proposed mechanism of this compound.

Mechanism of Action: Chlorothalonil

G cluster_fungal_cell Fungal Cell chlorothalonil Chlorothalonil gsh Glutathione (GSH) chlorothalonil->gsh Reacts with gst Glutathione S-transferase (GST) chlorothalonil->gst Inhibits sulfhydryl_enzymes Sulfhydryl-containing Enzymes chlorothalonil->sulfhydryl_enzymes Reacts with -SH groups gsh->gst Substrate for inactivation Enzyme Inactivation gst->inactivation sulfhydryl_enzymes->inactivation metabolic_disruption Metabolic Disruption inactivation->metabolic_disruption cell_death Cell Death metabolic_disruption->cell_death

Caption: Mechanism of Chlorothalonil.

References

A Comparative Analysis of Oxine-Copper and Other Copper-Based Fungicides in the Context of Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Oxine-copper (also known as copper oxinate or copper-8-quinolinolate) and other inorganic copper fungicides, such as copper hydroxide and copper oxychloride, with a specific focus on the potential for cross-resistance. The development of fungicide resistance is a critical challenge in agriculture and material preservation. Understanding the potential for cross-resistance between related active ingredients is paramount for designing effective and sustainable disease management strategies.

Executive Summary

Copper-based fungicides have been a cornerstone of disease management for over a century due to their broad-spectrum activity and low likelihood of resistance development. This is attributed to their multi-site mode of action, which disrupts multiple physiological functions in fungal and bacterial pathogens. This compound distinguishes itself from other copper fungicides by being a chelate of a copper ion with 8-hydroxyquinoline (oxine). This formulation influences its biological activity and suggests a mode of action that is not solely dependent on the copper ion.

Evidence suggests that the risk of cross-resistance between this compound and other copper fungicides is low. This is supported by the multi-site activity of all copper fungicides (FRAC Code M1) and the distinct mode of action of the oxine ligand in this compound.[1][2][3] Studies on this compound have shown that it does not elicit resistance upon long-term exposure.[4][5] While fungal resistance to copper is rare, bacterial pathogens have demonstrated the ability to develop resistance.[2][6]

Comparative Efficacy and Resistance Potential

Mechanism of Action
  • Inorganic Copper Fungicides (e.g., Copper Hydroxide, Copper Oxychloride): These compounds act as protectant fungicides, forming a barrier on the plant surface.[7] In the presence of water, they slowly release copper ions (Cu²⁺).[8][9] These ions are non-specific in their action and disrupt cellular function by denaturing proteins and enzymes, interfering with energy transport, and compromising cell membrane integrity.[6][9] This multi-site activity makes it difficult for pathogens to develop resistance through a single gene mutation.[1][2]

  • This compound: This fungicide combines the multi-site activity of the copper ion with the biological activity of its chelating agent, 8-hydroxyquinoline (oxine).[4][10] Research suggests that oxine itself is fungitoxic and that this compound and oxine have independent mechanisms of action.[4][5][10] The chelated structure of this compound facilitates a gradual and safe release of copper ions.[11] Some sources also indicate it has both contact and systemic multi-site activity.[12]

Below is a diagram illustrating the proposed multi-site mechanism of action of copper ions, which is a shared characteristic among all copper fungicides and central to their low resistance risk.

Copper_Fungicide_MoA cluster_pathogen Fungal/Bacterial Pathogen Cell cluster_copper Enzymes Enzymes & Proteins Membrane Cell Membrane DNA DNA Replication Respiration Cellular Respiration Cu_ion Cu²⁺ Ion Cu_ion->Enzymes Denaturation Cu_ion->Membrane Disruption of Integrity Cu_ion->DNA Inhibition Cu_ion->Respiration Interference

Caption: Multi-site mode of action of copper ions in pathogen cells.

Quantitative Performance Data

Table 1: In Vitro Antifungal Activity of this compound (Copper Oxinate) [4]

Fungal SpeciesMediumMIC (µM)MFC (µM)
Aspergillus flavusCzapek-Dox Broth7.2>100
Penicillium citrinumCzapek-Dox Broth7.5>100
Fusarium chlamydosporumCzapek-Dox Broth6.6<100
Rhizopus stoloniferCzapek-Dox Broth3.130.1
Pythium ultimumCzapek-Dox Broth1.810.5
Phytophthora cinnamomiCzapek-Dox Broth1.810.5
Sclerotinia sclerotiorumCzapek-Dox Broth1.810.5

Data extracted from a study by Nicoletti et al. The original study should be consulted for full experimental details.[4]

Comparative efficacy data for other copper fungicides often varies depending on the formulation, particle size, and environmental conditions.[8] For instance, copper hydroxide is known for its small particle size and rapid release of copper ions, while copper oxychloride has a slightly larger particle size with a slower, more prolonged release.[8]

Experimental Protocols for Cross-Resistance Assessment

A standard methodology to assess cross-resistance in vitro involves comparing the sensitivity of fungal isolates to different fungicides. Below is a generalized experimental workflow.

Protocol: In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)
  • Fungal Isolates: Obtain pure cultures of the target fungal pathogens. This should include both wild-type (sensitive) isolates and, if available, isolates with known resistance to a particular fungicide.

  • Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA).[13] After autoclaving and cooling to approximately 50-60°C, amend the agar with the test fungicides at a range of concentrations. Fungicides should be dissolved in an appropriate solvent (e.g., dimethyl sulfoxide or water) before being added to the medium. A control plate with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the growth on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Determine the Effective Concentration to inhibit 50% of growth (EC₅₀) for each fungicide and each fungal isolate by plotting the inhibition percentage against the log of the fungicide concentration and performing a regression analysis.

  • Cross-Resistance Determination: Cross-resistance is indicated if isolates resistant to one fungicide also show reduced sensitivity (higher EC₅₀ values) to another fungicide.

The following diagram outlines this experimental workflow.

Cross_Resistance_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolates 1. Obtain Fungal Isolates Media 2. Prepare Fungicide-Amended and Control Media Isolates->Media Inoculate 3. Inoculate Plates with Mycelial Plugs Media->Inoculate Incubate 4. Incubate at Optimal Temperature Inoculate->Incubate Measure 5. Measure Colony Diameters Incubate->Measure Calculate 6. Calculate EC₅₀ Values Measure->Calculate Analyze 7. Analyze for Cross-Resistance Calculate->Analyze

Caption: Experimental workflow for assessing fungicide cross-resistance.

Conclusion

The available evidence strongly suggests a low risk of cross-resistance between this compound and other copper-based fungicides. This is primarily due to the multi-site mode of action inherent to all copper compounds and the additional, independent fungicidal properties of the oxine ligand in this compound. For robust, long-term disease management, it is crucial to employ integrated pest management strategies, including the rotation of fungicides with different modes of action. While copper fungicides as a group (FRAC M1) are considered low-risk for resistance, prudent use is always recommended to preserve their efficacy. Further direct comparative studies are warranted to definitively quantify the cross-resistance potential between these valuable fungicidal agents.

References

In Vitro Antifungal Activity: A Comparative Analysis of Oxine-Copper and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of antifungal agents is paramount. This guide provides an objective, data-driven comparison of the in vitro antifungal activity of Oxine-copper (Copper-8-quinolinolate) and its parent compound, 8-hydroxyquinoline (also known as oxine). This analysis is based on experimental data to delineate their respective efficacies and fungicidal properties.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal efficacy of this compound and 8-hydroxyquinoline has been evaluated against a broad spectrum of fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, providing a clear comparison of their potency. Lower MIC and MFC values indicate greater antifungal activity.

Data from a comprehensive study by Nicoletti et al. (2004) directly comparing the two compounds is presented below. The study utilized standardized methods to assess their activity against a range of physiologically diverse fungi.[1] It is important to note that the MIC and MFC for both agents were found to be dependent on the specific method and medium used in the experiments.[1]

Fungal SpeciesCompoundMIC (µM)MFC (µM)Medium
Aspergillus flavus 8-hydroxyquinoline (Oxine)16 - >2000198 - >2000CDLM/SLM
This compound7 - 209 - >100CDLM/SLM
Penicillium citrinum 8-hydroxyquinoline (Oxine)59 - >2000158 - >2000CDLM/SLM
This compound7 - 7028 - >100CDLM/SLM
Fusarium chlamydosporum 8-hydroxyquinoline (Oxine)30 - 550189 - 112CDLM/SLM
This compound6 - 30>100CDLM/SLM
Rhizopus stolonifer 8-hydroxyquinoline (Oxine)17 - >100089 - >1000CDLM/SLM
This compound3 - 2430 - 20CDLM/SLM

*CDLM: Czapek-Dox Liquid Medium; SLM: Sabouraud Liquid Medium. Data extracted from Nicoletti et al., 2004.[1]

From the data, it is evident that This compound is generally more active and more broadly and rapidly fungicidal than 8-hydroxyquinoline .[1] Both compounds demonstrate fungicidal activity at low concentrations against significant plant pathogens and are also effective against important spoilage and mycotoxin-producing molds.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the presented data and for designing future studies. The following protocol is based on the methods described for in vitro antifungal susceptibility testing.

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6]

  • Preparation of Antifungal Solutions: Stock solutions of this compound and 8-hydroxyquinoline are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI 1640 with L-glutamine, buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells).

  • Incubation: The microtiter plates containing the serially diluted antifungal agents and the fungal inoculum are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some filamentous fungi).

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Subculturing: Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Plating: The aliquot is spread onto an agar plate that does not contain any antifungal agent.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for the growth of any viable fungal cells.

  • MFC Reading: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates, indicating a 99.9% killing of the original inoculum.

Visualizing the Experimental Workflow and Compound Relationship

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination prep_agents Prepare Antifungal Solutions (this compound & 8-HQ) serial_dilution Serial Dilution in Microtiter Plate prep_agents->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plates (e.g., 35°C, 24-48h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubation_mfc Incubate Agar Plates subculture->incubation_mfc read_mfc Read MFC (Lowest concentration with no fungal growth) incubation_mfc->read_mfc

Caption: Experimental workflow for comparing the in vitro antifungal activity.

compound_relationship cluster_components Components cluster_interaction Interaction with Fungal Cell hq 8-Hydroxyquinoline (Oxine) oxine_copper This compound (Chelated Complex) hq->oxine_copper fungal_cell Fungal Cell hq->fungal_cell Antifungal Activity cu Copper (Cu²⁺) cu->oxine_copper oxine_copper->fungal_cell Enhanced Antifungal Activity

Caption: Conceptual relationship of this compound and its components.

Mechanism of Action

The antifungal mechanism of 8-hydroxyquinoline and its derivatives is multifaceted. Studies suggest that they can target the fungal cell wall.[2] For instance, some 8-hydroxyquinoline derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane in Candida spp. and dermatophytes.[2][3] Clioquinol, a derivative of 8-hydroxyquinoline, has been observed to damage the cell wall and inhibit the formation of pseudohyphae in C. albicans.[2][3]

The enhanced activity of this compound is attributed to the chelation of the copper ion by the 8-hydroxyquinoline molecule. This chelation can increase the lipophilicity of the compound, facilitating its entry into the fungal cell. Once inside, the complex can dissociate, releasing copper ions and 8-hydroxyquinoline, which can then exert their toxic effects on various cellular targets. The formation of metal oxinates is considered a key factor in potentiating the antifungal action.[4] It is proposed that this compound and 8-hydroxyquinoline may have independent mechanisms of action.[4][5]

Conclusion

The in vitro data strongly indicates that this compound possesses superior antifungal and fungicidal activity compared to 8-hydroxyquinoline alone against a wide range of fungi. The chelation of copper by 8-hydroxyquinoline appears to be a critical factor in this enhanced efficacy. For researchers in the field of antifungal drug development, this compound represents a potent compound worthy of further investigation, particularly in understanding its precise molecular targets and in vivo efficacy. The standardized methodologies outlined provide a robust framework for such comparative studies.

References

A Comparative Analysis of the Environmental Impact of Oxine-copper and Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the ecotoxicological profiles of oxine-copper, a strobilurin, a triazole, and a dithiocarbamate fungicide, providing researchers with comparative data and insights into their environmental risks.

Introduction

Fungicides are indispensable tools in modern agriculture for controlling plant diseases and ensuring food security. However, their application raises concerns about their potential impact on non-target organisms and the wider environment. This guide provides a comparative analysis of the environmental impact of this compound, a quinoline fungicide, against three other widely used fungicide classes: strobilurins (represented by azoxystrobin), triazoles (represented by tebuconazole), and dithiocarbamates (represented by mancozeb).

This comparison focuses on their toxicity to a range of non-target organisms and their environmental fate. It is important to note that the data presented are compiled from various individual studies and are not from direct comparative experiments. Therefore, while this guide provides a valuable overview, direct comparisons of toxicity values should be made with caution due to potential variations in experimental conditions.

Data Presentation: Comparative Ecotoxicity and Environmental Fate

The following tables summarize the quantitative data on the ecotoxicity and environmental fate of this compound, azoxystrobin, tebuconazole, and mancozeb.

Table 1: Acute Toxicity to Aquatic Organisms

FungicideTest OrganismEndpointValueReference
This compound Oncorhynchus mykiss (Rainbow Trout)96h LC508.94 µg/L[1]
Daphnia magna (Water Flea)48h EC50177 µg/L[1]
Azoxystrobin Oncorhynchus mykiss (Rainbow Trout)96h LC500.47 mg/L (470 µg/L)[2]
Daphnia magna (Water Flea)48h EC500.259 mg/L (259 µg/L)[2]
Tebuconazole Oncorhynchus mykiss (Rainbow Trout)96h LC504.4 mg/L[3]
Daphnia magna (Water Flea)48h EC503.5 mg/L[4]
Mancozeb Oncorhynchus mykiss (Rainbow Trout)96h LC500.46 ppm (460 µg/L)[5]
Daphnia magna (Water Flea)48h EC500.58 ppm (580 µg/L)[5]

Table 2: Acute Toxicity to Terrestrial Organisms

FungicideTest OrganismEndpointValueReference
This compound Anas platyrhynchos (Mallard Duck)LD50> 2000 mg/kg[1]
Apis mellifera (Honeybee)-Non-toxic[1]
Azoxystrobin Colinus virginianus (Bobwhite Quail)LD50> 2000 mg/kg[6]
Apis mellifera (Honeybee)Contact LD50> 200 µ g/bee [7]
Tebuconazole Colinus virginianus (Bobwhite Quail)LD501988 mg/kg[3]
Apis mellifera (Honeybee)Oral LD50> 200 µ g/bee [3]
Mancozeb Anas platyrhynchos (Mallard Duck)LD50> 6400 mg/kg[5]
Apis mellifera (Honeybee)-Low toxicity[8]

Table 3: Mammalian Acute Toxicity

FungicideTest OrganismEndpointValueReference
This compound RatOral LD505000 mg/kg[1]
Azoxystrobin RatOral LD50> 5000 mg/kg[6]
Tebuconazole Rat (female)Oral LD501700 mg/kg[3]
Mancozeb RatOral LD504500 - 11200 mg/kg[9]

Table 4: Environmental Fate

FungicideParameterValueReference
This compound Soil half-life (DT50)8-hydroxyquinoline component biodegrades rapidly (DT50=1.74 days)[10]
Azoxystrobin Soil half-life (DT50)11-80 days[6]
Tebuconazole Soil half-life (DT50)51-126 days[3]
Mancozeb Soil half-life (DT50)Not persistent in soil[8]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure comparability and reliability of the results. Below are summaries of the key experimental methodologies.

OECD 236: Fish Embryo Acute Toxicity (FET) Test

This test assesses the acute toxicity of chemicals to the embryonic stages of fish, with the zebrafish (Danio rerio) being the recommended species.[11][12]

  • Test Organisms: Newly fertilized zebrafish eggs.

  • Exposure Period: 96 hours.

  • Test Design: A minimum of five test concentrations in a geometric series and a control group are used. Twenty embryos are exposed per concentration, with one embryo per well in a 24-well plate.

  • Observations: Lethality is assessed at 24, 48, 72, and 96 hours based on four apical endpoints: (i) coagulation of the embryo, (ii) lack of somite formation, (iii) non-detachment of the tail, and (iv) lack of heartbeat.[13][14]

  • Endpoint: The primary endpoint is the LC50 (lethal concentration for 50% of the test organisms) at 96 hours.

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline details a method to determine the acute immobilisation of Daphnia magna when exposed to a test substance.[1][6]

  • Test Organisms: Young daphnids, less than 24 hours old.

  • Exposure Period: 48 hours.

  • Test Design: At least five concentrations of the test substance arranged in a geometric series are tested, along with a control. Typically, four replicates with five daphnids each are used for each concentration.

  • Observations: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[15]

  • Endpoint: The main endpoint is the EC50 (effective concentration for 50% of the test organisms) for immobilisation at 48 hours.[16]

OECD 223: Avian Acute Oral Toxicity Test

This test is designed to evaluate the acute oral toxicity of a substance to birds.[3][4]

  • Test Organisms: Commonly used species include the Northern bobwhite (Colinus virginianus) or mallard duck (Anas platyrhynchos).

  • Test Design: The test can be conducted as a limit test (a single high dose) or a dose-response study to determine the LD50. In a dose-response study, groups of birds are administered the test substance at different dose levels via oral gavage.

  • Observations: Mortality and signs of toxicity are observed for at least 14 days after dosing. Body weight and food consumption are also monitored.[17]

  • Endpoint: The primary endpoint is the LD50 (lethal dose for 50% of the test organisms), expressed in mg of test substance per kg of body weight.[18]

Assessment of Fungicide Effects on Soil Microbial Communities

The impact of fungicides on soil microorganisms is often assessed by measuring changes in soil respiration. This method reflects the overall metabolic activity of the microbial community.[19]

  • Methodology: Soil samples are treated with the fungicide at various concentrations. The production of carbon dioxide (CO2) from the soil is then measured over a period of time.[20]

  • Substrate-Induced Respiration (SIR): To specifically measure the active microbial biomass, a readily metabolizable substrate like glucose is added to the soil. The resulting flush of CO2 is indicative of the size and activity of the microbial population.[19]

  • Selective Inhibition: To differentiate between bacterial and fungal contributions to soil respiration, selective inhibitors can be used. For example, an antibacterial agent like streptomycin can be used to inhibit bacterial respiration, while a fungal inhibitor like cycloheximide can be used to suppress fungal activity.[21][22]

Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the key signaling pathways and mechanisms of toxicity for copper-based fungicides, strobilurins, and triazoles in non-target organisms.

Copper_Toxicity_Pathway Cu Copper Ions (Cu2+) ROS Reactive Oxygen Species (ROS) Generation Cu->ROS Induces EnzymeInhibition Enzyme Inhibition (e.g., Na+/K+-ATPase) Cu->EnzymeInhibition Directly inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid peroxidation, Protein oxidation, DNA damage) OxidativeStress->CellularDamage Apoptosis Apoptosis (Programmed Cell Death) CellularDamage->Apoptosis TissueDamage Tissue Damage (Gills, Liver, Neurons) Apoptosis->TissueDamage IonRegulation Disruption of Ion Regulation EnzymeInhibition->IonRegulation IonRegulation->TissueDamage ImpairedGrowth Impaired Growth and Reproduction TissueDamage->ImpairedGrowth

Caption: Adverse outcome pathway for chronic copper toxicity in fish.

Strobilurin_Toxicity_Pathway cluster_0 Mitochondrial Respiration Strobilurin Strobilurin Fungicide ComplexIII Complex III (Cytochrome bc1) Strobilurin->ComplexIII Inhibits Mitochondria Mitochondrion ElectronTransport Electron Transport Chain OxidativeStress Oxidative Stress ComplexIII->OxidativeStress Leads to ATP_Production ATP Production ElectronTransport->ATP_Production Drives CellularDysfunction Cellular Dysfunction ATP_Production->CellularDysfunction Reduced ATP leads to OxidativeStress->CellularDysfunction Apoptosis Apoptosis CellularDysfunction->Apoptosis Toxicity Developmental and Physiological Toxicity Apoptosis->Toxicity

Caption: Mechanism of strobilurin toxicity in non-target aquatic organisms.

Triazole_Toxicity_Pathway Triazole Triazole Fungicide CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP17A1) Triazole->CYP_Enzymes Inhibits Steroidogenesis Steroidogenesis CYP_Enzymes->Steroidogenesis Catalyzes SteroidHormones Steroid Hormone Production (e.g., Testosterone, Estradiol) Steroidogenesis->SteroidHormones Leads to HormonalImbalance Hormonal Imbalance SteroidHormones->HormonalImbalance Disrupted production leads to ReproductiveEffects Reproductive and Developmental Effects HormonalImbalance->ReproductiveEffects

Caption: Triazole fungicide-induced disruption of steroidogenesis in fish.

Conclusion

This comparative analysis highlights the diverse environmental impact profiles of different fungicide classes. This compound, while effective, demonstrates high toxicity to aquatic organisms, a characteristic shared with other copper-based fungicides. Strobilurins, such as azoxystrobin, also exhibit significant aquatic toxicity, primarily through the disruption of mitochondrial respiration.[23][24] Triazole fungicides, like tebuconazole, raise concerns due to their potential to interfere with the endocrine systems of non-target organisms by inhibiting steroidogenesis.[25][26] Dithiocarbamates, represented by mancozeb, are also highly toxic to aquatic life.[8][9]

The persistence of these fungicides in the environment also varies, with copper being a persistent heavy metal that can accumulate in soil with repeated applications.[27] Synthetic fungicides like azoxystrobin and tebuconazole have moderate persistence in soil.

The choice of a fungicide should therefore involve a careful consideration of its efficacy against the target pathogen, as well as a thorough assessment of its potential risks to the surrounding ecosystem. This guide provides a foundation for such an assessment by presenting key ecotoxicological data and outlining the mechanisms of toxicity for these important classes of fungicides. Further research, particularly direct comparative studies, is needed to provide a more definitive ranking of the environmental risks associated with these compounds.

References

A Comparative Analysis of the Antimicrobial Spectrum: Oxine-copper vs. Copper Oxychloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectrum of activity of two prominent copper-based antimicrobial compounds: Oxine-copper (also known as copper 8-quinolinolate or copper oxinate) and copper oxychloride. The information presented is based on available experimental data to assist researchers in assessing their potential applications.

Overview of Antimicrobial Activity

Both this compound and copper oxychloride are recognized for their broad-spectrum fungicidal and bactericidal properties.[1][2][3] However, they differ in their chemical structure, mode of action, and, consequently, their specific activities against various pathogens.

This compound is a chelated copper compound that is generally considered to have a more potent and broader range of fungicidal activity.[4] Studies suggest that it is effective at low concentrations against a wide array of fungi, including significant plant pathogens and molds responsible for spoilage and mycotoxin production.[4]

Copper oxychloride is a widely used inorganic copper compound that functions as a protectant fungicide and bactericide.[1][5] It acts on the plant surface to prevent fungal spores and bacteria from germinating and causing infection.[1] Its efficacy is dependent on the slow release of copper ions in the presence of moisture.[3]

Quantitative Data on Antifungal Activity

Spectrum of Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a diverse range of fungal species, as determined by broth and agar dilution methods.[4] The data indicates that this compound is particularly effective against Pythium, Phytophthora, Sclerotina, and Trametes species.[4]

Table 1: Antifungal Activity of this compound (µM) - Broth Dilution Method [4]

Fungal SpeciesMediumMIC (µM)MFC (µM)
Aspergillus flavusCDLM16.8>2000
SLM198.9>2000
Penicillium citrinumCDLM59.4>2000
SLM158.8>2000
Fusarium chlamydosporumCDLM30.150.3
SLM89.7112.1
Rhizopus stoloniferCDLM17.1>1000
SLM89.6>1000
Pythium irregulareCDLM0.91.1
SLM1.32.1
Phytophthora cinnamomiCDLM0.91.1
SLM1.32.1
Sclerotinia sclerotiorumCDLM1.11.3
SLM1.32.1
Trametes cinnabarinaCDLM1.11.3
SLM1.32.1

CDLM: Czapek-Dox Liquid Medium; SLM: Sabouraud Liquid Medium

Table 2: Antifungal Activity of this compound (µM) - Agar Dilution Method [4]

Fungal SpeciesMediumMIC (µM)MFC (µM)
Aspergillus flavusCDA420.1>2000
SDA500.2>2000
Penicillium citrinumCDA158.8>2000
SDA354.1>2000
Fusarium chlamydosporumCDA595.41415.5
SDA630.21680.5
Rhizopus stoloniferCDANT158.1
SDAlNT
Pythium irregulareCDA2.63.5
SDA3.54.2
Phytophthora cinnamomiCDA2.63.5
SDA3.54.2
Sclerotinia sclerotiorumCDA2.63.5
SDA3.54.2
Trametes cinnabarinaCDA2.63.5
SDA3.54.2

CDA: Czapek-Dox Agar; SDA: Sabouraud Dextrose Agar; NT: Not Tested; l: MFC same or >2 higher than MIC

Spectrum of Activity of Copper Oxychloride

Quantitative, comparative in-vitro data for copper oxychloride against a broad spectrum of fungi in a single study is limited in the available literature. However, its efficacy as a broad-spectrum fungicide and bactericide is well-established through extensive field use and targeted studies.[5][6]

Copper oxychloride is effective against a range of fungal and bacterial diseases, including:

  • Fungal Diseases: Downy mildew, leaf spots, blights, and anthracnose.[6][7]

  • Bacterial Diseases: Bacterial canker and bacterial spot.[7]

In an in-vitro study against pathogens causing post-harvest bulb rot of onion, copper oxychloride showed 28.89% mycelial growth inhibition against Aspergillus niger and 65.54% inhibition against Fusarium oxysporum f. sp. cepae.[8] Another study on ginger rhizome rot found that a 0.3% concentration of copper oxychloride was most effective in controlling the growth of Fusarium solani.[3]

Mechanisms of Action

The antimicrobial activity of this compound and copper oxychloride stems from the action of copper, but their delivery and interaction with pathogenic cells are distinct.

This compound: A Chelating Agent with Multi-faceted Action

The mechanism of action for this compound is multifaceted. The 8-hydroxyquinoline (oxine) component acts as a potent chelating agent, which facilitates the uptake of copper into the fungal or bacterial cell. Inside the cell, it is thought to disrupt essential enzyme systems by binding to metal ions that are crucial for their function. Additionally, this compound can increase cell membrane permeability, leading to leakage of cellular contents and cell death.

cluster_Cell Pathogen Cell Enzyme_Inactivation Enzyme Inactivation Cell_Death Cell Death Enzyme_Inactivation->Cell_Death Membrane_Damage Membrane Damage Membrane_Damage->Cell_Death Oxine_Copper This compound Oxine_Copper->Enzyme_Inactivation Chelation of Metal Cofactors Cell_Membrane Cell Membrane Oxine_Copper->Cell_Membrane Increased Permeability Cell_Membrane->Membrane_Damage

Mechanism of Action of this compound.
Copper Oxychloride: Release of Bioactive Copper Ions

Copper oxychloride acts as a protectant fungicide by forming a protective barrier on the plant surface.[1] In the presence of moisture, it slowly releases cupric ions (Cu²⁺).[1] These ions are non-specifically toxic to fungal spores and bacteria upon contact. The Cu²⁺ ions can bind to various functional groups in proteins and enzymes, particularly sulfhydryl groups, leading to denaturation and inactivation.[1] This multi-site action disrupts cellular respiration, membrane integrity, and other vital processes, ultimately preventing germination and infection.[1]

cluster_Plant_Surface Plant Surface cluster_Pathogen_Cell Pathogen Spore/Cell Copper_Oxychloride Copper Oxychloride Cu2_ions Cu²⁺ Ions Copper_Oxychloride->Cu2_ions Slow Release Moisture Moisture Moisture->Cu2_ions Multi_site_Disruption Disruption of Multiple Cellular Sites (Enzymes, Respiration, Membranes) Cu2_ions->Multi_site_Disruption Germination_Inhibition Germination Inhibition Multi_site_Disruption->Germination_Inhibition

Mechanism of Action of Copper Oxychloride.

Experimental Protocols

The following outlines a general methodology for assessing the in-vitro antifungal activity of compounds like this compound and copper oxychloride, based on the principles of broth and agar dilution methods.[4]

Inoculum Preparation
  • Fungal isolates are cultured on an appropriate solid medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.

  • Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

  • The resulting suspension is filtered to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10⁶ spores/mL).

Broth Dilution Method for MIC and MFC Determination
  • A serial dilution of the test compound (this compound or copper oxychloride) is prepared in a suitable liquid medium (e.g., Czapek-Dox Liquid Medium or Sabouraud Liquid Medium) in test tubes or microtiter plates.

  • Each tube or well is inoculated with a standardized fungal spore suspension.

  • A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • The tubes or plates are incubated at an optimal temperature for the specific fungus for a defined period (e.g., 7 days).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

  • To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each tube/well showing no visible growth is subcultured onto a fresh agar plate.

  • The plates are incubated, and the MFC is defined as the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.[4]

Start Start Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Serial_Dilution Serial Dilution of Test Compounds Inoculum_Prep->Serial_Dilution Inoculation Inoculation of Media Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determine MIC (No Visible Growth) Incubation->MIC_Determination Subculture Subculture from Clear Tubes/Wells MIC_Determination->Subculture MFC_Determination Determine MFC (No Growth on Subculture) Subculture->MFC_Determination End End MFC_Determination->End

General Experimental Workflow for MIC/MFC Determination.

Conclusion

Both this compound and copper oxychloride are effective broad-spectrum antimicrobial agents. The available data suggests that this compound may exhibit a higher intrinsic fungicidal activity against a broader range of fungi at lower concentrations compared to what is generally reported for copper oxychloride in in-vitro settings.[4] The chelated nature of this compound likely enhances its uptake and targeted disruption within the pathogen cell.

Copper oxychloride remains a widely used and effective protectant fungicide, relying on the surface release of copper ions to prevent infections.[1] The choice between these two compounds would depend on the specific application, target pathogens, and whether a protectant or a more potent, potentially curative, action is required. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their respective spectra of activity.

References

Long-Term Efficacy of Oxine-Copper Compared to Systemic Fungicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of fungal and bacterial diseases in agriculture presents a continuous challenge, necessitating the use of effective and durable disease control agents. This guide provides an objective comparison of the long-term efficacy of oxine-copper, a broad-spectrum protectant fungicide, with various systemic fungicides. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for disease management strategies.

Executive Summary

This compound, a quinoline derivative complexed with copper, functions as a multi-site, contact fungicide with a low risk of resistance development.[1][2] It provides a protective barrier on the plant surface, inhibiting spore germination and pathogen penetration.[2][3] In contrast, systemic fungicides are absorbed and translocated within the plant, offering curative action by targeting specific metabolic pathways in the pathogen.[4][5] This specificity, however, also makes them more prone to the development of resistant pathogen strains.[5] Long-term efficacy, therefore, depends on a multitude of factors including the target pathogen, crop, environmental conditions, and resistance management practices.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies comparing the performance of copper-based fungicides (including this compound where specified) and systemic fungicides in managing key plant diseases. It is important to note that direct, long-term comparative studies are not always available for all crop-pathogen systems, and efficacy can vary based on experimental conditions.

Table 1: Control of Grapevine Downy Mildew (Plasmopara viticola)
Fungicide TreatmentApplication RateDisease Incidence (%) on LeavesDisease Severity (%) on BunchesYield ( kg/vine )Study Duration / Reference
Untreated Control -56751.25 years[2][3]
Copper Hydroxide 500 g/ha21452.55 years[2][3]
Potassium Phosphonate (Systemic) 2 L/ha15302.85 years[2]
Cymoxanil + Mancozeb (Systemic + Protectant) 2 g/L10.05 (in 2019), 9.75 (in 2020)Not specifiedIncreased2 years[6]
Fluopicolide + Fosetyl-Al (Systemic) 2 g/L10.56 (in 2019), Not specifiedNot specifiedIncreased2 years[6]

Note: Data is synthesized from multiple sources and may not be from a single head-to-head trial. Efficacy of copper compounds can be influenced by formulation and the addition of other substances like sulfur.[3]

Table 2: Management of Tomato Late Blight (Phytophthora infestans)
Fungicide TreatmentApplication RateDisease Severity (%)Yield Increase (%)Study Duration / Reference
Untreated Control -68.31-1 season[7][8]
Copper Oxychloride Recommended rate20-3030-402 seasons[9]
Ridomil Gold (Mefenoxam - Systemic) Recommended rate16.7748.481 season[7][8][9]
Chlorostrobin (Systemic) Recommended rate13.62Not specified1 season[7][8]
Cymoxanil + Famoxadone (Systemic) Recommended rateSuppressed diseaseNot specified2 seasons[10]

Note: Systemic fungicides, particularly those with a single-site mode of action, often show high initial efficacy but require careful management to prevent resistance.

Table 3: Control of Citrus Canker (Xanthomonas citri subsp. citri)
Fungicide TreatmentApplication RateDisease Incidence (%) on FruitPremature Fruit Drop ReductionStudy Duration / Reference
Untreated Control -65.00-3 years[11][12]
Copper Oxychloride 1.8 g/L<12 (on leaves)Significant3 years[11]
Copper Hydroxide 0.67 to 1.12 kg/ha Moderately effectiveEffective1 season[13]
Copper Nitrate 0.5-1%16.07Not specified1 season[12]
This compound (33.5% SC) Recommended rateHalf-life of 10.2-15.1 days on citrus fruitNot specified1 season[14]

Note: For bacterial diseases like citrus canker, copper-based products remain a cornerstone of management. The data on this compound's dissipation suggests a need for appropriately timed applications to maintain efficacy.

Experimental Protocols

The following provides a generalized methodology for conducting fungicide efficacy trials, based on established guidelines. Specific parameters will vary depending on the crop, disease, and research objectives.

Experimental Design
  • Layout: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.[4]

  • Replicates: A minimum of three to four replications per treatment is essential for statistical validity.[4]

  • Treatments: Include an untreated control, the test products (e.g., this compound), and a standard commercial fungicide (efficacy check) for comparison.[15]

  • Plot Size: Plots should be large enough to avoid spray drift between treatments and to obtain representative data.

Inoculation and Disease Development
  • Natural Infection: Trials can rely on natural inoculum pressure, especially in areas where the disease is endemic.[15]

  • Artificial Inoculation: To ensure uniform disease pressure, artificial inoculation with a known pathogen concentration can be performed.

  • Environmental Monitoring: Record temperature, humidity, and rainfall, as these factors significantly influence disease development.

Fungicide Application
  • Timing: Applications should be timed according to the manufacturer's recommendations, typically initiated before or at the first sign of disease.[16]

  • Equipment: Use calibrated spray equipment to ensure accurate and uniform application of the fungicides.[4]

  • Frequency: The interval between applications will depend on the fungicide's residual activity and disease pressure.

Data Collection and Analysis
  • Disease Assessment: Disease incidence (percentage of infected plants or plant parts) and severity (percentage of tissue area affected) are recorded at regular intervals.

  • Yield Data: At the end of the season, harvestable yield and quality parameters are measured.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) and mean separation tests (e.g., Duncan's multiple range test) to determine significant differences between treatments.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in fungicide comparison and their modes of action, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_setup Trial Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Conclusion A Field Selection & Plot Design (Randomized Complete Block) B Treatment Allocation (Untreated, this compound, Systemic Fungicide) A->B Randomization D Fungicide Application (Calibrated Sprayer, Timed Intervals) B->D C Pathogen Inoculation (Natural or Artificial) E Disease Assessment (Incidence & Severity) C->E D->E Preventative/Curative Action G Data Analysis (ANOVA, Mean Separation) E->G F Agronomic Data Collection (Yield, Quality) F->G H Efficacy Conclusion G->H Statistical Significance

Caption: Generalized workflow for a comparative fungicide efficacy field trial.

Fungicide_MoA cluster_oxine_copper This compound (Protectant) cluster_systemic Systemic Fungicide OC_App Application to Plant Surface OC_Barrier Protective Barrier Formation OC_App->OC_Barrier OC_Inhibit Inhibition of Germination (Multi-site Action) OC_Barrier->OC_Inhibit OC_Spore Fungal Spore OC_Spore->OC_Inhibit Outcome1 Disease Controlled OC_Inhibit->Outcome1 S_App Application and Absorption S_Trans Translocation within Plant S_App->S_Trans S_Target Inhibition of Specific Metabolic Pathway (e.g., sterol biosynthesis) S_Trans->S_Target S_Pathogen Pathogen inside Plant Tissue S_Pathogen->S_Target Outcome2 Disease Controlled S_Target->Outcome2 Start Disease Pressure Start->OC_App Start->S_App

References

The Impact of Oxine-Copper on Soil Microbial Ecosystems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the effects of the fungicide Oxine-copper on soil microbial communities, with a comparative assessment against alternative soil fungicides. This guide provides researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and insights into the mechanisms of action.

This compound, a widely used fungicide and bactericide, plays a significant role in agriculture for controlling a broad spectrum of plant pathogens. However, its application raises concerns about its environmental impact, particularly on the delicate and crucial soil microbial communities. These communities are fundamental to soil health, nutrient cycling, and overall ecosystem stability. This guide presents a comparative study of this compound's effects on soil microbial communities, juxtaposed with other commonly used fungicides, supported by experimental data from various scientific studies.

Comparative Efficacy and Microbial Impact

The application of fungicides can lead to significant alterations in the composition and function of soil microbial communities. This compound, a chelate of copper with 8-hydroxyquinoline, exhibits broad-spectrum antifungal activity.[1] While effective against plant pathogens, its copper component can have non-target effects on beneficial soil microorganisms.

Studies have shown that copper-based fungicides can lead to a decrease in soil microbial biomass and respiration.[2] The accumulation of copper in soil has been linked to long-term impacts on a wide range of soil biota, including bacteria and fungi.[3] In contrast, other fungicides such as strobilurins (e.g., azoxystrobin) and triazoles (e.g., tebuconazole) have different modes of action and, consequently, varying effects on soil microbes.

Below is a comparative summary of the effects of this compound and alternative fungicides on key soil microbial parameters, compiled from multiple research findings.

Table 1: Comparative Effects of Fungicides on Soil Microbial Biomass and Diversity
Fungicide ClassActive IngredientEffect on Microbial BiomassEffect on Bacterial DiversityEffect on Fungal DiversityKey Findings
Copper Compound This compound (Copper Oxinate)Generally decreases with increasing concentration.Can lead to shifts in community structure, selecting for copper-tolerant species.Significant changes in community composition and abundance have been observed.[2]Copper oxinate is generally more active and broadly fungicidal than oxine alone.[1]
Strobilurin AzoxystrobinCan cause an initial decrease, with potential for recovery.Can alter community structure.Often shows a more pronounced inhibitory effect on fungi due to its mode of action.[4]Shifts the balance, sometimes favoring bacterial dominance.
Triazole TebuconazoleDose-dependent effects, with higher concentrations causing significant reductions.[5]Can alter bacterial community structure.Generally leads to a decrease in fungal populations.[5]Effects are concentration and incubation time-dependent.[5]
Chloronitrile ChlorothalonilCan cause a decrease in microbial biomass.Stimulates some bacterial groups (e.g., heterotrophic bacteria) while inhibiting others.[2]Generally inhibits fungal growth.[2]Has noticeable and lasting effects on soil microbial properties.[6]
Dicarboximide IprodioneLittle to no significant impact on overall microbial biomass in some studies.[7]May alter soil bacterial communities.[7]Can shift fungal community structures.Effects can vary depending on soil type.[7]
Dithiocarbamate MancozebHigher concentrations can be detrimental to soil bacteria, fungi, and actinomycetes.[3]Can cause shifts in bacterial populations.Can inhibit fungal populations.Impairs processes like ammonification and nitrification.[3]
Table 2: Quantitative Impact of Fungicides on Specific Microbial Groups and Enzyme Activities
FungicideConcentrationTarget Microbial Group/EnzymeObserved EffectReference
Copper (general) 76-187 mg/kg (EC50)Soil Microbial Biomass C50% reduction[2]
Copper (general) 9.2-94 mg/kg (EC50)Fungal Abundance (Ergosterol)50% reduction[2]
Azoxystrobin High dosesFungiSignificant decrease in counts[4]
Tebuconazole 2.499 mg/kgActinobacteria37.25% decrease[8]
Tebuconazole 2.499 mg/kgFungi36.81% decrease[8]
Chlorothalonil 0.166 mg/kgHeterotrophic Bacteria98% increase (day 19)[2]
Chlorothalonil High dosesFungiInhibition[2]
Mancozeb 1000 ppmMicrobial Biomass CarbonGradual decrease from 9.52 µg/g to 1.86 µg/g[3]

Experimental Protocols

To ensure reproducible and comparable results in the study of fungicide effects on soil microbial communities, standardized experimental protocols are essential. The following is a synthesized methodology based on common practices in the cited literature.

Protocol: Soil Microcosm Study for Fungicide Impact Assessment
  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm depth) from a field with no recent history of fungicide application.

    • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

    • Homogenize the sieved soil thoroughly.

    • Determine the soil's key physicochemical properties, including pH, organic carbon content, nitrogen content, and texture.

  • Experimental Setup:

    • Prepare microcosms using sterile containers (e.g., 500 mL glass jars).

    • Add a fixed amount of the prepared soil (e.g., 200 g) to each microcosm.

    • Adjust the soil moisture to a specific water-holding capacity (e.g., 60%) and pre-incubate for a set period (e.g., 7 days) at a constant temperature (e.g., 25°C) to stabilize the microbial community.

  • Fungicide Application:

    • Prepare stock solutions of this compound and the selected alternative fungicides in a suitable solvent (e.g., sterile deionized water).

    • Apply the fungicide solutions to the soil microcosms to achieve a range of concentrations, including a control (no fungicide), the recommended field application rate, and multiples of the field rate (e.g., 10x, 100x).

    • Ensure even distribution of the fungicide within the soil by thorough mixing.

  • Incubation and Sampling:

    • Incubate the treated microcosms under controlled conditions (e.g., 25°C in the dark) for a defined period (e.g., 30, 60, and 90 days).

    • Maintain soil moisture by periodically adding sterile water.

    • Collect soil samples from each microcosm at specified time points for analysis.

  • Microbial Community Analysis:

    • DNA Extraction: Extract total soil DNA from the samples using a commercially available kit.

    • Quantification of Microbial Groups: Use quantitative PCR (qPCR) to determine the abundance of total bacteria (16S rRNA gene) and fungi (ITS region).

    • Community Structure Analysis:

      • Amplify the 16S rRNA gene (for bacteria) and the ITS region (for fungi) using specific primers.

      • Perform high-throughput sequencing (e.g., Illumina MiSeq) of the amplicons.

      • Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME, mothur) to determine microbial diversity (alpha and beta diversity) and taxonomic composition.

    • Soil Enzyme Activity Assays: Measure the activity of key soil enzymes involved in nutrient cycling, such as dehydrogenase, urease, phosphatase, and arylsulfatase, using established spectrophotometric methods.

  • Data Analysis:

    • Perform statistical analysis (e.g., ANOVA, t-tests) to determine the significance of the effects of different fungicides and concentrations.

    • Use multivariate statistical methods (e.g., Principal Component Analysis - PCA, Non-metric Multidimensional Scaling - NMDS) to visualize shifts in microbial community structure.

Signaling Pathways and Mechanisms of Action

The impact of fungicides on soil microorganisms is a direct consequence of their mode of action, which often involves the disruption of essential cellular processes and signaling pathways.

This compound acts through the dual toxicity of copper ions and 8-hydroxyquinoline. Copper is a broad-spectrum antimicrobial agent that can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like DNA, proteins, and lipids.[9] It can also displace essential metals from enzymatic binding sites, thereby inhibiting their function. Bacteria have evolved resistance mechanisms to copper stress, primarily through the expression of cop and cus genes, which encode for copper-efflux pumps and other copper-detoxifying proteins.[10]

Alternative fungicides have more specific modes of action:

  • Azoxystrobin (Strobilurin): Inhibits mitochondrial respiration by blocking the quinol outer binding site of the cytochrome bc1 complex, thus preventing ATP synthesis.[1][11] This directly impacts fungal energy metabolism.

  • Tebuconazole (Triazole): A demethylation inhibitor (DMI) that interferes with the biosynthesis of ergosterol, a critical component of fungal cell membranes.

  • Chlorothalonil (Chloronitrile): A multi-site inhibitor that reacts with glutathione and inactivates thiol-dependent enzymes in both fungi and bacteria.[8]

The disruption of these fundamental cellular processes can have cascading effects on microbial signaling, including quorum sensing, which is a cell-density-dependent communication system that regulates various microbial behaviors such as biofilm formation and virulence factor production. While direct studies on the impact of many fungicides on soil microbial quorum sensing are still emerging, it is plausible that the physiological stress induced by these compounds can interfere with these delicate communication networks.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study on the effects of fungicides on soil microbial communities.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results & Interpretation soil_collection Soil Collection & Preparation microcosm_setup Microcosm Setup soil_collection->microcosm_setup fungicide_application Fungicide Application (this compound & Alternatives) microcosm_setup->fungicide_application incubation Incubation fungicide_application->incubation sampling Time-course Sampling incubation->sampling dna_extraction Soil DNA Extraction sampling->dna_extraction enzyme_assays Soil Enzyme Assays sampling->enzyme_assays qpcr qPCR (16S rRNA & ITS) dna_extraction->qpcr sequencing High-Throughput Sequencing dna_extraction->sequencing data_analysis Statistical Analysis qpcr->data_analysis bioinformatics Bioinformatics Analysis sequencing->bioinformatics bioinformatics->data_analysis enzyme_assays->data_analysis biomass_diversity Microbial Biomass & Diversity data_analysis->biomass_diversity community_composition Community Composition data_analysis->community_composition enzyme_activity Enzyme Activity data_analysis->enzyme_activity comparison Comparative Assessment biomass_diversity->comparison community_composition->comparison enzyme_activity->comparison

Experimental workflow for comparative fungicide study.

Conclusion

The choice of fungicide can have profound and varied impacts on the soil microbial ecosystem. While this compound is an effective broad-spectrum fungicide, its copper component poses a risk of non-target effects on beneficial soil microorganisms, potentially leading to reduced microbial biomass and shifts in community structure. Alternative fungicides with more specific modes of action, such as azoxystrobin and tebuconazole, also alter the microbial landscape, often with a more pronounced effect on the fungal community. Chlorothalonil and mancozeb, being multi-site inhibitors, can have broad and lasting effects.

A thorough understanding of these differential impacts is crucial for developing sustainable agricultural practices that balance effective pest management with the preservation of soil health. Future research should focus on long-term field studies to validate laboratory findings and explore the functional consequences of these microbial shifts on key ecosystem services. The development of novel, more target-specific fungicides with minimal non-target effects remains a critical goal for the agricultural industry.

References

Unveiling the Efficacy of Oxine-Copper Against Copper-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of Oxine-copper's effectiveness against copper-resistant bacterial strains. Through a detailed comparison with alternative treatments, supported by experimental data, this document aims to elucidate the potential of this compound as a valuable antimicrobial agent in the face of growing resistance.

The rise of copper-resistant bacteria poses a significant challenge in both agricultural and clinical settings. Traditional copper-based bactericides are becoming less effective, necessitating the exploration of novel compounds that can overcome these resistance mechanisms. This compound, a complex of copper with 8-hydroxyquinoline (oxine), has emerged as a promising candidate. This guide delves into the mechanisms of copper resistance, the mode of action of this compound, and presents a comparative analysis of its efficacy.

The Challenge of Copper Resistance

Bacteria have evolved sophisticated mechanisms to counteract the toxic effects of excess copper. These systems, often encoded on plasmids, allow them to survive in environments with high copper concentrations. The most well-characterized resistance mechanisms are mediated by the cop and pco gene clusters, found in various pathogenic bacteria such as Pseudomonas syringae and Escherichia coli.[1][2][3][4][5]

These systems typically involve a multi-pronged defense strategy:

  • Efflux Pumps: P-type ATPases, such as CopA, actively pump excess copper ions out of the cytoplasm.[1][2][6]

  • Periplasmic Sequestration: Copper-binding proteins in the periplasmic space trap copper ions, preventing them from reaching sensitive intracellular targets.

  • Oxidation: Multi-copper oxidases, like PcoA and CueO, convert the more toxic cuprous ions (Cu+) to the less harmful cupric state (Cu2+).[1][2][5]

This compound: A Trojan Horse Strategy

This compound's efficacy against copper-resistant strains lies in its unique mechanism of action. 8-hydroxyquinoline acts as a copper ionophore, a molecule that can transport copper ions across bacterial membranes.[7][8][9][10] This action effectively bypasses the bacteria's natural resistance mechanisms by overwhelming the cell with an influx of copper.

The proposed mechanism involves the following steps:

  • Membrane Permeation: The lipophilic nature of the this compound complex facilitates its passage through the bacterial cell membrane.

  • Intracellular Copper Release: Once inside the cell, the complex dissociates, releasing copper ions directly into the cytoplasm.

  • Overwhelming the Efflux System: The rapid and direct delivery of copper ions can saturate and overwhelm the bacterial efflux pumps, leading to a toxic accumulation of intracellular copper.

  • Oxidative Stress: The excess intracellular copper catalyzes the formation of reactive oxygen species (ROS), leading to widespread cellular damage to DNA, proteins, and lipids.[9]

Comparative Efficacy of Antimicrobial Agents

While direct comparative studies of this compound against other antimicrobials on well-characterized copper-resistant bacterial strains are limited, we can infer its potential by examining the performance of its components and related copper compounds. The following table summarizes Minimum Inhibitory Concentration (MIC) data for various copper-based agents and alternatives against different bacterial strains. It is important to note that direct comparison is challenging due to variations in experimental conditions across studies.

Antimicrobial AgentBacterial StrainResistance ProfileMIC (µg/mL)Reference
Copper Sulfate Pseudomonas syringae pv. syringaeCopper-Resistant>200[1]
Copper Sulfate Multi-drug Resistant E. coliAntibiotic-Resistant100-800[11][12]
Copper Sulfate Multi-drug Resistant Staphylococcus aureusAntibiotic-Resistant400-800[12]
8-Hydroxyquinoline (+ Copper) Mycobacterium tuberculosis-0.11 (0.16 µM)[8][10]
Copper Complex (Pyrazole nucleating) Pseudomonas aeruginosa-62.5[13]
Potassium Phosphonate Plasmopara viticola (Oomycete)-Effective Control[10]
Plant Extracts (e.g., Tea Tree Oil) Plasmopara viticola (Oomycete)-Variable Efficacy[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a bacterium. A standard method for determining the MIC of copper compounds, adapted from various sources, is outlined below.

1. Preparation of Bacterial Inoculum:

  • Isolate a single colony of the test bacterium from an agar plate.
  • Inoculate a tube of sterile Mueller-Hinton Broth (MHB).
  • Incubate at the optimal temperature for the bacterium (e.g., 37°C for E. coli) with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).
  • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Antimicrobial Agent:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
  • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
  • Include a positive control (bacteria in MHB without the antimicrobial agent) and a negative control (MHB only).
  • Incubate the plate at the optimal temperature for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Bacterial Copper Resistance and Experimental Design

To better understand the mechanisms of copper resistance and the workflow for evaluating antimicrobial efficacy, the following diagrams are provided.

Copper_Resistance_Signaling_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Cu2+ Cu2+ CopC CopC Cu2+->CopC Binding Cu+ Cu+ Cu2+->Cu+ Reduction PcoA PcoA PcoA->Cu2+ Oxidation PcoC PcoC PcoC->PcoA Cu+ shuttle CopA CopA Cu+->CopA Efflux CopS CopS Cu+->CopS Sensing PcoS PcoS Cu+->PcoS Sensing CopA->Cu+ CopR CopR DNA DNA CopR->DNA Transcriptional Activation of cop genes CopS->CopR Phosphorylation PcoR PcoR PcoR->DNA Transcriptional Activation of pco genes PcoS->PcoR Phosphorylation Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane

Caption: Signaling pathway of copper resistance in bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC/MBC Assay cluster_analysis Data Analysis A Isolate and culture copper-resistant bacterial strain D Inoculate with standardized bacterial suspension A->D B Prepare stock solutions of This compound and control antimicrobials C Perform serial dilutions in 96-well plates B->C C->D E Incubate under optimal conditions D->E F Determine MIC (Minimum Inhibitory Concentration) E->F G Determine MBC (Minimum Bactericidal Concentration) F->G H Compare efficacy of This compound with alternatives G->H

Caption: Experimental workflow for evaluating antimicrobial efficacy.

Conclusion and Future Directions

The available evidence strongly suggests that this compound holds significant potential as an effective antimicrobial agent against copper-resistant bacteria. Its mode of action as a copper ionophore provides a direct mechanism to bypass common resistance strategies. While more direct comparative studies are needed to definitively establish its superiority over other treatments, the existing data on 8-hydroxyquinoline's copper-dependent toxicity are promising.

Future research should focus on:

  • Conducting head-to-head comparative studies of this compound with traditional copper bactericides and other novel alternatives against a panel of well-characterized copper-resistant bacterial strains.

  • Investigating the potential for bacteria to develop resistance to this compound and elucidating the possible mechanisms.

  • Evaluating the in-planta and in-vivo efficacy and phytotoxicity/toxicity of this compound formulations to assess their practical applicability in agriculture and medicine.

By addressing these research gaps, the full potential of this compound as a tool to combat the growing threat of antimicrobial resistance can be realized.

References

Safety Operating Guide

Proper Disposal of Oxine-Copper: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Oxine-copper (also known as copper(II) 8-hydroxyquinolinate), a substance commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. This compound is recognized for its potential to cause skin and serious eye irritation, and it is harmful if ingested. Furthermore, it is classified as very toxic to aquatic life, necessitating stringent disposal protocols.[1]

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be fully aware of the associated hazards. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Quantitative Data on this compound Hazards

The following table summarizes key hazard information for this compound, providing a quantitative basis for risk assessment and handling procedures.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation.[2]
Eye IrritationH319WarningCauses serious eye irritation.[2]
Aquatic Toxicity (Acute)H400WarningVery toxic to aquatic life.[1]
Aquatic Toxicity (Chronic)H410WarningVery toxic to aquatic life with long lasting effects.
Harmful if SwallowedH302WarningHarmful if swallowed.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound waste from a laboratory setting involves chemical precipitation to remove the copper, followed by the appropriate management of the remaining hazardous components.

Experimental Protocol: Precipitation of Copper from this compound Waste

Objective: To precipitate the copper from a solution of this compound as insoluble copper(II) hydroxide.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • pH indicator strips or a pH meter

  • Beaker or flask of appropriate size

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Separate, clearly labeled waste containers for solid and liquid hazardous waste

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste solution on a stir plate and add a stir bar. Begin stirring the solution.

  • Precipitation: Slowly add the sodium hydroxide solution to the stirring this compound waste. A pale blue or turquoise precipitate of copper(II) hydroxide will begin to form.

  • pH Adjustment: Continue to add sodium hydroxide solution portion-wise while monitoring the pH of the mixture. The target pH for the precipitation of copper(II) hydroxide is typically between 9 and 10.

  • Digestion: Once the target pH is reached and no further precipitate appears to be forming, allow the mixture to stir for an additional 30 minutes to an hour. This "digestion" period helps to ensure complete precipitation and improves the filterability of the solid.

  • Separation: Turn off the stir plate and allow the copper(II) hydroxide precipitate to settle. Separate the solid precipitate from the liquid by vacuum filtration.

  • Waste Segregation:

    • Solid Waste: The collected solid is primarily copper(II) hydroxide. Transfer the filter cake to a clearly labeled hazardous waste container designated for solid heavy metal waste.

    • Liquid Waste (Filtrate): The filtrate will contain the soluble sodium salt of 8-hydroxyquinoline, which is also a hazardous substance due to its aquatic toxicity. This liquid waste must be collected in a separate, clearly labeled hazardous waste container designated for aqueous organic hazardous waste.

  • Final Disposal: Both the solid and liquid hazardous waste containers must be sealed and disposed of through a licensed hazardous waste disposal company. Do not dispose of either waste stream down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

OxineCopperDisposal cluster_prep Preparation cluster_treatment Chemical Treatment cluster_separation Separation cluster_disposal Final Disposal start This compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood add_naoh Add NaOH Solution fume_hood->add_naoh check_ph Monitor pH (9-10) add_naoh->check_ph stir Stir for 30-60 min check_ph->stir filter Vacuum Filtration stir->filter solid_waste Solid Waste (Copper Hydroxide) filter->solid_waste Collect Solid liquid_waste Liquid Waste (Filtrate with Sodium 8-hydroxyquinolinate) filter->liquid_waste Collect Liquid dispose_solid Dispose as Solid Heavy Metal Waste solid_waste->dispose_solid dispose_liquid Dispose as Aqueous Organic Hazardous Waste liquid_waste->dispose_liquid

Caption: Workflow for the chemical treatment and disposal of this compound waste.

By following these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound waste, thereby building a culture of safety and trust that extends beyond the products themselves.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxine-Copper

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Oxine-copper, including detailed operational and disposal plans. Adherence to these procedures is critical to minimize risks and ensure the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards, including skin irritation, serious eye damage, and respiratory irritation if inhaled.[1][2] Ingestion can also be harmful.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryTypeSpecifications
Eye and Face Protection Chemical Splash Goggles or Face ShieldMust be worn at all times to protect against splashes.[3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use.[1][3][4][5]
Body Protection Chemical-Resistant Lab Coat or ApronProvides a barrier against accidental spills.[3][5][6]
Respiratory Protection Dust Mask (N95 or P1) or RespiratorRequired when working with powders or in areas with inadequate ventilation to avoid inhaling dust.[1][3][4]

Safe Handling and Operational Procedures

Proper handling techniques are crucial to prevent exposure to this compound. The following step-by-step procedures should be followed:

  • Preparation:

    • Ensure a well-ventilated work area, such as a fume hood.[1]

    • Assemble all necessary materials and PPE before beginning work.

    • Have an emergency eyewash station and safety shower readily accessible.[5]

  • Handling:

    • Avoid direct contact with skin and eyes.[3][6]

    • Do not eat, drink, or smoke in the handling area.[3]

    • When weighing or transferring powdered this compound, do so in a manner that minimizes dust generation.

    • After handling, wash hands, arms, and face thoroughly with soap and water.[3]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[1][3][6]

    • Keep the container tightly closed when not in use.[1]

    • Store away from incompatible materials such as strong oxidizing agents and alkaline compounds.[3]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary:

  • Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled material.[1]

    • Place the material into a suitable, labeled, and closed container for disposal.[1]

    • Clean the spill area with a detergent and water.[3]

    • Prevent the spill from entering waterways or drains.[3]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not dispose of undiluted chemicals on-site.[3]

  • Containers: Triple or pressure rinse empty containers before disposal.[3][6] The rinsings should be added to the spray tank or disposed of as hazardous waste.[3] Puncture and dispose of the container in accordance with local regulations.[3]

One recommended procedure for water-soluble copper compounds is to convert them to less hazardous, insoluble copper carbonate by adding soda ash and allowing it to stand for 24 hours. The resulting sludge can then be taken to a landfill, and the neutralized liquid can be washed down the drain with a large excess of water.[7]

Workflow for Handling this compound

The following diagram illustrates the key steps for safely handling and disposing of this compound.

OxineCopperWorkflow Safe Handling and Disposal of this compound A Preparation - Assemble PPE - Ensure Ventilation - Check Emergency Equipment B Handling - Wear full PPE - Avoid dust generation - No eating/drinking A->B Proceed to Handling C Storage - Cool, dry, ventilated area - Tightly closed container - Away from incompatibles B->C After Use D Post-Handling - Wash hands thoroughly - Clean work area B->D After Use E Spill or Exposure Event B->E If spill/exposure occurs H Disposal - Use licensed disposal company - Triple rinse containers - Follow local regulations D->H Dispose of waste F First Aid - Eye wash - Skin wash - Fresh air - Seek medical attention E->F Personal Exposure G Spill Cleanup - Evacuate - Wear PPE - Contain and collect - Decontaminate area E->G Environmental Spill F->B Return to work only when safe G->H Dispose of spill waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.